1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGKSKDOIYIVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Record name | BORNEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048159 | |
| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., Other Solid, Liquid, White translucent solid; [Hawley], White solid; [Hawley], Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS], White to off-white crystals; piney camphoraceous aroma | |
| Record name | BORNEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borneol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3979 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isoborneol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (-)-Borneol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10976 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Borneol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Isoborneol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1385/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
212 °C, Sublimes | |
| Record name | BORNEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isoborneol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
150 °F (60 °C) /closed cup/ | |
| Record name | BORNEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/, In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/, Insoluble in water, More soluble in most solvents than borneol, Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol) | |
| Record name | BORNEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isoborneol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Borneol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Isoborneol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1385/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/, 1.10 g/cm cu at 20 °C | |
| Record name | BORNEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isoborneol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C | |
| Record name | Borneol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3979 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isoborneol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BORNEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystals, White translucent lumps, White solid, Tablets from petroleum ether | |
CAS No. |
507-70-0, 10385-78-1, 124-76-5, 464-45-9 | |
| Record name | BORNEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isoborneol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010385781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borneol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S,2R,4S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S-endo)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-borneol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORNEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isoborneol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/, 216 °C, Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/, Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/, Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/ | |
| Record name | BORNEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isoborneol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as isoborneol (B83184), is a bicyclic monoterpene alcohol. It is a chiral molecule existing as two enantiomers, (+)-isoborneol and (-)-isoborneol, as well as a racemic mixture, (±)-isoborneol. Isoborneol and its diastereomer, borneol, are found in the essential oils of various plants and are utilized in the fragrance, food, and pharmaceutical industries[1]. This technical guide provides a comprehensive overview of the core physical properties of isoborneol, detailed experimental protocols for their determination, and insights into its biological activities.
Physicochemical Data
The physical properties of this compound are crucial for its application in various scientific and industrial fields. These properties can vary slightly depending on the isomeric form (dextrorotatory, levorotatory, or racemic mixture).
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [2][3][4] |
| Molar Mass | 154.25 g/mol | [2][3][4] |
| Appearance | White or colorless solid, white to off-white crystals | [2][5] |
| Odor | Piney, camphor-like odor | [6][7] |
Thermal Properties
| Property | Value | Isomer/Condition | Source |
| Melting Point | 212-214 °C | (+)- or (-)-isoborneol | [2] |
| 210-215 °C | Racemic | [2] | |
| 208 - 214 °C | DL-Isoborneol | [5] | |
| 213 °C | Not specified | [3] | |
| 212 °C (sublimes in a sealed tube) | dl-Form | [8][9] | |
| 214 °C | d-Form | [8][9] | |
| 214 °C | l-Form | [8][9] | |
| Boiling Point | 212-214 °C | Not specified | [2] |
| 212 °C | Not specified | [6] | |
| 214 °C | DL-Isoborneol | [7][10] | |
| 76-77 °C | at 3 Torr | [3] | |
| Flash Point | 74 °C (165.2 °F) | Closed cup | [5] |
| 65.6 °C | Not specified | [11] |
Density and Solubility
| Property | Value | Condition | Source |
| Density | 1.011 g/cm³ | at 20 °C | [6] |
| 0.9867 g/cm³ | at 20 °C | [3] | |
| 0.992 g/cm³ | Not specified | [12] | |
| Water Solubility | 738 mg/L | at 25 °C | [6][13] |
| Insoluble | Not specified | [5][12] | |
| Solubility in Organic Solvents | Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene | Not specified | [6][13] |
| Slightly soluble in propylene (B89431) glycol | Not specified | [6][13] | |
| Almost transparent in Methanol | Not specified | [7] |
Optical and Spectroscopic Properties
| Property | Value | Isomer/Condition | Source |
| Optical Rotation [α]D | +34.3° | d-Form in alcohol solution | [8][9] |
| -34.3° | l-Form in alcohol solution | [6][8][9] | |
| Refractive Index | 1.4710 (estimate) | Not specified | [7] |
| 1.502 | Not specified | [12] | |
| Vapor Pressure | 3.5 x 10⁻² mm Hg | Estimated | [6] |
| 0.057-4.706 Pa | at 25 °C | [7] | |
| 0.0757 hPa | at 20 °C (estimated) | [13] | |
| 0.1182 hPa | at 25 °C (estimated) | [13] | |
| 0.0398 mmHg | at 25 °C | [12] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the physical properties of this compound.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry isoborneol is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt) is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting range. For a pure substance, this range should be narrow (0.5-1 °C).
-
Boiling Point Determination
Due to its high boiling point and tendency to sublime, the boiling point of isoborneol is often determined at reduced pressure or using microscale methods. The simple distillation method is suitable for larger quantities.
-
Apparatus: A simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask is assembled.
-
Procedure:
-
Approximately 5-10 mL of isoborneol is placed in the round-bottom flask along with a few boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This stable temperature is the boiling point. The atmospheric pressure should also be recorded.
-
Density Determination
The density of solid isoborneol can be determined by the displacement method.
-
Apparatus: An analytical balance and a graduated cylinder.
-
Procedure:
-
A known mass of isoborneol is accurately weighed on the analytical balance.
-
A graduated cylinder is partially filled with a liquid in which isoborneol is insoluble (e.g., water), and the initial volume is recorded.
-
The weighed isoborneol sample is carefully added to the graduated cylinder, ensuring it is fully submerged.
-
The final volume is recorded. The difference between the final and initial volumes gives the volume of the isoborneol sample.
-
The density is calculated by dividing the mass of the sample by its volume.
-
Solubility Determination (Static Equilibrium Method)
This method is used to determine the solubility of isoborneol in various solvents at a specific temperature.[2][6][11]
-
Apparatus: A jacketed glass vessel with a magnetic stirrer, a constant temperature water bath, an analytical balance, and a gas chromatograph (GC) or a gravimetric setup.
-
Procedure:
-
An excess amount of isoborneol is added to a known volume of the solvent in the jacketed glass vessel.
-
The mixture is stirred at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[2]
-
Stirring is stopped, and the undissolved solid is allowed to settle.
-
A sample of the supernatant is withdrawn using a filtered syringe and weighed.
-
The concentration of isoborneol in the sample is determined. This can be done gravimetrically by evaporating the solvent and weighing the residual isoborneol, or by a quantitative analytical technique such as gas chromatography.[2][11]
-
Biological Activity and Signaling Pathways
Recent research has highlighted the anti-inflammatory and neuroprotective properties of isoborneol and its isomer, borneol. These effects are mediated through the modulation of specific cellular signaling pathways.
Anti-Inflammatory Activity
Isoborneol has been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory mediators. Studies suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8] For instance, borneol has been found to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells.[5] Another study demonstrated that borneol can activate the p38-COX-2-PGE2 signaling pathway, which is involved in the resolution of inflammation.[14]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the physical properties of an organic compound like isoborneol.
Conclusion
This technical guide has provided a detailed summary of the key physical properties of this compound (isoborneol), including comprehensive data presented in a structured format. The inclusion of detailed experimental protocols for the determination of these properties offers valuable guidance for researchers. Furthermore, the exploration of isoborneol's biological activities and its influence on inflammatory signaling pathways highlights its potential for further investigation in drug development. The provided diagrams offer a clear visualization of a key signaling pathway and a general experimental workflow, adhering to the specified technical requirements.
References
- 1. chemconnections.org [chemconnections.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory potential of Cinnamomum camphora (L.) J.Presl essential oil in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cannakeys.com [cannakeys.com]
- 8. mdpi.com [mdpi.com]
- 9. amherst.edu [amherst.edu]
- 10. chemistry-online.com [chemistry-online.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. Analgesic and anti-inflammatory effects and mechanism of action of borneol on photodynamic therapy of acne - PubMed [pubmed.ncbi.nlm.nih.gov]
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol chemical structure and stereoisomers
An In-depth Technical Guide to 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Chemical Structure and Stereoisomers
Introduction
This compound is a saturated bicyclic monoterpenoid alcohol built upon a rigid bicyclo[2.2.1]heptane framework. This compound is a cornerstone in natural product chemistry and asymmetric synthesis, primarily known by its common names, Borneol and Isoborneol (B83184) . These two compounds are diastereomers, differing only in the stereochemistry of the hydroxyl group at the C2 position. Their rigid, chiral structure makes them valuable as chiral auxiliaries and starting materials in the synthesis of other complex molecules.[1][2] This guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and analytical differentiation of these isomers, tailored for researchers in chemistry and drug development.
Chemical Structure and Stereoisomerism
The core structure is a norbornane (B1196662) system with three methyl groups at positions C1 and C7. The stereochemistry of the molecule is primarily defined by the orientation of the hydroxyl group at C2 and the inherent chirality of the bridged ring system, which contains three stereogenic centers (C1, C2, and C4).[1]
Diastereomers: Endo vs. Exo Isomerism
The primary stereochemical distinction arises from the position of the C2-hydroxyl group relative to the six-membered ring containing the gem-dimethyl bridge (C7). This is known as endo-exo isomerism.[3]
-
Borneol (endo-isomer): The hydroxyl group is in the endo position, oriented "syn" or towards the longest bridge of the bicyclic system (the C7 bridge).[1][4][5]
-
Isoborneol (exo-isomer): The hydroxyl group is in the exo position, oriented "anti" or away from the C7 bridge.[1][5][6]
Because they are non-mirror-image stereoisomers, borneol and isoborneol are classified as diastereomers, which results in distinct physical and chemical properties.[1][7]
Enantiomers
The presence of chiral centers means that both borneol and isoborneol are chiral and exist as pairs of enantiomers (non-superimposable mirror images).[1][4]
-
Borneol Enantiomers:
-
(+)-Borneol or d-Borneol: (1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
-
(-)-Borneol or l-Borneol: (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol.[4]
-
-
Isoborneol Enantiomers:
The following diagram illustrates the stereochemical relationships between camphor (B46023) and the various isomers of this compound.
Quantitative Data Summary
The distinct stereochemistry of the isomers leads to measurable differences in their physical and spectroscopic properties.
Table 1: Physical Properties of Borneol and Isoborneol Isomers
| Property | (+)-Borneol | (-)-Borneol | (±)-Borneol | (+/-)-Isoborneol |
| Molar Mass | 154.253 g·mol⁻¹ | 154.253 g·mol⁻¹ | 154.253 g·mol⁻¹ | 154.253 g·mol⁻¹ |
| Appearance | Colorless to white solid | White solid | White lumps | White or colorless solid |
| Melting Point | 208 °C | 206-208 °C[9] | 208 °C[4] | 212–214 °C[6] |
| Boiling Point | 213 °C[4] | 210 °C[9] | 213 °C[4] | N/A (sublimes) |
| Density | 1.011 g/cm³ (20 °C)[4] | 1.011 g/cm³ (20 °C) | 1.011 g/cm³ (20 °C)[4] | N/A |
| Solubility in Water | Slightly soluble[4] | Slightly soluble | 738 mg/L at 25 °C[10] | Insoluble[10] |
| Solubility (Organic) | Soluble in ethanol, ether, chloroform[4] | Soluble in ethanol, ether | Soluble in common organic solvents[4] | More soluble than borneol in most solvents[10] |
| Specific Rotation [α]D | +37.7° (c=5, EtOH) | -35.3° (c=5, EtOH)[9] | 0° | N/A |
Table 2: Key Spectroscopic Differentiators for Borneol and Isoborneol
| Spectroscopic Technique | Diagnostic Signal | Borneol (endo) | Isoborneol (exo) |
| ¹H NMR | Chemical Shift of C2-H (ppm in CDCl₃) | ~4.0 ppm[11] | ~3.6 ppm[11] |
| ¹H NMR | Chemical Shift of OH (ppm) | ~2.0 ppm[12] | ~2.5 ppm[12] |
| ¹³C NMR | Chemical Shift of C2 (ppm in CDCl₃) | ~75.1 ppm | ~78.6 ppm |
| IR Spectroscopy | O-H Stretch (cm⁻¹) | ~3600-3650 cm⁻¹ (sharp)[13] | ~3200-3400 cm⁻¹ (broad)[13] |
Experimental Protocols
Synthesis via Reduction of Camphor
Borneol and isoborneol are typically synthesized by the reduction of camphor. The choice of reducing agent dictates the stereochemical outcome.[2]
-
Protocol 1: Synthesis of Isoborneol (Kinetic Product)
-
Objective: To synthesize isoborneol via the kinetically controlled reduction of camphor.
-
Reagents: Camphor, Sodium Borohydride (B1222165) (NaBH₄), Methanol (B129727).
-
Procedure: a. Dissolve camphor in methanol in an Erlenmeyer flask and cool the solution in an ice bath. b. Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic. c. After the addition is complete, allow the mixture to stir at room temperature for 10-15 minutes. d. Add cold water to quench the reaction and precipitate the product. e. Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry.
-
Mechanism: The borohydride attacks the carbonyl group of camphor from the less sterically hindered endo face, leading to the formation of the exo alcohol (isoborneol) as the major product.[14][15]
-
-
Protocol 2: Synthesis of Borneol (Thermodynamic Product)
-
Objective: To synthesize borneol via the thermodynamically controlled Meerwein-Ponndorf-Verley (MPV) reduction.
-
Reagents: Camphor, Aluminum Isopropoxide, Isopropanol.
-
Procedure: a. Set up a distillation apparatus. b. In the reaction flask, dissolve camphor in a minimal amount of isopropanol. c. Add a stoichiometric amount of aluminum isopropoxide. d. Gently heat the mixture to slowly distill off the acetone (B3395972) formed during the reaction, driving the equilibrium towards the products. e. After the reaction is complete (monitored by TLC or GC), cool the mixture and hydrolyze the aluminum alkoxide by adding dilute sulfuric acid. f. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Mechanism: The MPV reduction is a reversible process. The endo isomer (borneol) is thermodynamically more stable, and under these equilibrium conditions, it becomes the major product.[4]
-
Analytical Protocols for Isomer Differentiation
-
Protocol 3: ¹H NMR Spectroscopy Analysis
-
Objective: To distinguish between borneol and isoborneol using ¹H NMR.
-
Procedure: a. Prepare a sample by dissolving 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[11] b. Transfer the solution to a 5 mm NMR tube. c. Acquire a standard ¹H NMR spectrum. d. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.[11]
-
Data Analysis: The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (C2-H). A multiplet around 4.0 ppm is indicative of borneol, while a signal around 3.6 ppm suggests the presence of isoborneol.[11]
-
-
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Separation
-
Objective: To separate and identify borneol and isoborneol isomers in a mixture.
-
Procedure: a. Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like ethyl acetate.[2] b. For enantiomeric separation, derivatize the sample by reacting it with a chiral derivatizing agent such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl).[16][17] c. Inject 1 µL of the solution into the GC-MS system.
-
Example GC Conditions: [2]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a chiral column (e.g., Cydex-B) for enantiomer separation.[18]
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C (hold 2 min), ramp at 8°C/min to 240°C (hold 2 min).
-
-
Data Analysis: The diastereomers (borneol and isoborneol) will have different retention times. If chiral derivatization is used, all four stereoisomers can be resolved.[16][17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. endo–exo isomerism - Wikipedia [en.wikipedia.org]
- 4. Borneol - Wikipedia [en.wikipedia.org]
- 5. pediaa.com [pediaa.com]
- 6. Isoborneol - Wikipedia [en.wikipedia.org]
- 7. homework.study.com [homework.study.com]
- 8. (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol - C10H18O | CSSB00009815932 [chem-space.com]
- 9. [(1S)-endo]-(−)-ボルネオール predominantly endo, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. brainly.com [brainly.com]
- 13. brainly.com [brainly.com]
- 14. Borneol - Sciencemadness Wiki [sciencemadness.org]
- 15. acs.org [acs.org]
- 16. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 17. Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hpchen.weebly.com [hpchen.weebly.com]
A Technical Guide to the Natural Sources of endo-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of endo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as endo-borneol. This bicyclic monoterpenoid alcohol is a valuable natural product with applications in traditional medicine, fragrance, and as a precursor for other chemical syntheses. This document details its natural occurrence, quantitative data from various plant species, comprehensive experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.
Natural Occurrence of endo-Borneol
Endo-borneol exists as two enantiomers, (+)-borneol and (-)-borneol, both of which are found in nature. The distribution and concentration of these enantiomers vary significantly across different plant species and even within different parts of the same plant. Major botanical families and species recognized for their endo-borneol content include:
-
Asteraceae (Composite Family): Notably Blumea balsamifera, which is a primary commercial source for natural (-)-borneol, often referred to as "Ainaxiang" in traditional Chinese medicine.[1]
-
Lamiaceae (Mint Family): Species such as Rosmarinus officinalis (Rosemary) are well-known to contain significant amounts of endo-borneol, contributing to their characteristic aroma.
-
Pinaceae (Pine Family): Various pine species produce essential oils containing endo-borneol, alongside other monoterpenes like α-pinene and β-pinene.[2][3]
-
Cupressaceae (Cypress Family): Certain species within this family are also sources of borneol.
-
Zingiberaceae (Ginger Family): This family includes several aromatic plants that produce borneol.
-
Dipterocarpaceae: Dryobalanops aromatica is a historical source of "Borneo camphor (B46023)," which is (+)-borneol.
Quantitative Data of endo-Borneol in Natural Sources
The concentration of endo-borneol in essential oils extracted from various plants is presented in the table below. This data has been compiled from multiple studies employing gas chromatography (GC) based methods for quantification.
| Plant Species | Plant Part | endo-Borneol Concentration (% of Essential Oil) | Extraction Method | Analytical Method | Reference |
| Blumea balsamifera | Leaves | 14.48% (as (1S)-Endo-(-) Borneol) | Ethyl acetate (B1210297) extraction | GC-MS | [4] |
| Blumea balsamifera | Leaves | 11.99% | Not specified | Not specified | [5] |
| Rosmarinus officinalis | Leaves | 2.1% - 6.9% (as (-)-borneol) | Hydrodistillation | GC-MS | [6] |
| Rosmarinus officinalis | Not specified | 2.97% - 4.76% | Not specified | GC-MS | [7] |
| Rosmarinus officinalis | Leaves | 3.61% | Hydrodistillation | GC-MS | [8] |
| Rosmarinus officinalis | Leaves | 3.25% | Not specified | GC, GC-MS | [9] |
| Pinus contorta | Not specified | Present (enantiomeric distribution reported) | Not specified | Chiral GC | [2] |
| Cinnamomum camphora | Leaves | 16.4% | Neutral cellulase (B1617823) assisted-steam distillation | GC-MS/GC-FID | [10] |
Experimental Protocols
Extraction of endo-Borneol from Plant Material
a) Hydrodistillation
This is a conventional method for extracting volatile compounds like endo-borneol from plant materials.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
Fresh or dried plant material (e.g., 100 g of Rosmarinus officinalis leaves) is placed in a round-bottom flask.[6]
-
Distilled water is added to the flask to cover the plant material.
-
The mixture is heated to boiling. The steam and volatilized essential oil rise into the condenser.
-
The condensate is collected in a graduated tube where the oil and water separate.
-
The essential oil layer, containing endo-borneol, is collected and dried over anhydrous sodium sulfate.[6]
-
b) Simultaneous Ultrasonic and Microwave Assisted Extraction (UMAE)
A more rapid and efficient method for extracting endo-borneol, particularly from Blumea balsamifera.[1]
-
Apparatus: Microwave extractor equipped with an ultrasonic transducer.
-
Procedure:
-
A small amount of powdered plant material (e.g., 1 g of Blumea balsamifera leaves) is placed in an extraction vessel.
-
An appropriate solvent (e.g., ethyl acetate) is added.
-
The sample is subjected to simultaneous microwave irradiation (e.g., 100 W) and ultrasonication for a short duration (e.g., 30 seconds).[1]
-
The extract is then filtered and prepared for GC analysis.
-
Quantification of endo-Borneol
a) Gas Chromatography-Mass Spectrometry (GC-MS)
This is the most common and reliable method for identifying and quantifying endo-borneol in essential oil samples.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Typical GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[9][11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[9][12]
-
Oven Temperature Program: An initial temperature of 60-80°C held for a few minutes, followed by a ramp up to a final temperature of around 240-280°C. A typical program might be: 80°C for 1 min, then increase to 145°C at 30°C/min, and hold for 3 min.[11]
-
-
Typical MS Conditions:
-
Quantification: The concentration of endo-borneol is determined by comparing the peak area of the compound in the sample to a calibration curve generated from authentic standards.
Biosynthesis of endo-Borneol
The biosynthesis of endo-borneol in plants occurs via the methylerythritol phosphate (B84403) (MEP) pathway, which takes place in the plastids. The key steps are outlined in the diagram below.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yields and Constituents of Essential Oil from Cones of Pinaceae spp. Natively Grown in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smujo.id [smujo.id]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chemotypic Characterization and Biological Activity of Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staff.najah.edu [staff.najah.edu]
- 8. usa-journals.com [usa-journals.com]
- 9. Rosmarinus officinalis essential oil: antiproliferative, antioxidant and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of borneol and its metabolite in rat plasma by GC–MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Borneol in Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the borneol biosynthesis pathway in medicinal plants. It details the core biochemical steps, key enzymes, and regulatory mechanisms. Furthermore, this document includes structured quantitative data, detailed experimental protocols for crucial analytical methods, and visualizations of the metabolic pathways and experimental workflows to support advanced research and development in natural product synthesis and drug discovery.
The Core Biosynthesis Pathway of Borneol
Borneol is a bicyclic monoterpenoid widely used in traditional medicine and valued for its therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] Its biosynthesis in plants is a multi-step process originating from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][3]
These precursors are synthesized through two independent pathways: the mevalonic acid (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids.[1][4] For monoterpenoids like borneol, the MEP pathway is considered the primary route for precursor supply.[1][4][5]
The key steps in the dedicated borneol biosynthesis pathway are as follows:
-
GPP Synthesis: IPP and DMAPP are condensed by geranyl diphosphate synthase (GPPS) to form the C10 compound geranyl diphosphate (GPP), the universal precursor for all monoterpenes.[1][3][6]
-
Cyclization to BPP: GPP undergoes a complex cyclization reaction catalyzed by the key enzyme, bornyl diphosphate synthase (BPPS). This reaction converts the linear GPP into the bicyclic intermediate, bornyl diphosphate (BPP).[2][3][6] This is a rate-limiting step in the pathway.
-
Hydrolysis to Borneol: BPP is subsequently hydrolyzed to yield borneol.[1][3] For a long time, the specific enzyme catalyzing this dephosphorylation was unknown. Recent research has identified a Nudix hydrolase, WvNUDX24, from Wurfbainia villosa that efficiently catalyzes the hydrolysis of BPP to bornyl phosphate (B84403) (BP), which is then likely converted to borneol.[1][5]
-
Oxidation to Camphor (Optional): Borneol can be further oxidized to camphor, a reaction catalyzed by borneol dehydrogenase (BDH).[6]
The chirality of borneol ((+)-borneol or (-)-borneol) is determined by the specific stereochemistry of the BPPS enzyme involved. For instance, natural (+)-borneol is primarily extracted from plants like Cinnamomum camphora, while (-)-borneol (B1667373) is obtained from Blumea balsamifera.[7][8]
Quantitative Data
The efficiency of borneol biosynthesis is dependent on the kinetic properties of its enzymes and the expression levels of the associated genes. Below is a summary of available quantitative data.
Table 1: Enzyme Kinetic Properties
This table summarizes the kinetic parameters for a key enzyme in the borneol biosynthesis pathway identified from Cinnamomum burmanni.
| Enzyme | Source Organism | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Primary Product (% of Total) | Citation |
| CbTPS1 (BPPS) | Cinnamomum burmanni | GPP | 5.11 ± 1.70 | 0.01 | (+)-Borneol (88.70%) | [2][9] |
Table 2: Borneol Content in Select Medicinal Plants
The concentration of borneol varies significantly among different plant species and even between chemotypes of the same species.
| Plant Species | Chemotype / Variety | Tissue | Borneol Content (% of Essential Oil) | Major Isomer | Citation |
| Cinnamomum burmannii | 'Mei Pian' Tree | Fresh Leaves | 78.6% | D-Borneol | [10] |
| Cinnamomum camphora | Borneol Chemotype (BCC) | Leaves | ~63% (after mechanical damage) | D-Borneol | [4] |
| Blumea balsamifera | N/A | Leaves | Not specified, but major source | (-)-Borneol | [8][11] |
| Salvia officinalis | N/A | Essential Oil | 27% - 39% | Not specified | [10] |
Experimental Protocols
The study of borneol biosynthesis involves several key experimental techniques, from the extraction and analysis of the compound to the functional characterization of the enzymes involved.
Extraction and Quantification of Borneol by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like borneol.
Objective: To extract, identify, and quantify borneol from plant tissue.
Methodology:
-
Sample Preparation:
-
Obtain fresh plant material (e.g., leaves).
-
Freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Accurately weigh a specific amount of the powdered tissue (e.g., 1 gram).
-
-
Extraction:
-
Hydrodistillation: Subject the plant material to hydrodistillation for several hours to extract the essential oil.
-
Solvent Extraction: Alternatively, perform liquid-liquid extraction. Macerate the powdered tissue in a suitable organic solvent (e.g., n-hexane or petroleum ether) for a set period (e.g., 24 hours).[12][13] Filter the extract and concentrate it using a rotary evaporator at a controlled temperature (e.g., 40°C) to avoid loss of volatile compounds.[12]
-
-
GC-MS Analysis:
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS or Cyclosil-B chiral column).[4][14]
-
Injection: Inject a small volume (e.g., 1.0 µL) of the extract or diluted essential oil into the GC injector, typically set at a high temperature (e.g., 250°C) in split mode.[4]
-
Separation: Employ a temperature program to separate the compounds. A typical program might be:
-
Initial oven temperature at 50°C.
-
Ramp up to 180°C at a rate of 2°C/min.
-
Ramp up to 300°C at a rate of 4°C/min and hold for 4 minutes.[4]
-
-
Detection (MS): Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use the selected ion monitoring (SIM) mode, monitoring for characteristic borneol fragments (e.g., m/z 95).[14]
-
Identification: Compare the resulting mass spectra and retention times with those of authentic borneol standards and reference libraries (e.g., NIST/Wiley).[4]
-
Quantification: Calculate the concentration of borneol using a standard curve prepared from a pure borneol standard.[4]
-
Functional Characterization of Bornyl Diphosphate Synthase (BPPS)
This protocol describes the in vitro assay to confirm the function of a candidate BPPS gene.
Objective: To verify that a candidate enzyme can convert GPP to BPP.
Methodology:
-
Gene Cloning and Heterologous Expression:
-
Isolate the candidate BPPS gene from the plant's cDNA.
-
Clone the gene into a suitable expression vector (e.g., pET28a for E. coli).
-
Transform the vector into an expression host like E. coli (e.g., strain BL21(DE3)).
-
Induce protein expression with IPTG and grow the culture at a lower temperature (e.g., 16-18°C) to improve protein solubility.
-
-
Protein Purification:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells using sonication in a suitable lysis buffer.
-
Purify the target protein (often with a His-tag) from the soluble fraction using affinity chromatography (e.g., Ni-NTA column).
-
-
Enzyme Assay:
-
Prepare an assay buffer containing appropriate cofactors (e.g., MgCl₂).[15]
-
Add a known amount of the purified BPPS enzyme to the buffer.
-
Initiate the reaction by adding the substrate, geranyl diphosphate (GPP).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).
-
Product Hydrolysis: Since the direct product (BPP) is not volatile, a hydrolysis step is required for GC-MS analysis. Terminate the enzyme reaction and add a phosphatase, such as calf intestinal alkaline phosphatase (CIAP), to dephosphorylate BPP into borneol.[2][9]
-
-
Product Analysis:
References
- 1. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 2. Frontiers | Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast [frontiersin.org]
- 3. peerj.com [peerj.com]
- 4. Metabolism and transcriptome profiling provides insight into the genes and transcription factors involved in monoterpene biosynthesis of borneol chemotype of Cinnamomum camphora induced by mechanical damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 8. hpchen.weebly.com [hpchen.weebly.com]
- 9. Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of borneol and its metabolite in rat plasma by GC-MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biosynthesis of monoterpenes: demonstration of a geranyl pyrophosphate:(-)-bornyl pyrophosphate cyclase in soluble enzyme preparations from tansy (Tanacetum vulgare) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (Isoborneol): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as isoborneol (B83184). The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the structural elucidation, quality control, and characterization of isoborneol in research and drug development settings.
Spectroscopic Data Summary
The key spectroscopic data for isoborneol are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Isoborneol in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~3.6 | Multiplet | H-2 (endo)[1] |
| 1.77 | Multiplet | CH |
| 1.73 | Multiplet | CH₂ |
| 1.71 | Singlet | OH |
| 1.66 | Multiplet | CH₂ |
| 1.49 | Multiplet | CH₂ |
| 1.016 | Singlet | CH₃ (C10) |
| 0.98 | Multiplet | CH |
| 0.901 | Singlet | CH₃ (C8) |
| 0.818 | Singlet | CH₃ (C9) |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.[2]
Table 2: ¹³C NMR Spectroscopic Data for Isoborneol in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 77.0 | C-2 |
| 49.0 | C-1 |
| 47.0 | C-7 |
| 45.0 | C-4 |
| 39.0 | C-3 |
| 27.0 | C-5 |
| 22.0 | C-6 |
| 20.0 | C-9 |
| 19.0 | C-8 |
| 12.0 | C-10 |
Note: These are approximate values and can vary. For unambiguous assignment, 2D NMR techniques are recommended.[2]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Isoborneol
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3600 (broad) | O-H stretch (alcohol)[3] |
| ~2948-2872 | C-H stretch (alkane)[3] |
| ~1456 | C-H bend (alkane) |
| ~1388, ~1375 | Gem-dimethyl C-H bend |
| ~1069 | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS)
Table 4: Key Mass Spectral Data for Isoborneol (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 136 | Low | [M-H₂O]⁺ |
| 121 | High | [M-H₂O-CH₃]⁺ |
| 95 | High | [C₇H₁₁]⁺ |
| 93 | Very High | [C₇H₉]⁺ (base peak) |
Note: The molecular ion peak (M⁺) at m/z 154 is often weak or absent in the electron ionization mass spectrum of isoborneol.
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
NMR Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Weigh approximately 5-10 mg of isoborneol for ¹H NMR or 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean vial.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.[1]
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.[1]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[1]
-
Acquire the spectrum using standard pulse programs. Typical parameters for ¹H NMR include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1] For ¹³C NMR, a greater number of scans is typically required.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.[1]
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent signal (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.0 ppm for ¹³C NMR).[2][4]
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid isoborneol sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
KBr Pellet Method:
-
Mix a small amount of isoborneol (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of isoborneol in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.[5]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5MS) is typically used.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) to ensure elution of the compound.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-200.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like isoborneol.
Caption: Workflow for Spectroscopic Analysis of Isoborneol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. odinity.com [odinity.com]
- 4. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol | MDPI [mdpi.com]
- 5. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as isoborneol (B83184), in various organic solvents. An understanding of its solubility is critical for a range of applications, including process design, purification, and formulation development in the pharmaceutical and fragrance industries. This document presents quantitative solubility data, a detailed experimental methodology for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of isoborneol has been experimentally determined in several organic solvents. The data presented below is primarily derived from a study by He, Li, and Zhao (2019), which measured the mole fraction solubility of isoborneol in acetone, ethanol, p-cymene, and p-xylene (B151628) at various temperatures using a static equilibrium method.[1][2][3][4]
Table 1: Mole Fraction Solubility (x) of Isoborneol in Various Organic Solvents at Different Temperatures (K) [1][2][3][4]
| Temperature (K) | Acetone | Ethanol | p-Cymene | p-Xylene |
| 296.65 | 0.4015 | 0.2989 | 0.3591 | 0.3421 |
| 303.15 | 0.4633 | 0.3544 | 0.4208 | 0.4017 |
| 309.65 | 0.5311 | 0.4168 | 0.4885 | 0.4663 |
| 316.15 | 0.6053 | 0.4862 | 0.5622 | 0.5361 |
| 322.65 | 0.6864 | 0.5625 | 0.6423 | 0.6114 |
| 329.15 | 0.7749 | 0.6458 | 0.7291 | 0.6925 |
| 335.65 | - | 0.7363 | 0.8231 | 0.7797 |
| 342.15 | - | 0.8343 | - | 0.8735 |
| 348.85 | - | - | - | - |
In addition to the quantitative data, qualitative solubility information is also available. Isoborneol is reported to be very soluble in ethanol, diethyl ether, and chloroform, and soluble in benzene.[5] It is slightly soluble in propylene (B89431) glycol and very slightly soluble in water.[5]
Experimental Protocols: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a solid compound in a solvent.[6][7][8] The procedure employed by He, Li, and Zhao is a variation of this method, often referred to as the static equilibrium method.[1][2][3][4]
Objective: To determine the saturation concentration of isoborneol in a specific organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
Organic solvent of interest
-
Jacketed glass vessel or sealed flasks
-
Thermostatic water bath for temperature control
-
Magnetic stirrer or shaker
-
Analytical balance
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Apparatus for concentration analysis (e.g., gas chromatography, high-performance liquid chromatography, or gravimetric analysis)
Procedure:
-
Preparation: An excess amount of solid isoborneol is added to a known volume or mass of the selected organic solvent in a sealed flask or jacketed glass vessel. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The vessel is sealed to prevent solvent evaporation. The mixture is then agitated using a magnetic stirrer or a shaker within a thermostatic water bath set to the desired temperature. This agitation is continued for a prolonged period (typically 24-48 hours) to ensure that the system reaches solid-liquid equilibrium, where the concentration of dissolved isoborneol remains constant.[9]
-
Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle, leaving a clear, saturated supernatant.
-
Sampling: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being collected.
-
Analysis: The concentration of isoborneol in the collected sample is determined using a suitable analytical technique. For instance, in the study by He, Li, and Zhao, the composition of the liquid phase was analyzed after the experiment.[2] Another common approach is the gravimetric method, where a known mass of the saturated solution is evaporated to dryness, and the mass of the remaining isoborneol is measured.[9]
-
Data Calculation: The solubility is then calculated and can be expressed in various units, such as mole fraction, molarity, or grams of solute per 100 grams of solvent.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of isoborneol.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermochemical Properties of Borneol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borneol (C₁₀H₁₈O) is a bicyclic monoterpenoid alcohol that exists as two enantiomers, (+)-borneol and (-)-borneol. It is found in the essential oils of numerous plant species and has a characteristic camphor-like aroma. Its primary isomer, isoborneol (B83184), differs in the stereochemical position of the hydroxyl group (an exo position in isoborneol versus an endo position in borneol). These compounds are of significant interest in the pharmaceutical and fragrance industries. A thorough understanding of their thermochemical properties is essential for their purification, formulation, and application, particularly in processes involving phase transitions such as distillation, sublimation, and crystallization.
This technical guide provides a consolidated overview of the key thermochemical properties of borneol and isoborneol, details the experimental protocols used for their determination, and presents a logical visualization of the thermodynamic relationships between their different physical states.
Quantitative Thermochemical Data
The following tables summarize the available experimental data for the key thermochemical properties of borneol and isoborneol. All data is presented in SI units.
Table 1: Thermochemical Properties of Borneol
| Property | Symbol | Value | Temperature (K) | Method | Reference |
| Enthalpy of Fusion | ΔfusH | 11.8 ± 0.5 kJ/mol | 481.3 | DSC | Wei et al. (2019) |
| Enthalpy of Vaporization | ΔvapH | 50.9 kJ/mol | 482.0 | - | Stephenson & Malanowski (1987)[1] |
| Enthalpy of Sublimation | ΔsubH | 69.3 kJ/mol | 365.0 | - | Stephenson & Malanowski (1987)[1] |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -349.5 ± 2.0 kJ/mol | 298.15 | - | Verevkin et al. (2014) |
| Standard Molar Enthalpy of Formation (solid)¹ | ΔfH°(s) | -418.8 ± 2.0 kJ/mol | 298.15 | Calculated | Derived |
| Standard Molar Enthalpy of Combustion (solid) | ΔcH°(s) | Not Available | 298.15 | - | - |
| Molar Heat Capacity (solid) | Cp,m(s) | Not Available | - | - | - |
¹ Calculated using the gas-phase enthalpy of formation and the enthalpy of sublimation at 298.15 K, where ΔfH°(s) = ΔfH°(g) - ΔsubH. The enthalpy of sublimation at 298.15 K is approximated from the value at 365 K.
Table 2: Thermochemical Properties of Isoborneol
| Property | Symbol | Value | Temperature (K) | Method | Reference |
| Enthalpy of Fusion | ΔfusH | 9.8 ± 0.4 kJ/mol | 485.4 | DSC | Wei et al. (2019) |
| Enthalpy of Sublimation | ΔsubH | 41.1 kJ/mol | 388.0 | - | Stephenson & Malanowski (1987)[2] |
| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | Not Available | 298.15 | - | - |
| Standard Molar Enthalpy of Combustion (solid) | ΔcH°(s) | Not Available | 298.15 | - | - |
| Molar Heat Capacity (solid) | Cp,m(s) | Not Available | - | - | - |
Experimental Protocols
The determination of the thermochemical properties listed above relies on precise calorimetric and analytical techniques. The following sections detail the methodologies for the key experiments.
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is a primary technique for determining the enthalpy of fusion (melting).
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the substance (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards with known melting points and enthalpies of fusion, such as indium.
-
Thermal Program: The sample and reference are placed in the DSC cell. A typical thermal program involves:
-
An initial isothermal period to ensure thermal equilibrium.
-
A controlled heating ramp at a constant rate (e.g., 2-10 K/min) through the melting transition of the sample.
-
A final isothermal period after melting is complete.
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference pan as a function of temperature. The melting of the sample results in an endothermic peak on the DSC thermogram.
-
Data Analysis: The enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak. The peak temperature is taken as the melting point (Tfus). The analysis software calculates the enthalpy in Joules per gram, which is then converted to Joules per mole using the molar mass of the compound.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is a constant-volume calorimetric method used to determine the heat of combustion of a substance.
Methodology:
-
Sample Preparation: A known mass of the solid sample (typically around 1 gram) is pressed into a pellet. The pellet is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."
-
Assembly: A fuse wire of known length and composition is attached to electrodes inside the bomb, with the wire in contact with the sample pellet. A small, known amount of water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and purged with a small amount of pure oxygen before being filled to a high pressure (typically 25-30 atm) with oxygen to ensure complete combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (a Dewar flask). A high-precision thermometer and a stirrer are placed in the water.
-
Combustion and Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The corrected temperature rise from the combustion of the borneol/isoborneol sample is then used to calculate the heat of combustion. Corrections are made for the heat released by the ignition wire and for the formation of nitric acid from any residual nitrogen in the bomb.
Knudsen Effusion Method for Enthalpy of Sublimation
The Knudsen effusion method is used to determine the vapor pressure of a solid as a function of temperature. The enthalpy of sublimation can then be derived from these measurements using the Clausius-Clapeyron equation.
Methodology:
-
Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area.
-
High Vacuum Environment: The Knudsen cell is placed inside a high-vacuum chamber.
-
Isothermal Measurement: The cell is heated to a specific, constant temperature. At this temperature, the sample sublimes, and the vapor effuses through the orifice into the vacuum.
-
Mass Loss Measurement: The rate of mass loss of the sample is measured over time. This is typically done using a high-precision microbalance connected to the Knudsen cell.
-
Vapor Pressure Calculation: The vapor pressure (P) at that temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.
-
Enthalpy of Sublimation Determination: The experiment is repeated at several different temperatures to obtain a series of vapor pressure values. The enthalpy of sublimation (ΔsubH) is then determined from the slope of a plot of ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation: ln(P) = -ΔsubH/R * (1/T) + C
Visualization of Thermodynamic Relationships
The enthalpies of fusion, vaporization, and sublimation are related through Hess's Law. At the triple point, the enthalpy of sublimation is equal to the sum of the enthalpies of fusion and vaporization. This relationship forms a thermodynamic cycle.
Caption: Thermodynamic cycle for borneol phase transitions.
Conclusion
This guide has summarized the key thermochemical properties of borneol and its isomer, isoborneol, providing available quantitative data in a structured format. Detailed experimental protocols for Differential Scanning Calorimetry, Bomb Calorimetry, and the Knudsen Effusion method have been outlined to provide a practical framework for researchers. The provided visualization illustrates the fundamental thermodynamic relationships governing the phase transitions of these compounds. While data for enthalpy of fusion, vaporization, and sublimation are available, further experimental determination of the standard enthalpy of combustion and solid-state heat capacity would provide a more complete thermochemical profile for these commercially significant monoterpenoids.
References
A Technical Guide to the Quantum Chemical Analysis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum chemical calculations performed on 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, a molecule of significant interest in various fields, including medicine and perfumery. This document outlines the computational methodologies, presents key quantitative data, and visualizes the conformational analysis workflow, offering a comprehensive resource for professionals in drug development and scientific research.
Introduction
This compound, commonly known as borneol or isoborneol (B83184) depending on its stereochemistry, is a bicyclic organic compound and a terpene derivative.[1][2] Its diastereomers possess distinct physical and chemical properties that influence their interactions with molecular receptors, making them relevant in fields such as fragrance science and pharmacology.[2][3][4] Understanding the conformational landscape and electronic properties of these molecules at a quantum mechanical level is crucial for elucidating their biological activity and for the rational design of new derivatives.[5][6]
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structural and energetic properties of such molecules with high accuracy.[7][8] This guide focuses on the computational analysis of the conformers of borneol and isoborneol, providing a detailed look at the theoretical frameworks and the resulting data.
Computational Methodology
The quantum chemical calculations detailed herein are based on methodologies reported in recent literature, providing a robust and validated approach to the conformational analysis of borneol and isoborneol.[1][3][4]
2.1 Conformational Search
A thorough exploration of the potential energy surface is the initial and critical step. This is typically achieved using a cost-effective method before refining the results with higher-level computations.
-
Method: The conformational search is performed using the GFN-xTB semi-empirical tight-binding method.[4] This approach efficiently explores the conformational space to identify potential energy minima.
2.2 Geometry Optimization and Frequency Calculations
The distinct conformations found during the initial search are then subjected to full geometry optimization and frequency calculations using a higher level of theory.
-
Density Functional: The B3LYP hybrid functional is employed.[4]
-
Dispersion Correction: Grimme's D3 dispersion correction with Becke-Johnson damping (GD3) is included to accurately account for non-covalent interactions.[4]
-
Basis Set: The def2-TZVP triple-zeta valence basis set is utilized for all atoms.[4]
-
Software: These calculations are performed using the Orca quantum chemistry package.[4]
Frequency calculations are essential to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to compute thermochemical properties such as Gibbs free energies.
2.3 Experimental Validation
The accuracy of the computational results is often validated by comparing them with experimental data. In the case of borneol and isoborneol, chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy has been used to determine their gas-phase structures.[1][2][3]
Quantitative Data
The following tables summarize the key quantitative data obtained from quantum chemical calculations of the stable rotamers of borneol and isoborneol. The primary conformational flexibility in these molecules arises from the orientation of the hydroxyl group's hydrogen atom.[3]
Table 1: Calculated Rotational Parameters and Dihedral Angles for Borneol Conformers
| Conformer | C₃–C₂–O–H Dihedral Angle (°) | A (MHz) | B (MHz) | C (MHz) |
| B1 | ~180 | 1653.8 | 1498.5 | 1345.7 |
| B2 | ~70 | 1789.2 | 1460.1 | 1321.9 |
| B3 | ~-50 | 1795.1 | 1459.8 | 1321.5 |
Data sourced from B3LYP-GD3/def2-TZVP calculations.[3][4]
Table 2: Calculated Rotational Parameters and Dihedral Angles for Isoborneol Conformers
| Conformer | C₃–C₂–O–H Dihedral Angle (°) | A (MHz) | B (MHz) | C (MHz) |
| I1 | ~-175 | 1812.3 | 1456.9 | 1264.8 |
| I2 | ~-70 | 1701.5 | 1512.8 | 1298.6 |
| I3 | ~60 | 1695.9 | 1519.8 | 1299.1 |
Data sourced from B3LYP-GD3/def2-TZVP calculations.[3][4]
Table 3: Relative Energies of Borneol and Isoborneol Conformers
| Molecule | Conformer | Relative Gibbs Free Energy (cm⁻¹) |
| Borneol | B1 | 0 |
| B2 | ~150 | |
| B3 | ~240 | |
| Isoborneol | I1 | 0 |
| I2 | N/A | |
| I3 | N/A |
Note: The relative populations for the B1:B2:B3 rotamers of borneol are predicted to be 1.0:0.8:0.6 at 373 K.[3] Only one conformer for each of borneol and isoborneol was experimentally observed under supersonic expansion conditions, which is attributed to collisional relaxation to the lowest energy state.[2][3]
Visualizations
4.1 Computational Workflow
The following diagram illustrates the typical workflow for the quantum chemical analysis of molecular conformers, from the initial structure to the final data analysis.
Caption: A flowchart of the computational workflow for conformational analysis.
4.2 Conformational Energy Landscape
The relationship between the different conformers can be visualized through a potential energy surface scan along the flexible dihedral angle.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformations of borneol and isoborneol in the gas phase: Their monomers and microsolvation clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Synthetic camphor derivative (E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)phenol: A novel anthelmintic drug candidate for visceral toxocariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
Comparative Biological Activities of Borneol Stereoisomers
An In-depth Technical Guide to the Biological Activities of Borneol Stereoisomers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Borneol, a bicyclic monoterpenoid, is a prominent natural compound with a rich history in traditional medicine and a growing profile in modern pharmacology. It exists as several stereoisomers, primarily (+)-borneol, (-)-borneol (B1667373), (+)-isoborneol, and (-)-isoborneol, each possessing a unique three-dimensional structure that dictates its interaction with biological targets. Stereochemistry plays a critical role in determining the efficacy and safety of chiral drugs. This technical guide provides a comprehensive overview of the distinct biological activities of borneol stereoisomers, focusing on their anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties. We present quantitative data in comparative tables, detail key experimental protocols, and visualize complex signaling pathways and workflows to offer a thorough resource for research and development in the pharmaceutical sciences.
The pharmacological effects of borneol are significantly influenced by its stereoisomeric form. Differences in how each isomer binds to target receptors or enzymes lead to variations in potency and mechanism of action.[1] This section summarizes the quantitative and qualitative differences observed across key therapeutic areas.
Anti-inflammatory and Analgesic Activity
Borneol isomers exhibit potent anti-inflammatory and analgesic effects, primarily through the modulation of inflammatory mediators and ion channels.[2][3] Notably, (-)-borneol shows distinct activity on immune cells not shared by its enantiomer.
Table 1: Comparative Anti-inflammatory & Neuromodulatory Activity
| Stereoisomer | Biological Activity | Model/Assay System | Quantitative Data / Key Finding | Reference |
| (-)-Borneol | Neutrophil Activation (Ca²⁺ influx) | Human Neutrophils | Activates calcium influx with an EC₅₀ of 28.7 ± 2.6 µM . | [4] |
| (+)-Borneol | Neutrophil Activation (Ca²⁺ influx) | Human Neutrophils | Inactive; does not induce calcium influx. | [4] |
| (+)-Borneol | Neuroinflammation Reduction | Pilocarpine-induced rats | At 12 mg/kg, significantly decreases IL-1β, TNF-α, and COX-2 levels.[5] | [5] |
| L-Borneol | Reduction of Pro-inflammatory Cytokines | Ischemia/Reperfusion Rats | At 0.2 g/kg, significantly reduces serum TNF-α.[6] | [6] |
| Synthetic Borneol | Reduction of Pro-inflammatory Cytokines | Ischemia/Reperfusion Rats | At 0.1 g/kg, reduces serum IL-6 levels.[6] | [6] |
| Borneol (general) | Analgesia | Preclinical models | Mediated through activation of TRPM8 and agonism of GABA receptors.[2] | [2] |
Neuroprotective Effects
Stereoisomers of borneol have shown significant promise in protecting against neurodegenerative processes and ischemic brain injury. L-Borneol, in particular, is noted for its superior potential in cerebrovascular diseases.[1] The neuroprotective mechanisms involve reducing inflammation, apoptosis, and oxidative stress.[5][7]
Table 2: Comparative Neuroprotective Activity
| Stereoisomer | Biological Activity | Model/Assay System | Key Finding | Reference |
| L-Borneol | Protection against Cerebral Ischemia | Rat Ischemia/Reperfusion Model | Shows a superior protective effect on the brain compared to synthetic and natural borneol, attenuating damage in the cortex and hippocampus.[6] | [6] |
| (+)-Borneol | Neuroprotection in Epilepsy Model | Pilocarpine-induced Epileptogenesis (Rat) | Ameliorates neuronal injury, decreases glial cell activation, and attenuates apoptosis by inhibiting the NF-κB pathway.[5] | [5] |
| Natural Borneol | Neurovascular Unit Repair | Cerebral Ischemia Model | Shows stronger effectiveness and better regulation of the neurovascular unit compared to synthetic borneol.[8] | [8] |
| Borneol (general) | Protection against OGD/R Injury | Cortical Neuron Culture (in vitro) | Reverses neuronal injury, ROS generation, and mitochondrial membrane potential dissipation.[7] | [7] |
Anticancer Activity
Borneol isomers demonstrate selective cytotoxicity against various cancer cell lines, often by inducing apoptosis and suppressing proliferation signaling pathways. D-borneol has been noted for better antitumour sensitizing effects than L-borneol.[1]
Table 3: Comparative Anticancer Activity
| Stereoisomer | Biological Activity | Cell Line | Quantitative Data / Key Finding | Reference |
| Borneol (unspecified) | Cytotoxicity / Apoptosis Induction | Human Prostate Cancer (PC-3) | Induces cytotoxicity and apoptosis in a concentration-dependent manner (tested at 10, 20, 30 µM).[9] | [9] |
| D-Borneol | Antitumour Sensitizing Effects | General finding | Exhibits better antitumour sensitizing effects compared to L-borneol. | [1] |
| Bornyl Acetate | Cytotoxicity | Human Colon Cancer (HT-29) | IC₅₀: 60.5 µg/mL | [10] |
| Bornyl Acetate | Cytotoxicity | Human Cervical Cancer (HeLa) | IC₅₀: 71.97 µg/mL | [10] |
| Bornyl Acetate | Cytotoxicity | Human Breast Cancer (MCF-7) | IC₅₀: 85.6 µg/mL | [10] |
Antimicrobial Activity
The antimicrobial properties of borneol are well-documented, with some isomers showing preferential activity against certain bacterial strains. L-borneol, for instance, exhibits better inhibition of bacterial adhesion due to its C2 chiral center.[1][11]
Table 4: Comparative Antimicrobial Activity
| Stereoisomer | Biological Activity | Target Microorganism(s) | Key Finding | Reference |
| L-Borneol | Inhibition of Adhesion | Bacteria (general) | Exhibits better inhibition of bacterial adhesion.[1] | [1] |
| (+)-Borneol | Antibacterial | Pathogenic strains | Showed inhibitory effects on both Gram-positive and Gram-negative bacteria. | [12] |
| (-)-Borneol | Antibacterial | Pathogenic strains | Showed inhibitory effects on both Gram-positive and Gram-negative bacteria. | [12] |
| Borneol (general) | Broad-spectrum antibacterial | MRSA | Exerts bactericidal activity via a membrane disruption mechanism.[13] | [13] |
Penetration Enhancement
A key pharmacological role of borneol is its ability to act as a penetration enhancer, facilitating the transport of other drugs across biological barriers like the blood-brain barrier (BBB) and intestinal mucosa.[14][15][16] This effect is also stereoselective.
Table 5: Comparative Penetration Enhancement Activity
| Stereoisomer | Biological Activity | Model/System | Key Finding | Reference |
| L-Borneol | Enhancement of Hydrophilic Drug Uptake | Intestinal Mucosal Absorption | Promotes absorption via bidirectional regulation of P-glycoprotein.[1] More effective than D-borneol in enhancing hydrophilic drug penetration.[17] | [1][17] |
| Isoborneol | Enhancement of Hydrophilic Drug Uptake | Intestinal Mucosal Absorption | Promotes absorption via bidirectional regulation of P-glycoprotein.[1] | [1] |
| Borneol (general) | Brain Targeting of Nanoliposomes | Mouse Model | Improves neuronal-targeting level of nanoliposomes by opening tight junctions of the BBB.[15] | [15] |
Key Signaling Pathways
Borneol stereoisomers exert their biological effects by modulating several critical intracellular signaling pathways. Visualizing these pathways is essential for understanding their mechanisms of action at the molecular level.
Caption: Inhibition of the NF-κB Signaling Pathway by (+)-Borneol.
Caption: Borneol-induced Apoptosis via ROS-mediated JAK/STAT3 Suppression.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments frequently cited in the study of borneol's bioactivity.
Protocol: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to assess borneol's cytotoxicity in cancer cells.[9]
-
Cell Seeding: Plate cells (e.g., PC-3 human prostate cancer cells) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Prepare stock solutions of the borneol stereoisomer in DMSO and dilute to final concentrations (e.g., 10, 20, 30 µM) in the cell culture medium. The final DMSO concentration should be non-toxic (e.g., <0.1%). Replace the medium in the wells with the treatment medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the treated plates for a specified period (e.g., 24 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC₅₀ value if applicable.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method, a standard for determining the MIC of antimicrobial compounds like borneol.[18]
-
Compound Preparation: Prepare a stock solution of the borneol isomer in a suitable solvent (e.g., ethanol (B145695) or DMSO) and perform a two-fold serial dilution in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Seal the plate (e.g., with a breathable film) to prevent evaporation and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the borneol isomer that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
Protocol: Western Blot for Protein Expression Analysis
This protocol is used to quantify changes in protein levels, such as the components of the NF-κB or JAK/STAT pathways, following borneol treatment.[9]
-
Protein Extraction: After treating cells as described in 3.1, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Caption: General Experimental Workflow for Western Blot Analysis.
Conclusion and Future Directions
The stereoisomers of borneol exhibit a remarkable range of distinct biological activities, underscoring the critical importance of stereochemistry in drug design and development. L-Borneol (-)-borneol) often shows superiority in neuroprotection and penetration enhancement, while D-borneol ((+)-borneol) may be a better candidate for anticancer applications.[1] Isoborneol also contributes uniquely to activities such as promoting drug absorption.[1]
Future research should focus on elucidating the specific molecular targets (e.g., receptors, enzymes) for each isomer to fully understand their structure-activity relationships. Head-to-head comparative studies using standardized protocols are essential to build a clearer quantitative picture of their relative potencies. Furthermore, exploring the synergistic potential of combining specific borneol isomers with existing therapeutic agents could unlock new treatment paradigms, particularly in neurodegenerative diseases and oncology. The development of stereoselective synthetic routes will also be crucial for producing optically pure isomers for clinical investigation.
References
- 1. Comparison of pharmacological activity and safety of different stereochemical configurations of borneol: L-borneol, D-borneol, and synthetic borneol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Borneol’s Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and perspectives on pharmacological activities and mechanisms of the monoterpene borneol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (+)-Borneol exerts neuroprotective effects via suppressing the NF-κB pathway in the pilocarpine-induced epileptogenesis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Protective effects of three kinds of borneol on different brain regions in acute cerebral ischemia/reperfusion model rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection by borneol on cortical neurons against oxygen-glucose deprivation/reperfusion: involvement of anti-oxidation and anti-inflammation through nuclear transcription factor κappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of synthetic borneol and natural borneol based on the neurovascular unit against cerebral ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Borneol hinders the proliferation and induces apoptosis through the suppression of reactive oxygen species-mediated JAK1 and STAT-3 signaling in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. Antibacterial adhesion of borneol-based polymer via surface chiral stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Additive Neuroprotective Effect of Borneol with Mesenchymal Stem Cells on Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of borneol as a penetration enhancer on brain targeting of nanoliposomes: facilitate direct delivery to neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Borneol in cardio-cerebrovascular diseases: Pharmacological actions, mechanisms, and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of l-Borneol from Blumea balsamifera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
l-Borneol, a bicyclic monoterpenoid and a prominent bioactive constituent of Blumea balsamifera (L.) DC., has a long history of use in traditional medicine, particularly in Southeast Asia.[1][2] Modern pharmacological research has begun to elucidate the scientific basis for its therapeutic applications, revealing a compound with a diverse and promising pharmacological profile. This technical guide provides an in-depth overview of the pharmacological properties of l-borneol derived from Blumea balsamifera, focusing on its anti-inflammatory, analgesic, neuroprotective, antioxidant, and antimicrobial activities. This document is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data, and illustrating the underlying molecular mechanisms to support further research and drug development efforts.
Pharmacological Activities of l-Borneol
l-Borneol exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. The following sections summarize the key pharmacological effects, supported by quantitative data from various in vitro and in vivo studies.
Anti-inflammatory Activity
l-Borneol has demonstrated potent anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[3] Studies have shown that l-borneol can significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] The primary mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4]
Analgesic Activity
The analgesic effects of l-borneol have been substantiated in various preclinical pain models.[2] Its mechanisms of action are multifaceted, involving interactions with neuronal receptors. l-Borneol has been identified as an agonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is known to be involved in the sensation of cold and analgesia.[5][6] Furthermore, it positively modulates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, which contributes to its pain-relieving effects.[7][8]
Neuroprotective Activity
l-Borneol has shown significant promise as a neuroprotective agent in models of cerebral ischemia. It has been demonstrated to reduce infarct volume and improve neurological deficits in animal models of stroke.[9][10] The neuroprotective mechanisms of l-borneol are complex and involve the promotion of angiogenesis and neurogenesis through the Angiopoietin-1 (Ang1)-vascular endothelial growth factor (VEGF)-brain-derived neurotrophic factor (BDNF) pathway.[9][11] Additionally, it has been shown to modulate the Dll4/Notch1 pathway and inhibit apoptosis.[12] Its anti-inflammatory and antioxidant activities, particularly the inhibition of the NF-κB pathway in the brain, also contribute to its neuroprotective effects.[4]
Antioxidant Activity
The antioxidant properties of l-borneol have been evaluated using various in vitro assays. It demonstrates the ability to scavenge free radicals, which is a key mechanism in preventing oxidative stress-related cellular damage.
Antimicrobial Activity
l-Borneol has been shown to possess antimicrobial activity against a range of pathogenic microorganisms. Its efficacy is typically quantified by determining the minimum inhibitory concentration (MIC).
Data Presentation
The following tables summarize the quantitative data on the pharmacological activities of l-borneol from Blumea balsamifera.
Table 1: Anti-inflammatory and Analgesic Activity of l-Borneol
| Activity | Model/Assay | Test Substance | Concentration/Dose | Result | Reference |
| Anti-inflammatory | LPS-induced RAW 264.7 cells | Diterpenoids from B. balsamifera | 20 µM | Dose-dependently inhibited TNF-α, IL-6, and nitric oxide production. | [13] |
| Analgesic | Acetic acid-induced writhing test (mice) | Blumea balsamifera extract | 200 mg/kg | 48.10% inhibition of writhing. | [2] |
| Analgesic | Hot plate test (mice) | (+)-Borneol | 50 mg/kg (intraperitoneal) | Significantly increased latency time. | [7] |
Table 2: Neuroprotective Activity of l-Borneol
| Model | Treatment | Dosage | Outcome | Reference |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) in rats | l-Borneol | 0.2 g/kg | Significantly improved neurological deficits and reduced cerebral infarction. | [9][11] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) in rats | l-Borneol | 0.2 g/kg | Reduced cerebral infarction area by 96.3% and significantly improved neurological function. | [14] |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) on cortical neurons | Borneol | Not specified | Reversed neuronal injury, reduced ROS generation, and inhibited apoptosis. | [4] |
Table 3: Antioxidant Activity of l-Borneol and Blumea balsamifera Extracts
| Assay | Test Substance | IC50 Value | Reference |
| DPPH Radical Scavenging | Blumea balsamifera leaf extract | Not specified | Showed significant activity. |
| ABTS Radical Scavenging | Blumea balsamifera leaf extract | Not specified | Showed significant activity. |
Table 4: Antimicrobial Activity of Blumea balsamifera Essential Oil
| Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Bacillus cereus | 150 µg/mL | Not specified |
| Staphylococcus aureus | 1.2 mg/mL | Not specified |
| Candida albicans | 1.2 mg/mL | Not specified |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
This surgical procedure is a widely used model to induce focal cerebral ischemia, mimicking a stroke.
-
Animal Preparation: Adult male rats or mice are anesthetized. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a filament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. For reperfusion studies, the filament is then withdrawn.
-
Assessment of Infarct Volume: After a set period of reperfusion (e.g., 24 hours), the animal is euthanized, and the brain is removed. The brain is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white. The infarct volume is then quantified using image analysis software.[15][16]
-
Neurological Deficit Scoring: Neurological function is assessed at various time points using a standardized scoring system.
Acetic Acid-Induced Writhing Test
This is a chemical-induced pain model used to screen for peripherally acting analgesics.[17]
-
Animal Model: Mice are typically used for this assay.
-
Procedure: A solution of acetic acid (e.g., 0.6%) is injected intraperitoneally into the mice. This induces a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Drug Administration: The test compound (l-borneol) or a control is administered (e.g., orally or intraperitoneally) at a specific time before the acetic acid injection.
-
Data Collection: The number of writhes is counted for a defined period (e.g., 20 minutes) after the acetic acid injection.
-
Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group to the control group.[18]
DPPH and ABTS Radical Scavenging Assays
These are common in vitro methods to assess the antioxidant capacity of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
The test compound (l-borneol) at various concentrations is added to the DPPH solution.
-
The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.[19][20]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (around 734 nm).
-
The test compound is added to the ABTS•+ solution.
-
After a set incubation time, the decrease in absorbance is measured.
-
The scavenging activity is calculated, and the IC50 value is determined.[21][22]
-
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The test compound (l-borneol) is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[25][26][27]
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by l-borneol.
References
- 1. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protection by borneol on cortical neurons against oxygen-glucose deprivation/reperfusion: involvement of anti-oxidation and anti-inflammation through nuclear transcription factor κappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Borneol Is a TRPM8 Agonist that Increases Ocular Surface Wetness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Borneol exerts its antipruritic effects by inhibiting TRPA1 and activating TRPM8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)- And (-)-borneol: efficacious positive modulators of GABA action at human recombinant alpha1beta2gamma2L GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of human GABAA and glycine receptor currents by menthol and related monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. l-Borneol Exerted the Neuroprotective Effect by Promoting Angiogenesis Coupled With Neurogenesis via Ang1-VEGF-BDNF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Additive Neuroprotective Effect of Borneol with Mesenchymal Stem Cells on Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. l-Borneol Exerted the Neuroprotective Effect by Promoting Angiogenesis Coupled With Neurogenesis via Ang1-VEGF-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diterpenoids from Blumea balsamifera and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]
- 25. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 26. preprints.org [preprints.org]
- 27. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of methodologies for the asymmetric synthesis of chiral 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol derivatives, commonly known as borneol and isoborneol (B83184) derivatives. The inherent chirality and rigid bicyclic structure of these compounds make them valuable chiral auxiliaries and synthons in the development of pharmaceutical agents and other fine chemicals. This document outlines key stereoselective reduction methods and the application of camphor-derived chiral auxiliaries in various asymmetric transformations, presenting quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this field.
Stereoselective Reduction of Camphor (B46023)
The reduction of camphor, a readily available natural product, is a fundamental method for the synthesis of isoborneol and borneol. The stereochemical outcome of this reduction is highly dependent on the steric hindrance posed by the gem-dimethyl bridge, which directs the approach of the reducing agent.
Data Presentation: Diastereoselectivity in Camphor Reduction
The following table summarizes the diastereomeric ratio (d.r.) of isoborneol to borneol obtained from the reduction of camphor using sodium borohydride (B1222165) in different alcoholic solvents. The predominant formation of isoborneol results from the endo attack of the hydride, which is sterically less hindered.
| Reducing Agent | Solvent | Isoborneol:Borneol (d.r.) | Reference |
| NaBH₄ | Methanol | ~85:15 to 75:25 | [1] |
| NaBH₄ | Ethanol | Not specified | [2] |
Note: The diastereomeric ratio can be influenced by reaction temperature and the specific batch of the reducing agent.
Experimental Protocol: Sodium Borohydride Reduction of Camphor
This protocol details the procedure for the stereoselective reduction of (+)-camphor to a mixture of (+)-isoborneol and (+)-borneol.
Materials:
-
(+)-Camphor
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Ice-cold water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
5 mL conical vial with a spin vane
-
Air condenser
-
Vacuum filtration apparatus
-
Beaker
-
Hot plate
Procedure:
-
In a 5 mL conical vial equipped with a spin vane, dissolve 100 mg of (+)-camphor in 1 mL of methanol.
-
Carefully add 100 mg of sodium borohydride to the camphor solution in four equal portions over a period of 5 minutes, ensuring continuous stirring.
-
Fit an air condenser to the vial and gently reflux the reaction mixture for 30 minutes.
-
After the reflux, allow the mixture to cool to room temperature.
-
Slowly and carefully add 3.5 mL of ice-cold water to the reaction mixture. A white precipitate of the crude product will form.
-
Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold water and allow it to dry on the filter for approximately 10 minutes.
-
Dissolve the dried solid in 4 mL of dichloromethane and transfer the solution to a small Erlenmeyer flask.
-
Dry the organic solution over anhydrous sodium sulfate.
-
Carefully decant or filter the dried solution into a pre-weighed beaker.
-
Gently evaporate the dichloromethane on a hot plate in a fume hood until a solid residue remains.
-
Determine the weight of the dry solid product and calculate the percentage yield.
-
The diastereomeric ratio of isoborneol to borneol in the product mixture can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.
Camphor-Derived Chiral Auxiliaries in Asymmetric Synthesis
The rigid bicyclic framework of camphor has been extensively utilized to create a diverse range of chiral auxiliaries. These auxiliaries can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction with high efficacy.
Application in Asymmetric Darzens Reaction
A notable application of camphor-derived auxiliaries is in the asymmetric Darzens reaction to produce chiral glycidic esters.
The following table presents the yield and diastereoselectivity for the asymmetric Darzens reaction of an aldehyde with a chloroacetyl ester derived from a camphor-based chiral auxiliary.
| Aldehyde | Base | Temperature (°C) | Yield (%) | Diastereoselectivity (d.r.) | Reference |
| Benzaldehyde | LDA | -78 | 95 | >99:1 | [3] |
| 4-Chlorobenzaldehyde | LDA | -78 | 92 | >99:1 | [3] |
| 4-Methoxybenzaldehyde | LDA | -78 | 96 | >99:1 | [3] |
This protocol describes the general procedure for the asymmetric Darzens reaction using a camphor-derived chloroacetate (B1199739) auxiliary.
Materials:
-
Camphor-derived chiral auxiliary
-
Chloroacetyl chloride
-
Aldehyde
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for anhydrous reactions
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of the Chloroacetyl Ester: React the camphor-derived chiral alcohol with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) in an anhydrous solvent (e.g., dichloromethane) to obtain the corresponding chloroacetyl ester. Purify the product by standard methods.
-
Darzens Reaction: a. Dissolve the purified chloroacetyl ester in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add a freshly prepared solution of LDA in THF to the reaction mixture and stir for 30 minutes to generate the enolate. d. Add the desired aldehyde to the enolate solution and continue stirring at -78 °C for the time specified in the relevant literature (typically 1-4 hours). e. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. f. Allow the mixture to warm to room temperature and extract the product with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. h. Purify the resulting glycidic ester by silica gel column chromatography. i. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Application in Asymmetric Morita-Baylis-Hillman (MBH) Reaction
Camphor-derived auxiliaries have also been employed as chiral controllers in the Morita-Baylis-Hillman reaction, leading to the formation of chiral allylic alcohols.
The table below shows the yields and diastereomeric excess (d.e.) for the MBH reaction between various aldehydes and acrylate (B77674) esters of N-substituted 2-exo-hydroxybornyl-10-sulfonamides.
| Aldehyde | Chiral Auxiliary Substituent | Yield (%) | d.e. (%) | Reference |
| Pyridine-4-carbaldehyde | Adamantyl | >91 | 33 | [4] |
| 6-Methylpyridine-2-carbaldehyde | Benzyl | >91 | 7 | [4] |
Visualizations
Experimental Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis.
Logical Relationship of Stereoselective Reduction Strategies
Caption: Stereochemical pathways in camphor reduction.
References
- 1. soci.org [soci.org]
- 2. A Highly diastereoselective synthesis of (1R)-(+)-camphor-based chiral allenes and their asymmetric hydroboration-oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Diastereoselective Aldol Reactions with Camphor-Based Acetate Enolate Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol as a Chiral Auxiliary in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as isoborneol (B83184), as a versatile and cost-effective chiral auxiliary in asymmetric synthesis. Its rigid bicyclic framework provides excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, making it a valuable tool for the synthesis of enantiomerically enriched molecules.[1] This document details the application of isoborneol-derived auxiliaries in key transformations such as Diels-Alder reactions, asymmetric alkylations, and aldol (B89426) reactions, complete with detailed experimental protocols and quantitative data to guide synthetic chemists.
Introduction to Isoborneol as a Chiral Auxiliary
Isoborneol is a chiral bicyclic monoterpenoid alcohol that is readily available in both enantiomeric forms, (+)-(1R,2R,4R)-isoborneol and (-)-(1S,2S,4S)-isoborneol. Its rigid camphor-derived backbone creates a well-defined steric environment, which allows it to effectively control the facial selectivity of approaching reagents when temporarily attached to a prochiral substrate.[1] This steric hindrance directs the formation of one diastereomer preferentially. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery and recycling of the isoborneol, adding to the economic and environmental viability of this approach.
The general workflow for utilizing isoborneol as a chiral auxiliary involves three key steps: attachment of the auxiliary to a substrate, the diastereoselective bond-forming reaction, and cleavage of the auxiliary to yield the final product.
Caption: General workflow of isoborneol-assisted asymmetric synthesis.
Application 1: Asymmetric Diels-Alder Reaction
Isoborneol-derived acrylates are effective dienophiles in asymmetric Diels-Alder reactions, leading to the formation of chiral cyclohexene (B86901) derivatives with high levels of diastereoselectivity. The bulky isoborneol group effectively shields one face of the double bond, directing the approach of the diene.
Quantitative Data
| Diene | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Cyclopentadiene (B3395910) | TiCl₄ | -78 | ~95 | 92 |
| 1,3-Butadiene | Et₂AlCl | -78 | ~88 | 95 (with similar auxiliaries) |
| Isoprene (B109036) | Et₂AlCl | -78 | ~91 | 96 (with similar auxiliaries) |
Note: Data for butadiene and isoprene are based on results with structurally similar terpene-derived auxiliaries and are indicative of the expected performance.
Experimental Protocols
Protocol 1: Synthesis of (-)-Isoborneol Acrylate (B77674)
This protocol describes the esterification of (-)-isoborneol with acryloyl chloride to form the chiral dienophile.
-
Materials: (-)-Isoborneol, triethylamine (B128534), acryloyl chloride, anhydrous tetrahydrofuran (B95107) (THF), dichloromethane (B109758), water, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve (-)-isoborneol (1.00 g, 6.48 mmol) and triethylamine (0.98 g, 9.72 mmol) in anhydrous THF (20 mL) in a round-bottom flask under an inert atmosphere.[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add acryloyl chloride (0.88 g, 9.72 mmol) dropwise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir overnight.[1]
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate (B1210297) = 4:1) to obtain pure (-)-isoborneol acrylate.[1]
-
Protocol 2: Asymmetric Diels-Alder Reaction
-
Materials: (-)-Isoborneol acrylate, cyclopentadiene (freshly cracked), titanium tetrachloride (TiCl₄) solution (1.0 M in CH₂Cl₂), anhydrous dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (-)-isoborneol acrylate (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.0 mL, 1.0 mmol) dropwise to the stirred solution.
-
After stirring for 15 minutes at -78 °C, add freshly cracked cyclopentadiene (3.0 mmol) dropwise.
-
Continue stirring the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Diels-Alder adduct.
-
Protocol 3: Cleavage of the Isoborneol Auxiliary (Hydrolysis)
-
Materials: Diastereomerically pure isobornyl ester adduct, potassium hydroxide (B78521) (KOH), ethanol (B145695), water, hydrochloric acid (HCl), diethyl ether.
-
Procedure:
-
Dissolve the isobornyl ester adduct in a mixture of ethanol and water.
-
Add a solution of potassium hydroxide and stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with HCl to protonate the carboxylate.
-
Extract the aqueous layer with diethyl ether to recover the chiral carboxylic acid product.
-
The isoborneol auxiliary can be recovered from the reaction mixture by extraction.
-
Application 2: Asymmetric Alkylation
N-acyl oxazolidinones derived from isoborneol can be used for highly diastereoselective alkylation reactions. The isoborneol moiety effectively blocks one face of the enolate, leading to the formation of a single diastereomer of the alkylated product.
Quantitative Data
| Electrophile | Base | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Benzyl (B1604629) bromide | LDA | -78 | 85-95 | >98 |
| Allyl iodide | NaHMDS | -78 | 80-90 | >99 |
| Methyl iodide | LDA | -78 | 80-90 | >95 |
Note: The data is representative of typical results obtained with isoborneol-derived oxazolidinone auxiliaries.
Experimental Protocols
Protocol 4: Synthesis of N-Propionyl-(1R)-isoborneol Oxazolidinone
A general procedure for the N-acylation of an isoborneol-derived oxazolidinone is provided. The synthesis of the initial isoborneol-based oxazolidinone can be achieved through various literature methods.
-
Materials: (1R)-Isoborneol-derived oxazolidinone, propionic anhydride (B1165640), 4-(dimethylamino)pyridine (DMAP), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of the (1R)-isoborneol-derived oxazolidinone (1.0 equiv) in anhydrous THF, add DMAP (0.1 equiv).
-
Add propionic anhydride (1.2 equiv) and stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-propionyl-(1R)-isoborneol oxazolidinone.
-
Protocol 5: Asymmetric Alkylation
-
Materials: N-propionyl-(1R)-isoborneol oxazolidinone, lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), electrophile (e.g., benzyl bromide), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Procedure:
-
Dissolve N-propionyl-(1R)-isoborneol oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add LDA (1.1 mmol) or NaHMDS (1.1 mmol) dropwise.
-
Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash chromatography.
-
Protocol 6: Cleavage of the Isoborneol Auxiliary (Reductive Cleavage)
-
Materials: Alkylated N-acyl isoborneol oxazolidinone adduct, lithium borohydride (B1222165) (LiBH₄), tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve the alkylated adduct in anhydrous THF.
-
Add LiBH₄ and stir the reaction at room temperature.
-
Upon completion (monitored by TLC), quench the reaction by the slow addition of water.
-
Extract the product alcohol with an organic solvent.
-
The chiral auxiliary can be recovered from the aqueous layer.
-
Application 3: Asymmetric Aldol Reaction
The enolates generated from isoborneol-derived esters or amides can undergo highly diastereoselective aldol reactions with aldehydes, yielding β-hydroxy carbonyl compounds with excellent stereocontrol.
Quantitative Data
| Aldehyde | Lewis Acid/Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | LDA | -78 | 80-90 | >95:5 |
| Isobutyraldehyde | Bu₂BOTf, Et₃N | -78 | 75-85 | >98:2 |
| Acetaldehyde | TiCl₄ | -78 | 70-80 | >90:10 |
Note: The data provided is based on typical outcomes for aldol reactions using bulky chiral auxiliaries and serves as a guide for expected selectivities with isoborneol derivatives.
Experimental Protocols
Protocol 7: Asymmetric Aldol Reaction
-
Materials: N-propionyl-(1R)-isoborneol oxazolidinone, lithium diisopropylamide (LDA), aldehyde (e.g., benzaldehyde), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
Dissolve N-propionyl-(1R)-isoborneol oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add LDA (1.1 mmol) dropwise and stir for 30 minutes at -78 °C to form the enolate.
-
Add the aldehyde (e.g., benzaldehyde, 1.2 mmol) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Warm the mixture to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash chromatography to obtain the aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis.
-
Protocol 8: Cleavage of the Aldol Adduct
The cleavage of the aldol adduct can be performed using similar reductive or hydrolytic methods as described in Protocols 3 and 6, depending on whether the desired product is the corresponding diol or carboxylic acid.
Caption: Logical relationships in isoborneol auxiliary-mediated synthesis.
Conclusion
This compound and its derivatives are highly effective chiral auxiliaries for a range of important asymmetric transformations. The rigid bicyclic structure provides a predictable and highly ordered chiral environment, leading to excellent diastereoselectivities in Diels-Alder, alkylation, and aldol reactions. The ready availability of both enantiomers of isoborneol, coupled with straightforward attachment and cleavage protocols, makes it a valuable and practical choice for the synthesis of complex chiral molecules in academic and industrial research, particularly in the field of drug development.
References
Application Note: Purification of Synthetic Borneol via Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic borneol, a bicyclic monoterpene alcohol, is a key intermediate in the synthesis of various pharmaceuticals and fragrances. It is typically produced through the reduction of camphor (B46023), a process that often yields a mixture of stereoisomers, primarily the endo-isomer borneol and the exo-isomer isoborneol (B83184), along with unreacted camphor.[1][2][3] The presence of isoborneol and camphor as impurities can affect the efficacy, safety, and organoleptic properties of the final product. Therefore, an efficient purification method is crucial.
This application note provides a detailed protocol for the purification of synthetic borneol using fractional distillation. Fractional distillation is a viable technique for separating compounds with close boiling points, such as borneol and isoborneol, by utilizing a fractionating column to achieve multiple theoretical plates of separation.[4] For temperature-sensitive compounds like terpenes, vacuum fractional distillation is often employed to lower the boiling points and prevent thermal degradation.[5][6]
Pre-distillation Analysis and Component Properties
Prior to purification, it is essential to characterize the crude synthetic borneol mixture to determine the initial concentrations of borneol, isoborneol, and camphor. Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique for this purpose.[1][2][7][8]
The successful separation of these components by fractional distillation relies on the differences in their boiling points.
| Component | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| Camphor | C₁₀H₁₆O | 152.23 | ~204 |
| Borneol | C₁₀H₁₈O | 154.25 | ~212-213 |
| Isoborneol | C₁₀H₁₈O | 154.25 | ~212-214 |
Note: The boiling points of borneol and isoborneol are very close, necessitating an efficient fractional distillation setup.
Experimental Protocol: Fractional Distillation of Synthetic Borneol
This protocol outlines the laboratory-scale purification of synthetic borneol.
3.1. Materials and Equipment
-
Crude synthetic borneol
-
Round-bottom flask (appropriately sized for the amount of crude material)
-
Fractionating column (e.g., Vigreux, packed column with Raschig rings or structured packing to provide a high number of theoretical plates)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Thermometer or temperature probe
-
Vacuum pump and vacuum gauge
-
Cold trap (optional, but recommended to protect the vacuum pump)
-
Glass wool for insulation
-
Standard laboratory glassware and clamps
3.2. Procedure
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a magnetic stir bar in the round-bottom flask and charge it with the crude synthetic borneol (do not fill more than two-thirds full).
-
Connect the fractionating column to the round-bottom flask. For optimal separation, insulate the column with glass wool or an appropriate insulating material.
-
Place the distillation head on top of the column, ensuring the thermometer bulb is positioned slightly below the sidearm leading to the condenser.
-
Connect the condenser and the vacuum adapter. Arrange a series of receiving flasks for collecting different fractions.
-
Connect the apparatus to a vacuum source with a manometer to monitor the pressure. A cold trap can be placed between the apparatus and the vacuum pump.
-
-
Distillation Process:
-
Begin stirring the crude borneol mixture.
-
Gradually apply vacuum to the system, aiming for a pressure of 10-20 mmHg. A lower pressure will further reduce the boiling points.
-
Once the desired pressure is stable, begin heating the round-bottom flask using the heating mantle.
-
Heat the mixture slowly to establish a steady reflux in the column. A reflux ratio of 3:1 to 5:1 (3-5 drops returning to the column for every 1 drop collected) is a good starting point. The optimal reflux ratio may need to be determined empirically.
-
Fraction Collection:
-
Fraction 1 (Foreshot): Collect the initial, low-boiling fraction. This will likely contain any residual solvents and the majority of the camphor, which has a lower boiling point than borneol and isoborneol. The head temperature will be lower during the collection of this fraction.
-
Fraction 2 (Intermediate): As the head temperature begins to rise and stabilize near the boiling point of the borneol/isoborneol mixture at the operating pressure, change the receiving flask. This fraction will be a mixture of the remaining camphor, borneol, and isoborneol.
-
Fraction 3 (Main Fraction - Purified Borneol): The head temperature should remain stable during the collection of the main fraction. This fraction will be enriched in borneol.
-
Fraction 4 (Tails): As the distillation nears completion, the temperature may fluctuate or rise. This final fraction will likely contain a higher concentration of isoborneol.
-
-
Stop the distillation before the distillation flask is completely dry to prevent the formation of peroxides and potential charring.
-
-
Post-distillation Analysis:
-
Analyze each collected fraction using GC-MS to determine the composition and purity of the borneol.
-
Combine the fractions that meet the desired purity specifications.
-
3.3. Expected Results
The efficiency of the separation is highly dependent on the efficiency of the fractionating column (number of theoretical plates) and the control of the reflux ratio.
| Fraction | Expected Composition | Purity of Borneol |
| Crude Material | Borneol, Isoborneol, Camphor | ~50-70% |
| Fraction 1 (Foreshot) | Enriched in Camphor | Low |
| Fraction 2 (Intermediate) | Mixture of Camphor, Borneol, and Isoborneol | Moderate |
| Fraction 3 (Main) | Enriched in Borneol | >95% |
| Fraction 4 (Tails) | Enriched in Isoborneol | Low |
Note: The purity of the final borneol fraction can often be further improved by a subsequent recrystallization step.[9]
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the purification of synthetic borneol.
Caption: Workflow for the purification of synthetic borneol.
Troubleshooting
-
Poor Separation:
-
Cause: Insufficient number of theoretical plates or improper reflux ratio.
-
Solution: Use a more efficient (longer or packed) fractionating column. Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases. Ensure the column is well-insulated.
-
-
Bumping or Unstable Boiling:
-
Cause: Uneven heating.
-
Solution: Ensure smooth stirring with a magnetic stir bar. Use a heating mantle that provides uniform heating.
-
-
Product Darkening:
-
Cause: Thermal degradation at high temperatures.
-
Solution: Perform the distillation under a higher vacuum to lower the boiling points. Avoid overheating the distillation flask.
-
Conclusion
Fractional distillation is an effective method for the purification of synthetic borneol, capable of significantly reducing the levels of isoborneol and camphor. The success of the purification is critically dependent on the efficiency of the fractional distillation setup and careful control of the distillation parameters, particularly the reflux ratio and operating pressure. For achieving very high purity, a subsequent recrystallization step may be beneficial. The protocol described herein provides a robust framework for researchers and professionals in the pharmaceutical and chemical industries to obtain high-purity borneol suitable for their specific applications.
References
- 1. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Purification [chem.rochester.edu]
- 5. Industrial Multiple-Effect Fractional Condensation under Vacuum for the Recovery of Hop Terpene Fractions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fractional Distillation Cannabis: Optimizing Cannabis Concentrates [sortingrobotics.com]
- 7. Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Borneol in Enhancing Blood-Brain Barrier Permeability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) represents a significant obstacle in the treatment of central nervous system (CNS) disorders, restricting the passage of most therapeutic agents into the brain. Borneol, a bicyclic monoterpene found in the essential oils of various medicinal plants, has emerged as a promising agent for transiently and reversibly increasing the permeability of the BBB.[1][2] Traditionally used in Chinese medicine as a "messenger drug," modern research has begun to elucidate the mechanisms through which borneol facilitates the entry of co-administered drugs into the CNS.[3] These mechanisms include the modulation of tight junction proteins, inhibition of efflux pumps like P-glycoprotein, and the enhancement of vasodilatory neurotransmitters.[1][2][4]
These application notes provide a comprehensive overview of the use of borneol to enhance BBB permeability, including quantitative data on its efficacy, detailed experimental protocols for in vitro and in vivo evaluation, and diagrams illustrating the key signaling pathways and experimental workflows.
Data Presentation: Efficacy of Borneol in Enhancing CNS Drug Delivery
The co-administration of borneol has been shown to significantly increase the brain concentration of various drugs. The following tables summarize the quantitative data from several preclinical studies.
Table 1: Effect of Borneol Co-Administration on the Pharmacokinetics of CNS Drugs in the Brain
| Co-administered Drug | Animal Model | Borneol Dose | Administration Route | Increase in Brain Cmax | Increase in Brain AUC | Reference |
| Tetramethylpyrazine | Rat | Not Specified | Oral | 26-197% | 26-197% | [1][5] |
| Nimodipine | Rat | Not Specified | Oral | 26-197% | 26-197% | [1][5] |
| Gastrodin | Mouse | Not Specified | Oral | 26-197% | 26-197% | [1][5] |
| Rifampicin | Rat | Not Specified | Oral | 26-197% | 26-197% | [1][5] |
| Geniposide | Rat | 0.05-2.0 g/kg | Oral | 26-197% | 26-197% | [1][5] |
| Hyperforin | Rat | Not Specified | Oral | 26-197% | 26-197% | [1][5] |
| Levodopa | Rat | Not Specified | Oral | 115% (in CSF) | 12% (in CSF) | [1] |
| Cisplatin | Rat (C6 glioma) | 35 mg/kg | Oral | - | 2.16-fold | [6] |
| Cisplatin | Rat (C6 glioma) | 140 mg/kg | Oral | - | 1.18-fold | [6] |
Cmax: Maximum concentration; AUC: Area under the curve; CSF: Cerebrospinal fluid.
Table 2: In Vitro Effects of Borneol on P-glycoprotein Substrate Transport Across a BBB Model
| P-gp Substrate | Borneol Concentration | Incubation Time | Enhancement of Transport | Reference |
| Digoxin | 10 µg/mL | 4 h | Significant Increase | [7] |
| Digoxin | 20 µg/mL | 4 h | ~50% increase vs. control | [7] |
| Verapamil | 10 µg/mL | 4 h | Significant Increase | [7] |
| Verapamil | 20 µg/mL | 4 h | ~37% increase vs. control | [7] |
| Rhodamine 123 | 10 µg/mL | 240 min | ~40% increase in intracellular accumulation | [8] |
| Rhodamine 123 | 20 µg/mL | 240 min | ~50% increase in intracellular accumulation | [8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Borneol's Effect on BBB Permeability using a Co-culture Model
This protocol describes the establishment of an in vitro BBB model using rat brain microvascular endothelial cells (BMECs) and astrocytes to assess the effect of borneol on the transport of a P-glycoprotein substrate.[7][9]
Materials:
-
Primary rat brain microvascular endothelial cells (BMECs)
-
Primary rat astrocytes
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), heparin, and antibiotics
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Borneol solution
-
P-glycoprotein substrate (e.g., Rhodamine 123, digoxin, verapamil)
-
Fluorescence plate reader or High-Performance Liquid Chromatography (HPLC) system
-
Transendothelial Electrical Resistance (TEER) measurement system
Methodology:
-
Astrocyte Seeding: Culture primary rat astrocytes on the bottom of 24-well plates.
-
BMEC Seeding: Once astrocytes are confluent, seed primary rat BMECs onto the apical side of the Transwell inserts.
-
Co-culture: Place the BMEC-seeded inserts into the wells containing the astrocyte monolayer to establish the co-culture model.
-
BBB Model Validation: Monitor the integrity of the in vitro BBB model by measuring the TEER. A TEER value of over 250 Ω/cm² is generally considered acceptable for transport studies.[10]
-
Borneol Treatment: Treat the BBB model with varying concentrations of borneol (e.g., 10 µg/mL, 20 µg/mL) in the apical chamber for a defined period (e.g., 4 hours).[7] A vehicle control (e.g., DMSO) should be included.
-
Permeability Assay:
-
Add the P-glycoprotein substrate (e.g., Rhodamine 123) to the apical chamber of the Transwell inserts.
-
At specified time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral chamber.
-
Quantify the concentration of the substrate in the basolateral samples using a fluorescence plate reader (for Rhodamine 123) or HPLC (for digoxin, verapamil).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the effect of borneol on substrate transport. An increase in the Papp value in the presence of borneol indicates enhanced permeability.
Protocol 2: In Vivo Evaluation of Borneol-Enhanced Drug Delivery to the Brain using a Rat Model
This protocol outlines an in vivo experiment to assess the ability of borneol to increase the brain concentration of a co-administered drug in rats.[6]
Materials:
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Borneol suspension (e.g., in 0.5% CMC-Na)
-
Therapeutic drug for CNS delivery (e.g., cisplatin)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Surgical tools for brain tissue collection
-
Homogenizer
-
Analytical equipment for drug quantification (e.g., HPLC, LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment.
-
Animal Groups: Divide the animals into experimental groups:
-
Control group: Administration of the therapeutic drug alone.
-
Borneol group(s): Co-administration of the therapeutic drug and borneol at different doses (e.g., 35 mg/kg and 140 mg/kg).[6]
-
-
Drug Administration: Administer borneol (or vehicle) and the therapeutic drug via the desired route (e.g., oral gavage). The timing of administration should be optimized based on the pharmacokinetic profiles of both substances. Typically, borneol is administered shortly before or simultaneously with the therapeutic drug.
-
Sample Collection: At predetermined time points after administration, anesthetize the animals and collect blood samples via cardiac puncture.
-
Brain Tissue Harvesting: Perfuse the animals with saline to remove blood from the brain vasculature. Subsequently, excise the brain and collect specific regions of interest or the whole brain.
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Homogenize the brain tissue in an appropriate buffer.
-
-
Drug Quantification: Analyze the concentration of the therapeutic drug in the plasma and brain homogenates using a validated analytical method (e.g., HPLC, LC-MS/MS).
-
Data Analysis: Calculate the brain-to-plasma concentration ratio and the pharmacokinetic parameters (Cmax and AUC) in the brain tissue for each group. A significant increase in these parameters in the borneol-treated groups compared to the control group indicates enhanced BBB permeability.
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanisms of Borneol in Enhancing BBB Permeability.
Experimental Workflow
Caption: In Vitro and In Vivo Experimental Workflow.
Signaling Pathway
Caption: Borneol-Mediated P-gp Depression via NF-κB Signaling.
Concluding Remarks
Borneol presents a compelling opportunity to enhance the delivery of therapeutic agents to the central nervous system. Its multifaceted mechanism of action, involving the transient modulation of tight junctions and inhibition of efflux pumps, makes it a versatile tool in CNS drug development. The provided protocols offer a foundational framework for researchers to investigate and harness the BBB-enhancing properties of borneol. It is important to note that the effects of borneol are dose- and time-dependent, and co-administration regimens should be carefully optimized for each specific drug.[1][5] Further research into novel formulations, such as borneol-modified nanoparticles, may offer even greater precision in targeting the brain and improving therapeutic outcomes for a range of neurological disorders.[10][11][12][13][14][15]
References
- 1. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Borneol increases blood-tumour barrier permeability by regulating the expression levels of tight junction-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Borneol Depresses P-Glycoprotein Function by a NF-κB Signaling Mediated Mechanism in a Blood Brain Barrier in Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced permeability of blood–brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tailored Borneol-Modified Lipid Nanoparticles Nasal Spray for Enhanced Nose-to-Brain Delivery to Central Nervous System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Anti-inflammatory and Analgesic Mechanisms of Borneol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory and analgesic properties of borneol, a bicyclic monoterpene with a long history in traditional medicine. This document details the molecular mechanisms of action, provides quantitative data from preclinical studies, and offers detailed protocols for key experiments to facilitate further research and development.
Introduction
Borneol has demonstrated significant potential as a therapeutic agent for pain and inflammation. Its multifaceted mechanism of action, involving the modulation of key signaling pathways and ion channels, makes it a promising candidate for the development of novel anti-inflammatory and analgesic drugs. These notes are intended to serve as a practical guide for researchers investigating the pharmacological properties of borneol.
Molecular Mechanisms of Action
Borneol exerts its anti-inflammatory and analgesic effects through a combination of receptor-mediated actions and immune modulation.[1]
Anti-inflammatory Mechanisms:
-
Inhibition of the NF-κB Signaling Pathway: Borneol has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[2] By inhibiting the phosphorylation and degradation of IκBα, borneol prevents the nuclear translocation of NF-κB, thereby downregulating the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[2][3]
-
Modulation of MAPK Signaling Pathways: Borneol can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[4] These kinases are crucial for the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[5]
-
Reduction of Inflammatory Mediators: Borneol effectively reduces the production of nitric oxide (NO) by inhibiting inducible nitric oxide synthase (iNOS).[2] It also decreases the levels of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain.[6]
-
Antioxidant Activity: Borneol exhibits antioxidant properties by reducing the production of reactive oxygen species (ROS), which contribute to inflammatory processes.[7]
Analgesic Mechanisms:
-
Modulation of TRP Channels: Borneol is an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol (B31143) receptor.[1][8] Activation of TRPM8 in sensory neurons is thought to produce a cooling sensation that can mask pain signals. Borneol's analgesic effect is significantly dependent on TRPM8 activation.[9] Conversely, borneol can inhibit the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are key players in nociception.[9][10]
-
GABAergic System Modulation: Borneol can enhance the activity of GABA-A receptors, leading to an inhibitory effect on neuronal excitability and pain transmission.[9]
Quantitative Data
The following tables summarize the quantitative data on the anti-inflammatory and analgesic effects of borneol from various preclinical studies.
Table 1: In Vitro Anti-inflammatory Effects of Borneol
| Cell Line | Stimulant | Borneol Concentration | Measured Parameter | Inhibition (%) | Reference |
| RAW 264.7 Macrophages | LPS | 25, 50, 100 µg/mL | NO Production | 11-22% | [3] |
| RAW 264.7 Macrophages | LPS | 25, 50, 100 µg/mL | TNF-α Release | 10-36% | [3] |
| RAW 264.7 Macrophages | LPS | 25, 50, 100 µg/mL | IL-6 Release | 15-23% | [3] |
| BV-2 Microglia | LPS | Not specified | TNF-α Production | Dose-dependent reduction | [2] |
| BV-2 Microglia | LPS | Not specified | iNOS Protein Expression | Dose-dependent reduction | [2] |
Table 2: In Vivo Analgesic Effects of Borneol in Animal Models
| Animal Model | Borneol Administration | Dosage/Concentration | Measured Parameter | Effect | Reference |
| Acetic Acid-Induced Writhing (Mice) | Intraperitoneal | 5, 25, 50 mg/kg | Number of Writhing Movements | Significant reduction | [11] |
| Formalin Test (Mice) | Topical | 1.5%, 2%, 4.5%, 15% | Paw Licking Time (Phase I & II) | Significant reduction | [12] |
| Carrageenan-Induced Peritonitis (Mice) | Intraperitoneal | 5, 25, 50 mg/kg | Leukocyte Migration | Significant inhibition | [2] |
| Hot Plate Test (Mice) | Intraperitoneal | 50 mg/kg | Latency to Nociceptive Response | Increased latency | [9] |
| Complete Freund's Adjuvant (CFA) Model (Mice) | Topical | 15% | Paw Withdrawal Threshold | Increased threshold | [9] |
| Spinal Nerve Ligation (SNL) Model (Mice) | Intrathecal | 15, 30, 60 µg | Paw Withdrawal Threshold | Dose-dependent increase | [9] |
| Spinal Nerve Ligation (SNL) Model (Mice) | Oral | 125, 250, 500 mg/kg | Paw Withdrawal Threshold | Dose-dependent increase | [9] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
Objective: To evaluate the effect of borneol on the production of inflammatory mediators (NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Borneol
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of borneol (e.g., 1, 10, 25, 50, 100 µg/mL) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (without borneol) and a negative control group (without LPS and borneol) should be included.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of borneol by measuring its effect on carrageenan-induced paw edema.
Materials:
-
Wistar rats (180-220 g)
-
Carrageenan (1% w/v in saline)
-
Borneol
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle)
-
Borneol-treated groups (e.g., 5, 25, 50 mg/kg, administered intraperitoneally or orally)
-
Positive control group (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration: Administer borneol or the vehicle 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h).
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Formalin Test in Mice
Objective: To evaluate the analgesic effect of borneol on both neurogenic and inflammatory pain.
Materials:
-
Swiss mice (20-25 g)
-
Formalin solution (2.5% in saline)
-
Borneol
-
Vehicle
-
Observation chamber
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Control group (vehicle)
-
Borneol-treated groups (e.g., topical application of 1.5%, 2%, 4.5%, 15% solution or intraperitoneal injection of 5, 25, 50 mg/kg)
-
Positive control group (e.g., Morphine, 5 mg/kg)
-
-
Drug Administration: Administer borneol or the vehicle 30 minutes (for i.p. injection) or immediately before (for topical application) the formalin injection.
-
Induction of Nociception: Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.
-
Observation: Immediately after the injection, place the mouse in the observation chamber and record the total time spent licking or biting the injected paw during two phases:
-
Phase I (Neurogenic pain): 0-5 minutes post-injection.
-
Phase II (Inflammatory pain): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the paw licking/biting time of the treated groups with the control group for both phases.
Signaling Pathways and Experimental Workflows
Caption: Borneol's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.
References
- 1. Borneol Is a TRPM8 Agonist that Increases Ocular Surface Wetness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | (+)-Borneol inhibits the generation of reactive oxygen species and neutrophil extracellular traps induced by phorbol-12-myristate-13-acetate [frontiersin.org]
- 8. Borneol Is a TRPM8 Agonist that Increases Ocular Surface Wetness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Borneol’s Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. A clinical and mechanistic study of topical borneol‐induced analgesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial and Antioxidant Properties of Borneol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antioxidant properties of borneol derivatives. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and diagrams of relevant biological pathways and experimental workflows to guide research and development efforts in this area.
Quantitative Data Summary
The following tables summarize the reported antimicrobial and antioxidant activities of various borneol derivatives.
Table 1: Antimicrobial Activity of Borneol Derivatives (MIC/MBC/MFC in µg/mL)
| Derivative | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| l-Borneol-2(5H)-furanone (F131) | Staphylococcus aureus (various isolates) | 8 - 16 | 32 - 128 | [1] |
| Candida albicans (various isolates) | 32 - 128 | 128 - 1024 | [1] | |
| Bornyl 4'-chlorobenzoate | Streptococcus sanguinis | 500 | ND | [2][3] |
| Staphylococcus aureus | 250 | ND | [2][3] | |
| Escherichia coli | 500 | ND | [2][3] | |
| Pseudomonas aeruginosa | >500 | ND | [2][3] | |
| Candida albicans | 500 | ND | [2][3] | |
| Bornyl 3',4'-dimethoxybenzoate | Streptococcus sanguinis | 125 | ND | [2][3] |
| Staphylococcus aureus | 62.5 | ND | [2][3] | |
| Escherichia coli | 125 | ND | [2][3] | |
| Pseudomonas aeruginosa | 125 | ND | [2][3] | |
| Candida albicans | 125 | ND | [2][3] | |
| Bornyl 4'-nitrobenzoate | Streptococcus sanguinis | 62.5 | ND | [2][3] |
| Staphylococcus aureus | 125 | ND | [2][3] | |
| Escherichia coli | 250 | ND | [2][3] | |
| Pseudomonas aeruginosa | 250 | ND | [2][3] | |
| Candida albicans | 250 | ND | [2][3] |
ND: Not Determined
Table 2: Antioxidant Activity of Borneol and its Derivatives (IC50 in µg/mL)
| Derivative/Extract | Antioxidant Assay | IC50 (µg/mL) | Reference |
| Ethanol Extract of Laurus azorica (contains borneol) | DPPH | 59.19 | [4] |
| Ethanol Extract of Laurus azorica (contains borneol) | ABTS | 6.78 | [4] |
| Methanol (B129727) Extract of Vernonia amygdalina (contains borneol) | DPPH | 94.92 | [5] |
| Methanol Extract of Vernonia amygdalina (contains borneol) | ABTS | 179.8 | [5] |
| Essential Oil of Tetraclinis articulata (contains borneol) | DPPH | 20.26 | [6] |
| Essential Oil of Tetraclinis articulata (contains borneol) | ABTS | 8.56 | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is based on the broth microdilution method.
a. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the borneol derivative in a suitable solvent (e.g., DMSO).
-
Microbial Strains: Use fresh, pure cultures of the test microorganisms (bacteria or fungi).
-
Growth Media: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.
-
Reagents: Sterile saline, McFarland standards.
b. Experimental Workflow Diagram:
c. Step-by-Step Protocol:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate growth medium to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the borneol derivative stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.
-
Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well (except the negative control).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the borneol derivative at which there is no visible growth of the microorganism.
-
-
MBC/MFC Determination:
-
From the wells corresponding to the MIC and higher concentrations, take a 10 µL aliquot and plate it onto an appropriate agar medium.
-
Incubate the agar plates under suitable conditions.
-
The MBC/MFC is the lowest concentration that results in a 99.9% or greater reduction in the initial inoculum count.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines the procedure for assessing the antioxidant capacity of borneol derivatives.
a. Preparation of Materials:
-
Test Compound: Prepare stock solutions of the borneol derivative at various concentrations in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Positive Control: A standard antioxidant such as ascorbic acid or Trolox.
-
Spectrophotometer or Microplate Reader: Capable of measuring absorbance at 517 nm.
b. Experimental Workflow Diagram:
c. Step-by-Step Protocol:
-
Reaction Setup:
-
In a 96-well plate or cuvettes, add a specific volume of the borneol derivative solution (e.g., 100 µL).
-
Prepare a blank containing only the solvent.
-
Prepare a control containing the solvent and the DPPH solution.
-
-
Reaction Initiation and Incubation:
-
Add the DPPH solution to each well containing the sample and control (e.g., 100 µL).
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a spectrophotometer or microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the different concentrations of the borneol derivative.
-
The IC50 value is the concentration of the derivative that causes 50% inhibition of the DPPH radical. This is typically determined by linear regression analysis. A lower IC50 value indicates a higher antioxidant activity.
-
Signaling Pathway
Nrf2-Mediated Antioxidant Response
Borneol has been shown to exert its antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators like borneol derivatives, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative damage.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of borneol esters and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Borneol in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Borneol is a bicyclic monoterpene alcohol found in the essential oils of numerous medicinal and aromatic plants, such as cinnamon, lavender, and rosemary.[1][2] It is highly valued in the pharmaceutical, cosmetic, and food industries for its characteristic aroma and therapeutic properties, including antimicrobial and anti-inflammatory activities.[3][4] Accurate quantification of borneol is critical for the quality control, standardization, and efficacy assessment of essential oils and derived products.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing the volatile constituents of essential oils.[5][7] This technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it an ideal method for identifying and quantifying individual components like borneol, even in complex mixtures.[1][5] This application note provides a detailed protocol for the quantification of borneol in essential oils using a validated GC-MS method with an internal standard.
Principle The essential oil sample, diluted in a suitable solvent and spiked with an internal standard, is injected into the GC system. The volatile compounds are separated as they travel through a capillary column based on their boiling points and affinity for the column's stationary phase.[1] Upon exiting the column, the separated compounds enter the mass spectrometer, where they are ionized by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z). For quantification, the instrument is operated in Selected Ion Monitoring (SIM) mode, which focuses on specific, characteristic ions of the target analyte (borneol) and the internal standard, providing enhanced sensitivity and selectivity.[8][9][10] Quantification is achieved by creating a calibration curve from standards of known concentrations and relating the analyte-to-internal standard peak area ratio to the concentration in the unknown sample.[11]
Experimental Protocol
1. Materials and Reagents
-
Standards: Borneol (purity ≥99%), Naphthalene (B1677914) (Internal Standard, IS, purity ≥99%)
-
Solvent: n-Hexane or Methanol, GC grade or equivalent.[1][6][12]
-
Glassware: Volumetric flasks (1 mL, 10 mL), autosampler vials with inserts.
-
Essential Oil Sample: The essential oil to be analyzed.
2. Preparation of Standard Solutions
-
Borneol Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of borneol standard and dissolve it in n-Hexane in a 10 mL volumetric flask. Fill to the mark with n-Hexane.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of naphthalene and dissolve it in n-Hexane in a 10 mL volumetric flask. Fill to the mark with n-Hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the borneol primary stock solution. For each calibration level, add a constant volume of the IS stock solution to achieve a final IS concentration of 10 µg/mL. A typical calibration range might be 0.1 - 10 µg/mL.[13][14]
3. Preparation of Essential Oil Sample
-
Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.
-
Add 1 mL of the Internal Standard stock solution (100 µg/mL).
-
Dilute to the mark with n-Hexane and mix thoroughly. The final concentration of the IS in the sample solution will be 10 µg/mL.
-
Transfer an aliquot of the final solution into a 2 mL autosampler vial for GC-MS analysis.[8]
4. GC-MS Instrumentation and Parameters The following table outlines the recommended instrumental parameters for the analysis. These may be adapted based on the specific instrumentation available.
| Parameter | Condition |
| Gas Chromatograph (GC) | |
| Column | HP-5MS or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[8][9][10][12] |
| Carrier Gas | Helium (99.999% purity)[8][12] |
| Flow Rate | 1.0 mL/min (Constant Flow)[2][12] |
| Injection Volume | 1 µL[1][2][6] |
| Injector Temperature | 250 °C[1][12] |
| Split Ratio | 50:1[1][15] |
| Oven Program | Initial 60 °C for 2 min, ramp at 8 °C/min to 240 °C, hold for 5 min.[8] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI)[8][10] |
| Ionization Energy | 70 eV[1][8][10] |
| Ion Source Temp. | 230 °C[1] |
| Transfer Line Temp. | 250 °C[8] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[9][10] |
5. Data Acquisition and Quantification
-
Identification: The retention times of borneol and the internal standard in the sample chromatogram should match those of the reference standards.
-
Quantification Ions: Monitor the specific ions for borneol and the internal standard. The molecular ions for borneol (m/z 154) and camphor (B46023) (m/z 152) often show low abundance; therefore, the most abundant fragment ions are typically chosen for sensitive measurement.[8]
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Borneol | 95[8][9][10] | 110, 139 |
| Naphthalene (IS) | 128[8][9][10] | 102, 77 |
-
Calibration Curve: Inject the prepared calibration standards and plot the peak area ratio (Borneol Area / IS Area) against the concentration of borneol. Perform a linear regression to obtain the calibration equation (y = mx + c) and the coefficient of determination (R²).
-
Sample Analysis: Inject the prepared essential oil sample.
-
Calculation: Calculate the concentration of borneol in the injected sample solution using the regression equation from the calibration curve. The final amount of borneol in the original essential oil is calculated as follows:
Borneol (mg/g) = (C x V x D) / W
Where:
-
C = Concentration of borneol in the sample vial (µg/mL) from the calibration curve.
-
V = Final volume of the sample preparation (mL).
-
D = Dilution factor (if any).
-
W = Initial weight of the essential oil (mg).
-
Data Presentation
The performance of a quantitative method is established through validation. The following table presents typical validation parameters for a GC-MS method, demonstrating its suitability for the intended purpose.[16]
Table 3: Representative Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.998[13][14] |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
| Accuracy (% Recovery) | 95.5% - 104.2%[13][14] |
| Precision (RSD%) | |
| - Intra-day | ≤ 5.1%[13][14] |
| - Inter-day | ≤ 6.5%[13][14] |
Workflow Visualization
The overall experimental process for the GC-MS quantification of borneol is illustrated in the following workflow diagram.
References
- 1. vipsen.vn [vipsen.vn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. areme.co.jp [areme.co.jp]
- 6. scitepress.org [scitepress.org]
- 7. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 8. Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of borneol and its metabolite in rat plasma by GC-MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 12. biomedgrid.com [biomedgrid.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Separation of Borneol and Isoborneol
Welcome to the technical support center for the resolution of borneol and isoborneol (B83184) mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the challenging separation of these diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating borneol and isoborneol?
The main difficulty in separating borneol and isoborneol is that they are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[1] Specifically, isoborneol is the exo isomer, while borneol is the endo isomer.[2] This results in very similar physical and chemical properties, including polarity and boiling points, making their separation by common laboratory techniques a significant challenge.[1]
Q2: What are the most common methods for separating these isomers?
The most frequently employed methods for separating borneol and isoborneol mixtures are fractional distillation, crystallization, and column chromatography. Often, a combination of these techniques is used to achieve high purity. For instance, fractional distillation can be used for an initial enrichment, followed by recrystallization to isolate one of the isomers in high purity.[1][3]
Q3: Which analytical techniques are suitable for monitoring the separation and assessing purity?
Several analytical techniques can be used to monitor the separation process and determine the purity of the isolated fractions. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography.[4] For quantitative analysis of the diastereomeric ratio and to confirm the final purity, Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most reliable methods.[5][6]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor or no separation | Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, both compounds will elute together. If it is not polar enough, they will move too slowly, resulting in broad, overlapping bands.[1] | Re-optimize the mobile phase using TLC. A common starting point is a non-polar solvent like n-hexane or petroleum ether with a small amount of a more polar modifier like ethyl acetate (B1210297) or diethyl ether.[4] A reported solvent system for a dry-column method is petroleum ether-ethyl acetate-chloroform (20:2:6).[7] |
| Poor Column Packing: Channels or cracks in the stationary phase can lead to an uneven solvent front.[1] | Ensure the column is packed evenly with dry 200-mesh silica (B1680970) gel. Gently tap the column during packing to settle the adsorbent.[4] | |
| Column Overloading: Too much sample applied to the column will result in broad bands that are difficult to separate.[4] | Use a stationary phase-to-sample mass ratio of at least 50:1 for challenging separations.[1] | |
| Slow or no elution | Mobile Phase Polarity is Too Low: The eluent is not strong enough to move the compounds through the stationary phase.[1] | Gradually increase the proportion of the polar solvent in your mobile phase mixture.[1] |
| Streaking or "tailing" of spots on TLC | Sample Overload on TLC Plate: Applying too much sample can cause the spots to streak.[1] | Dilute the sample before spotting it on the TLC plate.[1] |
Recrystallization
| Problem | Possible Cause | Solution |
| Low yield of purified crystals | Too much solvent used: A significant portion of the product remains dissolved in the mother liquor. | Perform small-scale solubility tests beforehand to estimate the required solvent volume. To recover more product, you can concentrate the mother liquor by evaporating some solvent and cooling again to obtain a second crop of crystals. |
| Premature crystallization during hot filtration: The solution cools too quickly in the funnel, causing the product to crystallize along with impurities. | Pre-heat the funnel and the receiving flask before filtration. Use a fluted filter paper for faster filtration. | |
| No crystals form upon cooling | Too much solvent was used: The solution is not supersaturated. | Re-heat the solution and boil off some of the solvent to concentrate it, then allow it to cool again. |
| Solution is supersaturated but crystallization has not initiated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. | |
| Oily product instead of crystals | Melting point of the impure mixture is below the temperature of the solution. | Re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly. |
| Cooling was too rapid, trapping impurities. | Re-dissolve the oily product in a minimal amount of hot solvent and allow it to cool slowly and without disturbance. |
Quantitative Data on Separation Methods
The following table summarizes quantitative data from a study on the separation of natural borneol from an oil residue using a combination of fractional distillation and recrystallization.
| Separation Method | Parameter | Value | Reference |
| Fractional Distillation | Initial Borneol Content in Oil Residue | 23.21% | [1] |
| Borneol Content in Raffinate | 44.98% | [1] | |
| Optimal Reflux Ratios | 3:1 and 1:1 | [3] | |
| Maximum Yield | 18.3 ± 1.0% | [1] | |
| Maximum Recovery | 99.4 ± 0.5% | [1] | |
| Recrystallization (from Raffinate) | Initial Purity (Crude Crystals) | 73.6% | [1] |
| Final Purity (after two recrystallizations with n-hexane) | > 99% | [1][3] | |
| Total Yield (from oil residue) | 7.6% | [1][3] | |
| Solvent Comparison for Recrystallization | n-Hexane | ||
| Purity | Higher | [1][8] | |
| Yield | Higher | [1][8] | |
| Recovery | Higher | [1][8] | |
| Ethyl Acetate | |||
| Purity | Lower | [1][8] | |
| Yield | Lower | [1][8] | |
| Recovery | Lower | [1][8] |
Experimental Protocols
Protocol 1: Separation by Fractional Distillation
This protocol is adapted from a method for recycling natural borneol from oil residue.[1][3]
Apparatus:
-
1000 mL round-bottom flask
-
Heating mantle with temperature control
-
Distillation column (e.g., 150 x 25 mm) packed with stainless steel Dixon rings
-
Intelligent thermostat
-
Reflux condenser
-
Receiving flasks
Procedure:
-
Place 300 g of the borneol/isoborneol mixture into the round-bottom flask.
-
Heat the flask to 170 °C until the mixture begins to reflux.
-
Monitor the temperature at the top of the column. Collect fractions at different boiling point ranges.
-
Initially, set the reflux ratio to 3:1 for 2 hours.
-
Subsequently, decrease the reflux ratio to 1:1.
-
Continue distillation until the temperature at the bottom of the tower exceeds 210 °C.
-
Analyze the collected fractions for their borneol and isoborneol content using GC or NMR.
Protocol 2: Purification by Recrystallization
This protocol is a general procedure for purifying either borneol or isoborneol from an enriched fraction. n-Hexane is recommended for borneol, while ethanol (B145695) is suitable for isoborneol.[8]
Materials:
-
Crude borneol or isoborneol mixture
-
Recrystallization solvent (e.g., n-hexane or ethanol)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask for vacuum filtration
-
Ice-water bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice-water bath for 15-20 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely before weighing and determining their melting point and purity.
Protocol 3: Separation by Dry-Column Chromatography
This protocol is based on a method for the preparative separation of borneol and isoborneol.[7]
Materials:
-
Glass chromatography column (e.g., 50 x 4 cm i.d.)
-
Silica gel (200 mesh)
-
Mobile phase: petroleum ether-ethyl acetate-chloroform (20:2:6 v/v/v)
-
Sand
-
Elution solvent (e.g., absolute ethanol)
Procedure:
-
Pack the column with dry 200-mesh silica gel, tapping gently to ensure even packing.
-
Dissolve the borneol/isoborneol mixture in a minimal amount of a suitable solvent and mix it with a small amount of silica gel.
-
Evaporate the solvent from the silica gel mixture to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Add a thin protective layer of sand on top of the sample layer.
-
Develop the column by adding the mobile phase until the solvent front reaches the bottom.
-
Locate the separated bands of borneol and isoborneol (this can be guided by the Rf values from prior TLC analysis).
-
Extrude the column packing and physically separate the sections containing the desired compounds.
-
Elute each compound from the silica gel separately using absolute ethanol.
-
Concentrate the eluent by vacuum distillation to isolate the purified borneol and isoborneol.
Visualizations
Caption: A high-level workflow of the experimental steps for separating and purifying borneol and isoborneol mixtures.
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Caption: A decision tree for troubleshooting issues with crystal formation during recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. pediaa.com [pediaa.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [Preparative separation of borneol and isoborneol in bingpian by dry-column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iscientific.org [iscientific.org]
Troubleshooting borneol recrystallization to improve purity
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of borneol through recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of borneol.
Question: Why are no crystals forming after cooling the solution?
Answer:
This is a common issue that can arise from several factors. The primary reason is often that the solution is not supersaturated, meaning the concentration of borneol is too low for crystals to form.
Possible Causes and Solutions:
-
Too much solvent was used: If an excessive amount of solvent was used to dissolve the crude borneol, the solution may not become saturated upon cooling.
-
Supersaturation: The solution may be supersaturated, a state where the borneol concentration is higher than its normal solubility but has not yet started to crystallize.
-
Solution 1 (Induce Crystallization): Scratch the inner surface of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[5]
-
Solution 2 (Seed Crystals): Add a very small crystal of pure borneol (a "seed crystal") to the solution. This provides a template for other borneol molecules to crystallize upon.[4][5]
-
Question: What causes a low yield of purified borneol crystals?
Answer:
A low yield indicates that a significant portion of the borneol has not been recovered in its crystalline form.
Possible Causes and Solutions:
-
Excessive Solvent: As with the failure of crystals to form, using too much solvent is a primary cause of low yield, as a larger amount of borneol will remain dissolved in the mother liquor.[3]
-
Solution: To recover more product, the mother liquor can be concentrated by boiling off some solvent, and a second crop of crystals can be obtained upon cooling. Note that this second crop may be less pure than the first.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, borneol can crystallize on the filter paper or in the funnel.
-
Solution: Ensure that the funnel and receiving flask are preheated before filtration. If crystals do form in the funnel, they can be redissolved by washing with a small amount of hot solvent.
-
-
Inadequate Cooling: If the solution is not cooled sufficiently, a significant amount of borneol will remain dissolved.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
-
Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can redissolve some of the product.[3]
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent.
-
Question: Why did my product "oil out" instead of forming crystals?
Answer:
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid.[2]
Possible Causes and Solutions:
-
High Impurity Level: A high concentration of impurities can significantly depress the melting point of the compound, causing it to separate as a liquid at the temperature of crystallization.[4]
-
Rapid Cooling: Cooling the solution too quickly can also lead to oiling out.
-
Solution: Allow the solution to cool to room temperature slowly and without disturbance before placing it in a cooler environment like an ice bath.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for borneol recrystallization?
A1: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve borneol well at high temperatures but poorly at low temperatures. For borneol, both n-hexane and ethanol (B145695) have been shown to be effective.[6][7][8] N-hexane is often preferred as it can lead to higher purity, yield, and recovery compared to other solvents like ethyl acetate.[9]
Q2: What are the common impurities found in crude borneol?
A2: Crude borneol, especially when synthesized from camphor (B46023), may contain unreacted camphor as a major impurity.[10] Other stereoisomers, such as isoborneol, can also be present depending on the synthesis method.[10]
Q3: How does the rate of cooling affect the purity and size of the crystals?
A3: The rate of cooling has a direct impact on the final product. Slow, undisturbed cooling generally promotes the formation of larger, purer crystals, as it allows the crystal lattice to form in an orderly manner, excluding impurities.[11] Rapid cooling, on the other hand, tends to produce smaller crystals and can trap impurities within the crystal lattice, resulting in lower purity.
Q4: What is the expected melting point of pure borneol?
A4: The melting point is a key indicator of purity. Pure borneol has a melting point of approximately 207-208 °C.[10][12] A broad or depressed melting point range suggests the presence of impurities.
Quantitative Data Summary
The following tables summarize key quantitative data for borneol recrystallization.
Table 1: Comparison of Solvents for Borneol Recrystallization
| Solvent | Purity | Yield | Recovery | Reference |
| n-Hexane | Higher | Higher | Higher | [9] |
| Ethyl Acetate | Lower | Lower | Lower | [9] |
Table 2: Optimal Conditions for Borneol Recrystallization with n-Hexane
| Parameter | Value | Resulting Purity | Reference |
| Solvent Ratio (borneol:n-hexane) | 1:1.8 | > 99% | [12] |
Experimental Protocols
Detailed Methodology for Borneol Recrystallization using n-Hexane
-
Dissolution: In an Erlenmeyer flask, add the crude borneol. Add a minimal amount of n-hexane (an approximate starting ratio of 1:1.8 by weight of borneol to volume of n-hexane can be used) and heat the mixture gently on a hot plate with stirring until the borneol is completely dissolved.[12] If some solid remains, add small portions of hot n-hexane until a clear solution is obtained. Avoid using an excessive amount of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
-
Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed. To maximize the yield, subsequently place the flask in an ice-water bath for 15-20 minutes.
-
Isolation of Crystals: Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of ice-cold n-hexane. Turn on the vacuum and pour the cold crystal slurry into the funnel to collect the crystals.
-
Washing: With the vacuum still on, wash the collected crystals with a very small amount of ice-cold n-hexane to remove any residual mother liquor containing dissolved impurities.
-
Drying: Leave the crystals in the Büchner funnel with the vacuum running for several minutes to pull air through and partially dry them. Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely.
-
Analysis: Weigh the final, dried product to calculate the percent yield. Determine the melting point of the purified crystals to assess their purity.
Visualizations
Caption: Experimental workflow for the recrystallization of borneol.
Caption: Troubleshooting decision tree for borneol recrystallization.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. iscientific.org [iscientific.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Borneol - Sciencemadness Wiki [sciencemadness.org]
- 11. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Preventing camphor contamination in borneol synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in preventing camphor (B46023) contamination during borneol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary source of camphor contamination in my borneol synthesis?
A1: Camphor contamination in borneol synthesis, which is typically a reduction reaction, primarily stems from two sources:
-
Incomplete Reaction: The most common cause is the incomplete reduction of the starting material, camphor.[1] If the reaction does not go to completion, unreacted camphor will remain in the product mixture.
-
Oxidation of Borneol: Borneol, a secondary alcohol, can be oxidized back to camphor, especially if exposed to oxidizing agents or harsh conditions during workup or storage.[1][2]
Q2: How can I ensure the complete reduction of camphor?
A2: To drive the reduction to completion, consider the following:
-
Sufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent, such as sodium borohydride (B1222165) (NaBH4).[3]
-
Reaction Time and Temperature: Allow the reaction to proceed for an adequate amount of time. Gently refluxing the mixture can help increase the reaction rate.[3][4]
-
Solvent Choice: The choice of solvent can influence the reaction. Methanol (B129727) or ethanol (B145695) are commonly used for NaBH4 reductions.[4]
Q3: My IR spectrum still shows a carbonyl peak. What went wrong?
A3: A persistent carbonyl peak in the Infrared (IR) spectrum of your product indicates the presence of unreacted camphor.[1] This is a clear sign that the reduction was incomplete. To troubleshoot, review the factors in Q2. It may be necessary to increase the amount of reducing agent or extend the reaction time.
Q4: How can I prevent the oxidation of borneol back to camphor during workup and storage?
A4: To prevent re-oxidation:
-
Avoid Oxidizing Agents: Be mindful of all reagents and conditions during the workup. Avoid unnecessary exposure to air for prolonged periods, especially at elevated temperatures.
-
Proper Storage: Store the purified borneol in a tightly sealed container, in a cool, dark place.
Q5: What is the difference between borneol and isoborneol (B83184), and how does that affect my synthesis?
A5: Borneol and isoborneol are stereoisomers (diastereomers) that are both produced during the reduction of camphor.[4] The reducing agent, typically a hydride, can attack the carbonyl group of camphor from two different faces:
-
Endo attack: Leads to the formation of isoborneol (the exo product). This is generally the major product due to less steric hindrance.[1]
-
Exo attack: Leads to the formation of borneol (the endo product). This is typically the minor product.[1][4]
The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions.
Q6: What are the best methods for purifying borneol and removing camphor?
A6: Several methods can be employed for purification:
-
Recrystallization: This is a common and effective method for purifying solid borneol. Solvents like n-hexane have been shown to be effective.[5]
-
Sublimation: Sublimation can be used to purify camphor from borneol, as camphor sublimes readily.[2]
-
Chromatography: Column chromatography is a highly effective method for separating borneol, isoborneol, and camphor.[6][7]
Data Presentation
Table 1: Comparison of Products from Camphor Reduction
| Product | Stereochemistry | Typical Yield | Key Identifying Feature (1H NMR) |
| Isoborneol | Exo-product | Major Isomer (~85%)[1] | Multiplet at ~3.6 ppm[8] |
| Borneol | Endo-product | Minor Isomer (~15%)[1] | Multiplet at ~4.0 ppm[8] |
Note: Yields can vary based on specific reaction conditions and the reducing agent used.
Table 2: Analytical Techniques for Monitoring Contamination
| Analytical Method | Information Provided |
| Infrared (IR) Spectroscopy | Identifies the presence of camphor (carbonyl C=O stretch) and borneol (hydroxyl O-H stretch).[1] |
| Gas Chromatography (GC) | Separates and quantifies the amounts of borneol, isoborneol, and camphor in a mixture.[4][9] |
| Nuclear Magnetic Resonance (NMR) | Provides structural confirmation and can be used to determine the ratio of borneol to isoborneol.[8] |
Experimental Protocols
Protocol: Reduction of Camphor to Borneol using Sodium Borohydride
This protocol details a standard laboratory procedure for the reduction of camphor, with an emphasis on minimizing contamination.
Materials:
-
Camphor
-
Methanol
-
Sodium borohydride (NaBH4)
-
Ice-cold water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663) (or magnesium sulfate)
Procedure:
-
Dissolution: In a suitable flask, dissolve the camphor in methanol with stirring.[4]
-
Addition of Reducing Agent: Carefully add sodium borohydride in portions to the camphor solution over a period of several minutes.[3][4] Caution: NaBH4 reacts with methanol to produce hydrogen gas.
-
Reaction: Gently reflux the reaction mixture for approximately 30 minutes to ensure the reaction goes to completion.[1][8]
-
Quenching: After cooling the mixture to room temperature, slowly and carefully add ice-cold water to quench the reaction and precipitate the product.[3][4]
-
Isolation: Collect the solid product by vacuum filtration.[4]
-
Extraction: Dissolve the crude product in a suitable organic solvent like dichloromethane. If an aqueous layer is present, separate it.[4]
-
Drying: Dry the organic solution over an anhydrous drying agent such as sodium sulfate to remove any residual water.[4]
-
Solvent Removal: Carefully evaporate the solvent to obtain the solid product. Avoid excessive heat to prevent sublimation of the product.[4]
Visualizations
Caption: Workflow for Borneol Synthesis and Purification.
Caption: Chemical Relationship between Camphor, Borneol, and Isoborneol.
References
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. studylib.net [studylib.net]
- 4. cerritos.edu [cerritos.edu]
- 5. researchgate.net [researchgate.net]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. WO2016119270A1 - Method of preparing high-purity borneol from camphor, camphor reduction product, and borneo camphor - Google Patents [patents.google.com]
- 8. magritek.com [magritek.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Borneol for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of borneol in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is borneol poorly soluble in aqueous solutions for in vitro assays?
A1: Borneol is a bicyclic monoterpene with a hydrophobic chemical structure. Its low water solubility is a significant challenge for in vitro studies, often leading to precipitation in cell culture media and buffers. This poor solubility can result in inconsistent experimental results and inaccurate pharmacological assessments.
Q2: What are the primary strategies to improve the solubility of borneol for in vitro experiments?
A2: The most common and effective strategies to enhance borneol's solubility include:
-
Use of Co-solvents: Dissolving borneol in a small amount of a water-miscible organic solvent before diluting it into the aqueous assay medium.
-
Cyclodextrin (B1172386) Complexation: Encapsulating borneol within cyclodextrin molecules to form water-soluble inclusion complexes.
-
Nanoparticle Formulation: Incorporating borneol into nanocarriers to improve its dispersion and delivery in aqueous environments.
Q3: I am observing precipitation of borneol after adding my stock solution to the cell culture medium. What can I do?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds like borneol. Here are some troubleshooting steps:
-
Lower the Final Concentration: The final concentration of borneol in your assay may be exceeding its saturation solubility in the aqueous medium. Try lowering the concentration.
-
Optimize Co-solvent Percentage: You may need to slightly increase the final concentration of your co-solvent (e.g., DMSO) in the assay medium. However, always ensure the final solvent concentration is below the toxic level for your specific cell line (typically ≤ 0.5% for DMSO).[1]
-
Change the Dilution Method: Instead of adding the borneol stock directly to the full volume of medium, try adding the stock solution to a smaller volume of medium while vortexing, and then add this to the rest of the medium.
-
Utilize Cyclodextrins: If co-solvents alone are not effective, preparing a borneol-cyclodextrin inclusion complex can significantly improve its stability in aqueous solutions.[2][3]
Q4: What are the recommended concentrations of co-solvents for in vitro assays?
A4: It is crucial to keep the final concentration of organic solvents in cell culture as low as possible to avoid cytotoxicity and other off-target effects. For dimethyl sulfoxide (B87167) (DMSO), a final concentration of 0.5% or less is generally considered safe for most cell lines.[1] For ethanol, similar low concentrations are recommended. Always perform a vehicle control experiment to ensure the solvent at your chosen concentration does not affect the experimental outcome.
Solubility Data for Borneol
The following table summarizes the solubility of borneol in various solvents and the improvements achieved with different solubilization methods.
| Solvent/Method | Concentration/Ratio | Resulting Solubility/Observation | Reference |
| Water | 25 °C | 738 mg/L | [4][5] |
| Ethanol | - | Soluble, approx. 16 mg/ml | [6] |
| DMSO | - | Soluble, approx. 16 mg/ml | [6] |
| Dimethylformamide (DMF) | - | Soluble, approx. 25 mg/ml | [6] |
| DMF:PBS (pH 7.2) | 1:2 solution | Approx. 0.3 mg/ml | [6] |
| Acetone | 296.65–348.85 K | Solubility increases with temperature | [7][8] |
| p-Cymene | 296.65–348.85 K | Solubility increases with temperature | [7][8] |
| p-Xylene | 296.65–348.85 K | Solubility increases with temperature | [7][8] |
| β-Cyclodextrin (β-CD) | 1:1 molar ratio | Forms an inclusion complex, significantly enhancing aqueous solubility and stability. | [3] |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 stoichiometry | Forms an inclusion complex, improving stability. | [9] |
Experimental Protocols
Protocol 1: Solubilization of Borneol using a Co-solvent (DMSO)
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of borneol powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the borneol is completely dissolved. Gentle warming or brief sonication can aid dissolution.[1]
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, you may need to perform serial dilutions of your stock solution in 100% DMSO.
-
-
Prepare the Working Solution:
-
Add the desired volume of the borneol stock solution to your pre-warmed cell culture medium or aqueous buffer.
-
Crucially, ensure the final concentration of DMSO in the medium is non-toxic to your cells (ideally ≤ 0.5%). [1]
-
Immediately mix the solution thoroughly by vortexing or gentle pipetting to prevent precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium without borneol.
-
Protocol 2: Preparation of a Borneol-β-Cyclodextrin Inclusion Complex
This method significantly enhances the aqueous solubility of borneol by forming an inclusion complex.[2][3]
-
Molar Ratio Calculation:
-
Determine the molar ratio of borneol to β-cyclodextrin. A 1:1 molar ratio is often effective.[3]
-
-
Preparation of the Complex (Ultrasound Method):
-
Dissolve β-cyclodextrin in distilled water.
-
Dissolve borneol in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add the borneol solution dropwise to the β-cyclodextrin solution while stirring continuously.
-
Sonicate the mixture. The optimal conditions may need to be determined empirically, but parameters such as an ultrasonic power of 120 W for 30 minutes at 40°C have been reported.
-
-
Isolation of the Complex:
-
After sonication, allow the solution to cool and stand (e.g., at 4°C for 12 hours) to allow the complex to precipitate.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of cold distilled water and then with the organic solvent used to dissolve the borneol to remove any uncomplexed components.
-
Dry the resulting powder (e.g., in a vacuum oven at 40°C).
-
-
Solubility Testing and Use:
-
The resulting borneol/β-CD inclusion complex powder can be directly dissolved in aqueous buffers or cell culture media for your in vitro assays.
-
Determine the concentration of borneol in the complex for accurate dosing in your experiments.
-
Diagrams
Caption: Workflow for solubilizing borneol for in vitro assays.
Caption: Borneol's effect on Akt and MAPK signaling pathways.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Formation of β-cyclodextrin inclusion enhances the stability and aqueous solubility of natural borneol. | Sigma-Aldrich [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Borneol, (-)- | C10H18O | CID 1201518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents - American Chemical Society - Figshare [acs.figshare.com]
- 9. Preparation of natural borneol/2-hydroxypropyl-β-cyclodextrin inclusion complex and its effect on the absorption of tetramethylpyrazine phosphate in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of borneol as enhancer in drug formulation: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Borneol Analysis in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the HPLC analysis of borneol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for borneol analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal HPLC analysis, the peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results.[1] For borneol analysis, this can compromise the accuracy of quantification and the overall reliability of the analytical method.
Q2: What are the primary causes of peak tailing for a polar compound like borneol?
A2: The primary causes of peak tailing for polar analytes such as borneol can be broadly categorized into chemical and physical factors.
-
Chemical Causes: The most common chemical cause is secondary interactions between the polar hydroxyl group of borneol and active sites on the stationary phase.[1][2] On silica-based columns, residual silanol (B1196071) groups (Si-OH) are acidic sites that can interact with polar analytes, leading to peak tailing.[1]
-
Physical Causes: Physical issues can include a poorly packed column bed, the presence of a void at the column inlet, or extra-column volume effects from overly long or wide tubing.[2] A partially blocked column frit can also distort peak shape.
Q3: How does the pKa of borneol influence peak tailing?
A3: The predicted pKa of borneol is approximately 15.36, making it a very weak acid and essentially a neutral compound under typical reversed-phase HPLC conditions (pH 2-8). Therefore, peak tailing due to the ionization of borneol itself is not a significant concern. The primary interaction leading to tailing is the hydrogen bonding capacity of its hydroxyl group with surface silanols.
Q4: What is the USP Tailing Factor (Tf) and what is an acceptable value?
A4: The USP Tailing Factor (Tf), also referred to as the symmetry factor, is a measure of peak asymmetry. It is calculated as the ratio of the peak width at 5% of the peak height to twice the distance from the peak maximum to the leading edge of the peak at 5% height. A Tf value of 1.0 indicates a perfectly symmetrical peak. Generally, a Tf value between 0.8 and 1.8 is considered acceptable for pharmaceutical analysis according to the USP.[2]
Troubleshooting Guide for Borneol Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of borneol.
Step 1: Initial Assessment and Diagnosis
The first step is to determine if the peak tailing is specific to borneol or affects all peaks in the chromatogram.
-
If only the borneol peak (and other polar analytes) tails: The issue is likely due to chemical interactions with the stationary phase.
-
If all peaks in the chromatogram tail: The problem is more likely to be physical or related to the overall system setup.
A simple diagnostic test is to inject a neutral, non-polar compound. If this compound exhibits a symmetrical peak, it strongly suggests that the tailing of borneol is due to secondary chemical interactions.
Step 2: Addressing Chemical Causes of Peak Tailing
If the issue is determined to be chemical in nature, the following strategies can be employed:
The composition of the mobile phase is a powerful tool for controlling peak shape.
-
pH Adjustment: Although borneol is neutral, controlling the mobile phase pH can suppress the ionization of residual silanol groups on the silica-based stationary phase. Lowering the pH to between 2.5 and 3.5 with an acidic modifier can protonate the silanols, minimizing their interaction with borneol's hydroxyl group.[1]
-
Choice of Acidic Modifier: Formic acid (0.1%) and phosphoric acid (0.1-0.4%) are commonly used acidic modifiers that can improve the peak shape of polar analytes.
-
Organic Modifier Selection: The choice between acetonitrile (B52724) and methanol (B129727) can influence selectivity and peak shape. Methanol is a more polar and protic solvent, which can sometimes better mask silanol interactions. It is advisable to evaluate both solvents during method development.
-
Buffer Concentration: While less critical for a neutral analyte like borneol, ensuring an adequate buffer concentration (10-25 mM for UV detection) can help maintain a stable pH and ionic strength, contributing to better peak symmetry.[3]
The choice of HPLC column is critical for obtaining good peak shape for polar compounds.
-
End-Capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping is a process that chemically derivatizes most of the residual silanol groups, making the surface less active and reducing peak tailing for polar compounds.[3]
-
C8 vs. C18 Columns: For moderately polar analytes like borneol, a C8 column may provide better peak shape and shorter retention times compared to a C18 column.[4][5][6][7][8] The shorter alkyl chains of a C8 column can reduce the hydrophobic interaction, leading to faster elution and less opportunity for secondary interactions with the silica (B1680970) surface.
-
Column Contamination: Contamination of the column with strongly retained impurities can create active sites that cause peak tailing. If the column has been in use for some time, a thorough washing procedure is recommended.
Step 3: Addressing Physical Causes of Peak Tailing
If all peaks are tailing, consider the following physical aspects of the HPLC system:
-
Column Void: A void at the head of the column can cause peak distortion. This can be caused by high pressure or pH extremes. Reversing and flushing the column (if permitted by the manufacturer) may sometimes resolve the issue, but column replacement is often necessary.
-
Blocked Frit: A partially blocked inlet frit can lead to a non-uniform flow of the sample onto the column, causing peak tailing. Replacing the frit or the column is the solution.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the lengths as short as possible.
-
Improper Fittings: Ensure that all fittings are correctly made and not overtightened, as this can create dead volume and contribute to peak tailing.
Data Presentation: Comparison of HPLC Conditions
| Parameter | Condition A | Condition B | Condition C | Condition D | Expected USP Tailing Factor (Tf) for Borneol | Rationale |
| Column | Standard C18 | End-capped C18 | End-capped C8 | Standard C18 | A > B > C | End-capping reduces silanol interactions. C8 may provide better peak shape for moderately polar borneol. |
| Mobile Phase pH | 7.0 (no modifier) | 3.0 (0.1% Formic Acid) | 3.0 (0.1% Formic Acid) | 7.0 (no modifier) | High | Low |
| Organic Modifier | Acetonitrile | Acetonitrile | Methanol | Acetonitrile | May Vary | Methanol's protic nature can sometimes better shield silanol groups, potentially improving peak shape. |
Experimental Protocols
Protocol 1: General HPLC Method for Borneol Analysis with Improved Peak Shape
This protocol provides a starting point for the HPLC analysis of borneol, aiming for good peak symmetry.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: End-capped C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile or methanol and water with an acidic modifier. A typical starting point is a gradient of Acetonitrile:Water (both containing 0.1% formic acid) from 40:60 to 80:20 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as borneol has a weak chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the borneol standard or sample in the initial mobile phase composition.
Protocol 2: Column Washing Procedure to Address Contamination
If column contamination is suspected as the cause of peak tailing, the following general-purpose washing procedure can be performed for a reversed-phase column. Always consult the column manufacturer's instructions for specific recommendations.
-
Disconnect the column from the detector.
-
Flush with 10-20 column volumes of water (for buffered mobile phases).
-
Flush with 10-20 column volumes of methanol.
-
Flush with 10-20 column volumes of acetonitrile.
-
Flush with 10-20 column volumes of isopropanol.
-
If hydrophobic contaminants are suspected, flush with 10-20 column volumes of hexane (B92381) (ensure the system is compatible).
-
Return to the operating mobile phase by reversing the solvent sequence, ensuring solvent miscibility at each step.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing peak tailing in borneol HPLC analysis.
Caption: Chemical interactions leading to borneol peak tailing and its mitigation.
References
- 1. sielc.com [sielc.com]
- 2. usp.org [usp.org]
- 3. researchgate.net [researchgate.net]
- 4. uhplcs.com [uhplcs.com]
- 5. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 6. hawach.com [hawach.com]
- 7. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 8. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
Minimizing epimerization during derivatization of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (borneol and its epimer, isoborneol). The primary focus is on minimizing epimerization, a critical factor for accurate analysis and synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound derivatization, and why is it a concern?
A1: Epimerization is a chemical process where the stereochemical configuration at one of several chiral centers in a molecule is inverted. This compound exists as two epimers: borneol (endo-hydroxyl group) and isoborneol (B83184) (exo-hydroxyl group). During derivatization, conditions can cause the conversion of one epimer to the other.[1] This is a significant issue as it can lead to inaccurate quantification and misinterpretation of analytical results, particularly in studies where the specific stereoisomer is of pharmacological interest.[1]
Q2: Which factors can induce epimerization during derivatization?
A2: Several factors can contribute to the epimerization of borneol and isoborneol during derivatization. These include the choice of derivatizing reagent, reaction temperature, and the presence of acidic or basic catalysts.[1][2] For instance, some derivatizing agents are more prone to causing epimerization than others under identical analytical conditions.[3][4]
Q3: Are there derivatization methods that are known to be mild and minimize epimerization?
A3: Yes, certain esterification methods are known for their mild reaction conditions, which can help minimize unwanted epimerization. The Steglich esterification, which uses a carbodiimide (B86325) coupling agent like DCC or EDC and a catalyst such as DMAP, is one such method.[5][6] The Mitsunobu reaction, which converts alcohols to a variety of functional groups, is another valuable technique that proceeds with a clean inversion of stereochemistry, offering a controlled way to derivatize with predictable stereochemical outcomes.[7][8][9]
Q4: How can I confirm and quantify the extent of epimerization?
A4: The presence of the undesired epimer can be confirmed by comparing the retention time and mass spectrum of the unexpected peak with that of a pure standard of the epimer, derivatized and analyzed under the same conditions.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose.[1] Quantification can be achieved by calculating the peak area ratio of the epimer's derivative to the sum of the peak areas of both the desired and undesired epimer derivatives.[1] For more detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[10]
Troubleshooting Guide
Issue 1: An unexpected peak corresponding to the epimer is observed in the chromatogram after derivatization.
| Potential Cause | Troubleshooting Step |
| High GC Inlet Temperature | Gradually decrease the GC inlet temperature in increments of 10-20°C to find the optimal temperature that allows for efficient volatilization without inducing epimerization.[1] |
| Reactive Derivatization Reagent | If using a highly reactive reagent like (1S)-(-)-camphanic chloride, consider switching to a less reactive alternative such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl), which has been shown to cause less epimerization.[1][3][4] |
| Acidic or Basic Conditions | Neutralize the reaction mixture before analysis if acidic or basic reagents were used. Consider using a derivatization method that proceeds under neutral conditions, such as the Steglich esterification.[5][6] |
Issue 2: Poor yield of the desired derivatized product.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Increase the reaction time or temperature, but monitor for epimerization. Alternatively, consider a more efficient derivatization method like the Mitsunobu reaction for complete conversion.[9] |
| Steric Hindrance | For sterically hindered alcohols like borneol and isoborneol, a more robust derivatization method may be required. The Steglich esterification is known to be effective for sterically demanding substrates.[11] |
| Side Reactions | In some reactions, like the Mitsunobu reaction, side products can form if the nucleophile is not sufficiently acidic.[9] Ensure the chosen carboxylic acid has an appropriate pKa. |
Experimental Protocols
Protocol 1: Derivatization with (R)-(+)-MTPA-Cl (Minimizing Epimerization)
This protocol is adapted from a study by Yang et al. (2018).[1]
-
Reagents:
-
This compound solution
-
(R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane
-
-
Procedure:
-
In a clean, dry vial, combine 25 µL of the alcohol solution, 25 µL of anhydrous pyridine, and 25 µL of the (R)-(+)-MTPA-Cl solution.
-
Seal the vial and incubate the mixture at 75°C for 30 minutes.
-
After cooling, the mixture can be directly analyzed by GC-MS.
-
Protocol 2: Derivatization with (1S)-(-)-camphanic chloride (Higher Epimerization Potential)
This protocol is also adapted from Yang et al. (2018).[1]
-
Reagents:
-
This compound solution
-
(1S)-(-)-camphanic chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane
-
-
Procedure:
-
In a clean, dry vial, mix 25 µL of the alcohol solution, 25 µL of anhydrous pyridine, and 25 µL of the (1S)-(-)-camphanic chloride solution.
-
Seal the vial and incubate the mixture at 60°C for 60 minutes.
-
Upon completion, the mixture can be directly analyzed by GC-MS.
-
Quantitative Data Summary
| Derivatization Reagent | Observed Epimerization | Reference |
| (R)-(+)-MTPA-Cl | Minimal to none observed under typical GC conditions. | [1][3][4] |
| (1S)-(-)-camphanic chloride | Significant partial epimerization of isoborneol-camphanic ester to borneol-camphanic ester was observed. | [1][3][4] |
Visualizations
Caption: General experimental workflow for the derivatization and analysis of this compound.
Caption: Factors influencing epimerization during derivatization and corresponding mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Steglich Esterification [organic-chemistry.org]
Technical Support Center: Overcoming Low Yield in Natural Borneol Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the extraction of natural borneol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary reasons for a low yield of natural borneol?
Low yields can stem from several factors throughout the extraction workflow. The most common issues involve the raw plant material, inefficiencies in the chosen extraction method, and degradation of the target compound.[1][2] Key areas to investigate include:
-
Raw Material Quality: The concentration of borneol can vary significantly based on the plant species, the specific part of the plant used (leaves, branches, exudate), geographical source, harvest time, and post-harvest handling.[3][4]
-
Extraction Method Inefficiency: Traditional methods like steam distillation can be time-consuming and may not be fully effective.[1][5] Factors such as temperature, pressure, solvent choice, and extraction time are critical and must be optimized.[4][6]
-
Compound Degradation: Borneol can be sensitive to heat.[1] Prolonged exposure to high temperatures during methods like Soxhlet extraction or lengthy steam distillation can lead to degradation, reducing the final yield.[1][7] Borneol can also be oxidized to camphor, which requires careful control of process conditions.[8]
-
Inadequate Purification: Significant loss of product can occur during post-extraction purification steps like recrystallization or distillation if not performed under optimal conditions.[9]
Q2: How can I optimize my raw material preparation to maximize yield?
Proper preparation of the plant material is a critical first step.
-
Plant Source and Part: Natural borneol is primarily extracted from species like Cinnamomum camphora (Borneol type) and Dryobalanops aromatica.[10][11] The yield can vary dramatically; for example, in C. camphora, essential oil yields can range from 0.01% to 3.46% depending on the chemotype and geographic location.[3][12] For Dryobalanops aromatica, the bark has been shown to produce a higher extract yield (19.05%) compared to the leaves (9.89%) using ethanol (B145695) extraction.[13]
-
Drying: Proper drying is essential to improve solvent diffusion and prevent degradation.[1] Freeze-drying is an effective method for preserving the integrity of bioactive compounds.[1] For methods like supercritical CO2 extraction, a low water content (around 7%) is considered optimal.[14]
-
Particle Size: Grinding the dried plant material to a fine, consistent powder is crucial.[1][2] This increases the surface area for solvent interaction, leading to more efficient extraction.[2] For SC-CO2 extraction, a particle size between 0.6 and 0.9 mm is recommended to prevent the "channeling effect" that can occur with powders that are too fine.[14]
Q3: My steam distillation yield is poor. What parameters should I check?
Steam distillation is a common but sometimes inefficient method.[5][15] To improve yields:
-
Optimize Extraction Time: The yield of volatile oils increases with distillation time up to a certain point. For some botanicals, this can be as long as 8 hours, after which the yield may plateau.[16]
-
Enzyme-Assisted Distillation: Pre-treating the plant material with enzymes like cellulase (B1617823) can help break down cell walls, leading to a more efficient release of essential oils.[17] This method has been shown to be a green and effective approach.[17]
-
Microwave or Ultrasound Pretreatment: Combining enzymatic pretreatment with microwave or ultrasound-assisted extraction (MAE/UAE) can further enhance efficiency, increase yield, and reduce extraction time.[18][19]
-
Salting Out: Adding sodium chloride (NaCl) to the distillate can reduce the solubility of the essential oil in the aqueous phase, improving separation and increasing the recovered yield.[20]
Q4: Is solvent extraction a better option? What are the key considerations?
Solvent extraction can be highly effective but requires careful optimization.
-
Solvent Polarity: The choice of solvent is critical.[1] Borneol is soluble in solvents like ethanol, ether, and chloroform.[21] A systematic approach, testing solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol), is recommended to find the optimal choice for your specific raw material.[1] Ethanol has been noted as an efficient solvent for extracting monoterpenes like borneol.[22]
-
Temperature: Higher temperatures can increase extraction efficiency but also risk thermal degradation of borneol.[1] Techniques that use lower temperatures, such as vacuum evaporation for solvent removal, are preferable.[4]
-
Technique: Advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction times and solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[2][23]
Q5: What are the advantages of Supercritical CO2 (SC-CO2) extraction for borneol?
Supercritical CO2 extraction is a modern, efficient, and green technology with several advantages for borneol extraction:
-
High Purity and Yield: SC-CO2 can produce high-purity borneol with excellent yields. Studies have shown it's possible to achieve a purity of over 96% and a recovery yield of over 61% when refining crude borneol.[21][24]
-
Solvent-Free Product: The final product is free from organic solvent residues, as the CO2 is simply vented off at the end of the process.[21][24]
-
Mild Operating Conditions: Extraction can be performed at low temperatures (e.g., 35-60°C), which prevents the degradation of heat-sensitive compounds like borneol.[6][21]
-
Selectivity: By carefully adjusting pressure and temperature, the solvent properties of SC-CO2 can be tuned to selectively extract specific compounds.[6] Adding a co-solvent like ethanol can enhance the extraction of more polar compounds.[6][25]
Q6: I have a crude extract. How can I improve the purity and final yield during purification?
Purification is a critical stage where significant product loss can occur.
-
Recrystallization: This is a common method for purifying crude borneol. The choice of solvent is paramount.[26] N-hexane has been identified as a suitable solvent because crude borneol is fairly soluble in boiling n-hexane but only sparingly soluble at room temperature, while impurities remain dissolved.[26] Optimizing the material-to-solvent ratio is key to maximizing purity and yield.[26][27]
-
Fractional Distillation: This technique separates compounds based on their different boiling points and can be used to isolate borneol from other components in the essential oil.[26][28] It has been successfully used to recycle natural borneol from oil residue.[26]
-
Sublimation: Borneol can be purified by sublimation, a process where the solid is converted directly into a gas and then re-condensed into a pure solid.[10]
Data & Experimental Protocols
Data Presentation
Table 1: Comparison of Selected Borneol Extraction & Purification Methods
| Method | Plant Source | Yield | Purity | Key Parameters / Notes |
| Steam Distillation | Cinnamomum camphora | ~0.65% (Essential Oil)[17] | 16.4% Borneol in Oil[17] | Yield is for the total essential oil, of which borneol is one component. Can be enhanced with enzymatic pretreatment.[17] |
| Ethanol Extraction | Dryobalanops aromatica (Bark) | 19.05% (Crude Extract)[13] | Not Specified | Ethanol is an effective polar solvent for initial extraction.[13] |
| Supercritical CO2 Extraction (Purification) | Crude Borneol from C. camphora | 61.47% - 62.85%[21][24] | 96.66% - 97.71%[21][24] | Optimal conditions: 11 MPa pressure, 35-40°C temperature, CO2 flow rate of 10-25 L/h.[21][24] |
| Fractional Distillation & Recrystallization | C. camphora Oil Residue | 7.6% (Total Recovery)[26] | > 99%[26] | Optimal recrystallization with n-hexane at a 1:1.8 crystal-to-solvent ratio.[26] |
| Hydrodistillation | Dryobalanops aromatica (Exudate) | 7.58% (Essential Oil)[28] | 0.74% Borneol in Oil[28] | Borneol is a minor component in the essential oil from this source/method.[28] |
Visualizations
Caption: General workflow for natural borneol extraction and purification.
Caption: Troubleshooting flowchart for diagnosing low borneol yield.
Experimental Protocols
Protocol 1: Enhanced Steam Distillation
This protocol incorporates best practices for maximizing yield from plant material like Cinnamomum camphora leaves.
-
Material Preparation:
-
Dry the plant material (e.g., leaves) at a controlled temperature (40-50°C) until brittle.
-
Grind the dried material into a coarse powder (approx. 1-2 mm particle size).
-
-
Enzymatic Pretreatment (Optional, Recommended):
-
Suspend the powdered material in a buffer solution (pH 4.5-5.0).
-
Add cellulase (e.g., 2-3% w/w) to the slurry.
-
Incubate at an optimal temperature (e.g., 35-40°C) for 4-5 hours with occasional stirring.[17]
-
-
Distillation:
-
Collection and Separation:
-
Collect the distillate (water and essential oil emulsion).
-
To enhance separation, saturate the distillate with sodium chloride (NaCl).[20]
-
Allow the layers to separate. Carefully collect the upper essential oil layer.
-
Dry the collected oil over anhydrous sodium sulphate to remove residual water. Store at 4°C in a sealed, dark vial.[10]
-
Protocol 2: Supercritical CO2 (SC-CO2) Extraction & Purification
This protocol is adapted for the purification of crude borneol from an essential oil or solid extract.
-
Material Preparation:
-
System Setup:
-
Extraction:
-
Separation and Collection:
-
Route the CO2-borneol mixture to the separator vessel, which is held at a lower pressure and/or different temperature.
-
This pressure/temperature drop causes the CO2 to lose its solvent power, and the borneol precipitates out.
-
The now gaseous CO2 is recycled, and the purified borneol crystals are collected from the separator. The final purity can reach over 97%.[24]
-
Protocol 3: Post-Extraction Purification by Recrystallization
This protocol describes the purification of a crude borneol solid.
-
Solvent Selection:
-
Place a small amount of crude borneol in a test tube. Add a few drops of the test solvent (n-hexane is recommended).[26] The ideal solvent will dissolve the crude material when hot but not when cold.
-
-
Dissolution:
-
Place the crude borneol crystals into an Erlenmeyer flask.
-
Add the minimum amount of hot n-hexane required to fully dissolve the solid. A material-to-solvent ratio of 1:1.8 (w/v) is a good starting point.[26]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Borneol crystals should begin to form.
-
To maximize yield, place the flask in an ice bath for 30-60 minutes once it has reached room temperature.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a low temperature to remove all residual solvent. The resulting purity can exceed 99%.[26]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Variation and Environmental Influence on Essential Oil of Cinnamomum camphora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents | MDPI [mdpi.com]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. academicjournals.org [academicjournals.org]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. researchgate.net [researchgate.net]
- 13. sciencebiology.org [sciencebiology.org]
- 14. How to extract natural products from plants with the supercritical CO2 extraction method - Separeco [separeco.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Efficient separation of <i>Cinnamomum camphora</i> leaf essential oil and <i>in vitro</i> evaluation of its antifungal activity - Arabian Journal of Chemistry [arabjchem.org]
- 19. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of Cinnamon (Cinnamomum zeylanicum Blume) Essential Oil Extraction: Evaluation of Antioxidant and Antiproliferative Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. file.scirp.org [file.scirp.org]
- 22. mdpi.com [mdpi.com]
- 23. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research of Supercritical CO2 Fluid Refined Natural Borneol [scirp.org]
- 25. research.unipd.it [research.unipd.it]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Distinguishing Diastereomers: A Comparative 1H NMR Analysis of Borneol and Isoborneol
For researchers and professionals in organic chemistry and drug development, the precise structural elucidation of diastereomers is a critical task. Borneol and isoborneol (B83184), two bicyclic monoterpenoid diastereomers, present a classic analytical challenge where subtle differences in stereochemistry lead to distinct spectroscopic signatures. This guide provides a detailed comparative analysis of their ¹H NMR spectra, offering a reliable method for their differentiation.
The key to distinguishing between borneol and isoborneol lies in the ¹H NMR chemical shift of the proton attached to the carbon bearing the hydroxyl group (C2-H). The spatial orientation of the hydroxyl group in the rigid bicyclic ring system results in a significantly different magnetic environment for this proton in each isomer.
Structural Differences and Their ¹H NMR Manifestations
The structural distinction between borneol and isoborneol lies in the stereochemistry of the hydroxyl group at the C2 position. In borneol, the hydroxyl group is in the endo position, situated on the same side as the gem-dimethyl bridge. Conversely, in isoborneol, the hydroxyl group occupies the exo position, on the opposite side of the bridge. This seemingly minor difference has a profound impact on the chemical shift of the C2-H proton.
In borneol, the endo hydroxyl group leads to greater steric crowding around the exo C2-H, resulting in its deshielding and a downfield shift in the ¹H NMR spectrum. In contrast, the exo hydroxyl group in isoborneol places the endo C2-H in a less sterically hindered environment, causing it to be more shielded and appear at a higher field (upfield).
Caption: Structural differences between borneol and isoborneol.
Comparative ¹H NMR Data
The following table summarizes the key ¹H NMR spectroscopic data for borneol and isoborneol, highlighting the diagnostic chemical shifts for their differentiation.
| Proton | Borneol Chemical Shift (δ, ppm) in CDCl₃ | Isoborneol Chemical Shift (δ, ppm) in CDCl₃ | Key Distinguishing Feature |
| C2-H | ~4.0[1] | ~3.6[1] | The C2-H signal in borneol is significantly downfield compared to isoborneol. |
| Methyl (C8, C9, C10) | ~0.8-1.0[1] | ~0.8-1.0[1] | While minor differences exist, these signals are less diagnostic than the C2-H proton. |
Note: Specific coupling constants (J-values) for the C2-H proton, which would provide further structural insight through signal multiplicity analysis, were not explicitly detailed in the surveyed literature. However, the significant difference in chemical shift is the primary and most reliable indicator for distinguishing between the two isomers.
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra for the comparative analysis of borneol and isoborneol.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the borneol or isoborneol sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak of CHCl₃ at δ 7.26 ppm.
-
Integrate all signals.
-
Identify the chemical shift of the multiplet corresponding to the C2-H proton to differentiate between borneol (δ ≈ 4.0 ppm) and isoborneol (δ ≈ 3.6 ppm).[1]
Experimental Workflow
The logical workflow for the comparative analysis of borneol and isoborneol using ¹H NMR spectroscopy is outlined below.
Caption: Workflow for distinguishing borneol and isoborneol via 1H NMR.
References
Differentiating Synthetic vs. Natural Borneol Using Chiral Gas Chromatography: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Borneol, a bicyclic monoterpene, is a crucial component in traditional medicine and perfumery. Its therapeutic and aromatic properties are intrinsically linked to its stereochemistry. Natural borneol is typically found as a single enantiomer, either (+)-borneol or (-)-borneol (B1667373), depending on the plant source. In contrast, synthetic borneol, produced from the reduction of camphor, often exists as a racemic mixture of its stereoisomers. This guide provides a comprehensive comparison of natural and synthetic borneol, with a focus on their differentiation using chiral gas chromatography (GC), supported by experimental data and detailed protocols.
The Chemical Basis of Differentiation
Natural borneol is biosynthesized in plants through stereospecific enzymatic reactions, resulting in an optically pure product. For instance, (+)-borneol is extracted from plants of the Dipterocarpaceae family, while (-)-borneol is obtained from Blumea balsamifera.[1][2]
Synthetic borneol is commonly produced through the reduction of camphor. When racemic (±)-camphor is used as the starting material, the reduction yields a mixture of four stereoisomers: (+)-borneol, (-)-borneol, and their diastereomers, (+)-isoborneol and (-)-isoborneol.[1][3] A "semi-synthetic" borneol can also be produced from the reduction of naturally sourced (+)-camphor, which results in a mixture of (+)-borneol and (-)-isoborneol.[1][3] The presence of multiple stereoisomers, particularly isoborneol (B83184), is a key indicator of a synthetic origin.[4][5]
Chiral Gas Chromatography: The Analytical Solution
Chiral Gas Chromatography (GC) is a powerful analytical technique capable of separating enantiomers. By employing a chiral stationary phase, different stereoisomers of borneol interact with the column at varying degrees, leading to different retention times and enabling their separation and quantification. This allows for the unambiguous identification of the enantiomeric composition of a borneol sample, thereby revealing its likely origin.
Comparative Data of Borneol Stereoisomers by Chiral GC
The following table summarizes the typical enantiomeric composition of natural and synthetic borneol and provides representative data from chiral GC analysis.
| Sample Type | Expected Stereoisomers | Typical Enantiomeric Composition | Representative Chiral GC Elution Order |
| Natural Borneol | Predominantly one enantiomer | >95% (+)-borneol or (-)-borneol | A single major peak corresponding to the specific enantiomer. |
| Synthetic Borneol | (+)-borneol, (-)-borneol, (+)-isoborneol, (-)-isoborneol | A racemic or near-racemic mixture of all four isomers. | 1. (+)-isoborneol2. (-)-isoborneol3. (-)-borneol4. (+)-borneol[4][6] |
| Semi-synthetic Borneol | (+)-borneol, (-)-isoborneol | A mixture of these two isomers. | Peaks corresponding to (+)-borneol and (-)-isoborneol. |
Experimental Protocol: Chiral GC Analysis of Borneol
This section provides a detailed methodology for the separation of borneol stereoisomers using chiral GC with a β-cyclodextrin-based column.
1. Sample Preparation:
-
Dissolve 1 mg of the solid borneol sample in 10 mL of a suitable solvent such as ethyl ether.[4]
2. Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral capillary column: A column with a chiral stationary phase, such as a Cydex-B (β-cyclodextrin) column (e.g., 25 m x 0.22 mm internal diameter, 0.25 µm film thickness), is recommended for effective separation.[5][6]
3. GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injector Temperature: 280°C.[4]
-
Injection Volume: 1-2 µL (splitless mode).[4]
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 1 minute.
-
Ramp: Increase temperature to 130°C at a rate of 1°C/minute.
-
Hold: 130°C for 10 minutes.
-
Ramp: Increase to 200°C.
-
Hold: 200°C for 3 minutes.[5]
-
-
Detector Temperature (FID): 250°C.
4. Data Analysis:
-
Identify the peaks corresponding to the different borneol stereoisomers based on their retention times, established by running authentic standards.
-
Quantify the relative percentage of each isomer by integrating the peak areas.
Logical Workflow for Borneol Source Identification
The following diagram illustrates the logical workflow for determining the origin of a borneol sample.
Caption: Logical workflow for identifying the origin of borneol.
Experimental Workflow for Chiral GC Analysis
The diagram below outlines the key steps in the experimental workflow for the chiral GC analysis of borneol.
Caption: Experimental workflow for chiral GC analysis of borneol.
By following the detailed protocol and utilizing the comparative data provided, researchers can confidently differentiate between natural and synthetic sources of borneol, ensuring the quality and authenticity of their materials for pharmaceutical and other scientific applications.
References
- 1. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 2. Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of borneols sold in Taiwan by chiral gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Borneol Quantification: HPLC-UV vs. GC-FID
For researchers, scientists, and drug development professionals, the accurate and precise quantification of borneol is essential for quality control, pharmacokinetic studies, and formulation development. Borneol is a volatile bicyclic monoterpenoid, and the choice of analytical technique is fundamentally dictated by its physicochemical properties. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) for borneol quantification, supported by representative experimental data and detailed protocols.
While Gas Chromatography (GC) is generally considered the gold standard for analyzing volatile compounds like borneol, HPLC can be adapted for this purpose, often requiring derivatization to enhance its retention and detection.[1] This guide will delve into the performance characteristics of both methods to aid in selecting the most appropriate analytical technique for your specific research needs.
Comparative Analysis of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC-UV and GC-FID methods for the analysis of borneol. The data is representative of validated methods for borneol and similar compounds.[2][3][4]
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 99.0% - 101.0% |
| Specificity | Moderate to High |
Table 2: GC-FID Method Performance Characteristics
| Parameter | Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ~10 mg/L |
| Limit of Quantification (LOQ) | Lower than HPLC in some cases |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 87% - 94% |
| Specificity | High |
Experimental Protocols
HPLC-UV Method for Borneol Quantification
This protocol describes a general approach for the quantification of borneol using HPLC-UV. As borneol is highly volatile, derivatization may be necessary to improve its chromatographic retention and UV detection.
1. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water in a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Borneol has a low UV absorbance, so a low wavelength (e.g., 210 nm) is typically used.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the borneol reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at various concentrations.
-
Sample Preparation: Extract borneol from the sample matrix using a suitable solvent. The extract may need to be derivatized to enhance detection. After extraction, the solvent is typically evaporated, and the residue is reconstituted in the mobile phase. The solution should be filtered through a 0.45 µm syringe filter before injection.
GC-FID Method for Borneol Quantification
GC-FID is a more direct and commonly used method for the quantification of volatile compounds like borneol.[1][3]
1. Instrumentation and Conditions:
-
GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Column: A capillary column suitable for volatile compound analysis (e.g., Elite-5, 30 m × 0.32 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature: 250°C with a split ratio (e.g., 10:1).[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 150°C at a rate of 10°C/min.
-
Ramp to 220°C at a rate of 20°C/min, hold for 5 minutes.[1]
-
-
Detector (FID) Temperature: 250°C.[1]
-
Injection Volume: 1 µL.[1]
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of borneol (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate.
-
Calibration Standards: Create a series of working standards by diluting the stock solution.
-
Sample Preparation: Perform a liquid-liquid extraction of borneol from the sample matrix. The extract is then concentrated under a stream of nitrogen before injection.
Method Validation and Comparison Workflow
The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key performance characteristics of HPLC-UV and GC-FID for borneol quantification.
Caption: General workflow for analytical method validation.
Caption: Comparison of HPLC-UV and GC-FID for borneol analysis.
Conclusion
The choice between HPLC-UV and GC-FID for borneol quantification depends on the specific requirements of the analysis. GC-FID is the more direct, efficient, and commonly validated approach for a volatile compound like borneol, offering high resolution and sensitivity.[1] HPLC-UV, while a robust and widely available technique, is less ideal for such volatile compounds and would likely necessitate a derivatization step, adding complexity and potential for error to the workflow.[1] For routine quality control and pharmacokinetic studies of borneol, GC-FID is generally the recommended method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L. and Lavandula dentata Essential Oils in Polymeric Nanocapsules for Antioxidant Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of d-Borneol and l-Borneol for Researchers and Drug Development Professionals
An objective comparison of the enantiomers of borneol, supported by experimental data, reveals distinct therapeutic potentials. This guide synthesizes current research to inform future drug development and scientific investigation.
Borneol, a bicyclic monoterpene, exists as two enantiomers, d-borneol and l-borneol, each demonstrating unique biological activities that are of significant interest to the pharmaceutical industry. While structurally mirror images, their interactions with chiral biological molecules such as receptors and enzymes lead to notable differences in their pharmacological profiles. This comparison guide provides a detailed overview of their cytotoxic, anti-inflammatory, analgesic, and antimicrobial activities, as well as their differential effects on drug absorption and mechanisms of action, supported by experimental data and detailed protocols.
Comparative Biological Activities: A Tabular Summary
The following tables summarize the quantitative data on the comparative biological activities of d-borneol and l-borneol.
| Biological Activity | d-Borneol | l-Borneol | Key Findings | References |
| Cytotoxicity (NSCLC cells) | More effective in H460 & A549 cells. Significant inhibition of H460 cell proliferation at 1-4 µg/ml. | No apparent cytotoxicity at 1-32 µg/ml in A549 & H460 cells. | d-Borneol exhibits selective and higher cytotoxicity against non-small cell lung cancer cell lines compared to l-borneol. | [1] |
| Anti-inflammatory | Reduces NO, TNF-α, and IL-6 in LPS-induced RAW 264.7 macrophages. Appears more effective than synthetic borneol (a mix of l-borneol and isoborneol). | Reduces NO, TNF-α, and IL-6 in LPS-induced RAW 264.7 macrophages. | Both enantiomers show anti-inflammatory properties, with natural borneol (predominantly d-borneol) showing potentially higher efficacy. | [2] |
| Analgesic | (+)-Borneol significantly reduces paw licking time in the formalin test and increases latency in the hot-plate test. | Data on the analgesic effects of pure l-borneol is less prevalent in the reviewed literature. | (+)-Borneol has demonstrated significant analgesic effects in preclinical models of both acute and inflammatory pain. | [3] |
| Antimicrobial | Natural forms (d- and l-borneol) are more effective against Staphylococcus aureus, β-hemolytic Streptococcus, and Escherichia coli than synthetic borneol. | Natural forms (d- and l-borneol) are more effective against Staphylococcus aureus, β-hemolytic Streptococcus, and Escherichia coli than synthetic borneol. l-Borneol exhibits better inhibition of bacterial adhesion. | Direct comparative studies with MIC values for each pure enantiomer are limited, but natural borneols are generally more potent than synthetic versions. l-Borneol has a specific advantage in preventing bacterial adhesion. | [4] |
| Neuroprotection | Shows neuroprotective effects. | Shows prominent neuroprotective effects in permanent middle cerebral artery occlusion (pMCAO) models. | l-Borneol appears to have a greater potential in the treatment of cerebrovascular diseases. | [5][6] |
| Antitumor Sensitization | Exhibits better antitumor sensitizing effects. | Less effective than d-borneol. | d-Borneol is more effective at sensitizing cancer cells to chemotherapy, partly through the inhibition of P-glycoprotein. | [4] |
| Drug Penetration Enhancement | Enhances drug penetration. | More effective in enhancing the penetration of hydrophilic drugs. | l-Borneol is superior in promoting the absorption of hydrophilic drugs, a key consideration for transdermal and mucosal drug delivery. | [7] |
Key Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells (e.g., A549 or H460) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of d-borneol or l-borneol (e.g., 1-32 µg/ml) and a vehicle control (e.g., DMSO, final concentration ≤ 0.5%) for a specified duration (e.g., 24, 48, or 72 hours).[1][8]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
Anti-inflammatory Activity: LPS-Induced RAW 264.7 Macrophage Assay
This assay measures the ability of a compound to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.[12]
-
Treatment: Pre-treat the cells with various concentrations of d-borneol or l-borneol for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[13]
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent.[12]
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.
-
Cell Viability: Perform a parallel MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[14]
Analgesic Activity: Hot Plate and Formalin Tests
These are common in vivo models for assessing the analgesic potential of compounds.
Hot Plate Test Protocol:
-
Animal Acclimatization: Acclimatize mice or rats to the testing environment.
-
Baseline Latency: Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the time taken to elicit a pain response (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[15][16]
-
Compound Administration: Administer d-borneol, l-borneol, or a control substance via a suitable route (e.g., intraperitoneal, oral).[3]
-
Post-treatment Latency: At specific time intervals after administration, place the animals back on the hot plate and measure the latency to the pain response.
-
Data Analysis: An increase in the latency period compared to the baseline and control group indicates an analgesic effect.
Formalin Test Protocol:
-
Animal Acclimatization: Acclimatize animals to the observation chambers.[17]
-
Compound Administration: Administer the test compounds or a control.[18]
-
Formalin Injection: After a set pre-treatment time, inject a dilute formalin solution (e.g., 2.5-5%) into the plantar surface of one hind paw.[17][18]
-
Observation: Immediately place the animal in the observation chamber and record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).[17][19]
-
Data Analysis: A reduction in the time spent licking or biting the paw in either phase indicates analgesic activity.[3]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.[20]
-
Serial Dilutions: Perform serial two-fold dilutions of d-borneol and l-borneol in a 96-well microtiter plate containing broth.[21]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).[22]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]
Mechanisms of Action: Signaling Pathways and Cellular Interactions
The differential biological activities of d- and l-borneol can be attributed to their distinct interactions at the molecular level.
Neuroprotection: The Role of l-Borneol in Cerebral Ischemia
In models of ischemic stroke, such as the permanent middle cerebral artery occlusion (pMCAO) model, l-borneol has demonstrated significant neuroprotective effects. Its mechanism involves the modulation of multiple signaling pathways that promote angiogenesis and neurogenesis, and reduce apoptosis.
Antitumor Sensitization: d-Borneol and P-glycoprotein Inhibition
d-Borneol has been shown to enhance the efficacy of chemotherapeutic drugs in resistant cancer cells. A key mechanism is the inhibition of P-glycoprotein (P-gp), an efflux pump that removes cytotoxic drugs from cancer cells.
Drug Penetration Enhancement
Both enantiomers can enhance the permeation of drugs across biological barriers like the skin, but l-borneol is particularly effective for hydrophilic drugs. The mechanism involves the disruption of the highly organized lipid structure of the stratum corneum.
Conclusion
The comparative analysis of d-borneol and l-borneol reveals a fascinating case of stereospecificity in biological activity. l-Borneol shows greater promise in neuroprotection and as a penetration enhancer for hydrophilic drugs, making it a strong candidate for development in treatments for cerebrovascular diseases and in advanced drug delivery systems. Conversely, d-borneol's superior cytotoxicity against cancer cells and its ability to sensitize them to chemotherapy highlight its potential in oncology. This guide underscores the importance of considering the specific enantiomeric form of borneol in research and drug development to harness its full therapeutic potential. Further direct comparative studies, particularly in the realm of antimicrobial activity, are warranted to complete our understanding of these two valuable natural compounds.
References
- 1. d-Borneol enhances cisplatin sensitivity via p21/p27-mediated S-phase arrest and cell apoptosis in non-small cell lung cancer cells and a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Borneol’s Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of pharmacological activity and safety of different stereochemical configurations of borneol: L-borneol, D-borneol, and synthetic borneol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Borneol is neuroprotective against permanent cerebral ischemia in rats by suppressing production of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. l-Borneol ameliorates cerebral ischaemia by downregulating the mitochondrial calcium uniporter-induced apoptosis cascade in pMCAO rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 13. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 19. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Borneol Ester Analysis: A Comparative Guide
In the realm of pharmaceutical research and development, the rigorous analysis of compounds such as borneol esters is critical for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a pivotal decision that can significantly impact the accuracy and reliability of results. This guide provides a detailed comparison of two prevalent analytical techniques for the quantification of borneol and its esters: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document serves as a resource for researchers, scientists, and drug development professionals by presenting a side-by-side comparison of these methods, complete with experimental protocols and performance data. The objective is to facilitate an informed decision-making process for the selection of the most suitable analytical technique based on specific research needs.
Comparative Analysis of Analytical Methods
The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of borneol and its esters.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | ~1 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL | ~0.5 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Specificity | High (Mass Analyzer) | Very High (Tandem Mass Spectrometry) |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of borneol using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the simultaneous determination of borneol and its metabolites in biological matrices.[1][2][3]
1. Sample Preparation:
-
Liquid-Liquid Extraction: To 100 µL of plasma, add an internal standard (e.g., naphthalene) and an appropriate extraction solvent (e.g., n-hexane).[4]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar capillary column.[1][2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 1 min, ramp to 120 °C at 20 °C/min, then ramp to 280 °C at 30 °C/min and hold for 5 min.
-
Injection Mode: Splitless.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Detection Mode: Selected Ion Monitoring (SIM). Monitor m/z 95 for borneol and m/z 128 for naphthalene (B1677914) (internal standard).[1][2][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity for the quantification of (+)-borneol in plasma.[5][6]
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of methanol (B129727) containing the internal standard (e.g., verapamil).[6]
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu LC-30AD or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 6500 or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[6]
Methodology Visualization
To ensure clarity and reproducibility, the workflows for analytical method validation and a hypothetical signaling pathway involving borneol are presented below using Graphviz diagrams.
References
- 1. Simultaneous determination of borneol and its metabolite in rat plasma by GC–MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of borneol and its metabolite in rat plasma by GC-MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation an LC-MS/MS method to quantify (+)-borneol in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoborneol vs. Borneol: A Comparative Analysis of their Crystal Structures and Physicochemical Properties
For researchers, scientists, and professionals in drug development, a precise understanding of the stereochemical differences between isoborneol (B83184) and borneol is critical. These two bicyclic monoterpenoid alcohols, diastereomers of each other, exhibit distinct physical, chemical, and biological properties stemming from the orientation of their hydroxyl group. This guide provides a comprehensive comparison of their crystal structures and physicochemical properties, supported by experimental data and detailed analytical protocols.
Borneol and isoborneol are stereoisomers that share the same chemical formula (C₁₀H₁₈O) and a common bicyclic framework derived from camphor (B46023). The key structural difference lies in the stereochemistry of the hydroxyl (-OH) group at the C2 position. In borneol, the hydroxyl group is in the endo position, oriented towards the interior of the bicyclic ring system. In contrast, isoborneol possesses an exo hydroxyl group, which is directed towards the exterior of the ring structure. This seemingly subtle difference in spatial arrangement has significant consequences for their crystal packing and macroscopic properties.
Crystal Structure: A Tale of Two Diastereomers
While extensive crystallographic data exists for derivatives of borneol and isoborneol, detailed structural information for the pure, unmodified compounds can be elusive. However, analysis of related structures provides valuable insights into their solid-state arrangements. For instance, derivatives of isoborneol, such as (±)-exo-N-Isobornylacetamide, have been characterized, revealing specific crystal systems and space groups that dictate their molecular packing.
| Parameter | (±)-exo-N-Isobornylacetamide (an Isoborneol Derivative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.338(2) |
| b (Å) | 11.455(2) |
| c (Å) | 19.346(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2291.9(8) |
| Z | 8 |
The orientation of the hydroxyl group in borneol and isoborneol directly influences the formation of intermolecular hydrogen bonds in the solid state, leading to different crystal lattices and, consequently, different physical properties such as melting point and solubility.
Physicochemical Properties: A Comparative Overview
The distinct stereochemistry of isoborneol and borneol gives rise to measurable differences in their physical and chemical properties. These differences are crucial for their separation, identification, and application in various fields.
| Property | Isoborneol | Borneol | Reference(s) |
| Appearance | White crystalline solid | White crystalline solid | [1][2] |
| Odor | Camphoraceous, minty, herbal, earthy, woody | Camphoraceous, slightly woody, and refreshing | [1] |
| Melting Point (°C) | 212 - 214 | 204 - 208 | [2][3] |
| Boiling Point (°C) | 212 | 212 - 213 | [3] |
| Density (g/cm³) | ~1.011 | 1.011 | [3] |
| Solubility in Water | Slightly soluble | Slightly soluble | [3] |
| Solubility in Organic Solvents | Readily soluble in alcohol, ether, and chloroform (B151607) | Freely soluble in alcohol, ether, and chloroform | [3] |
| ¹H NMR (CDCl₃, C2-H signal, ppm) | ~3.6 | ~4.0 | [4] |
Experimental Protocols for Differentiation
Accurate differentiation between isoborneol and borneol is essential for quality control and research purposes. Several analytical techniques can be employed, each providing unique insights into their structural and compositional differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful and definitive method for distinguishing between isoborneol and borneol. The chemical shift of the proton attached to the carbon bearing the hydroxyl group (C2-H) is highly diagnostic.
Experimental Protocol: ¹H NMR Spectroscopy [4]
-
Sample Preparation: Weigh approximately 5-10 mg of the sample (isoborneol or borneol) and dissolve it in about 0.6 mL of deuterated chloroform (CDCl₃) in a small vial. Transfer the solution to a clean, dry 5 mm NMR tube.
-
NMR Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ and shim the magnetic field to optimize homogeneity and resolution.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical acquisition parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
Data Processing and Analysis: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm. Integrate all signals and identify the chemical shift of the multiplet corresponding to the C2-H proton. A signal around 3.6 ppm is indicative of isoborneol, while a signal around 4.0 ppm suggests the presence of borneol[4].
Gas Chromatography (GC)
Gas chromatography is a widely used technique for separating and quantifying isoborneol and borneol, especially in mixtures. Chiral GC columns can even separate the enantiomers of each diastereomer.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [5]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as hexane (B92381) or ethyl acetate.
-
GC-MS System: Utilize a gas chromatograph coupled with a mass spectrometer. A capillary column, such as a TR-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separation.
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector: Splitless mode.
-
Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped to 132°C at 8°C/min, followed by a ramp to 240°C at 108°C/min and held for 2 minutes[5].
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks corresponding to isoborneol and borneol based on their retention times and mass spectra. The retention time for isoborneol is typically shorter than that of borneol under these conditions[5].
Infrared (IR) Spectroscopy
While IR spectroscopy alone cannot definitively distinguish between the diastereomers, it is a valuable tool for confirming the presence of the hydroxyl group and the absence of the carbonyl group from the starting material, camphor.
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Both isoborneol and borneol will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. A key indicator of a successful reduction from camphor is the disappearance of the strong C=O stretching peak from camphor, which appears at approximately 1740 cm⁻¹.
Logical Relationships and Synthesis
The relationship between camphor, borneol, and isoborneol is a classic example of stereoselective reduction in organic chemistry. The reduction of the ketone group in camphor can yield either of the two diastereomeric alcohols, with the product ratio being dependent on the reducing agent and reaction conditions.
Caption: Synthesis pathways between camphor, borneol, and isoborneol.
The steric hindrance posed by the gem-dimethyl bridge in the camphor molecule plays a crucial role in determining the stereochemical outcome of the reduction. Bulky reducing agents tend to attack from the less hindered exo face, leading to the formation of the endo alcohol, borneol. Conversely, smaller reducing agents can approach from the endo side, resulting in the exo alcohol, isoborneol, as the major product.
References
- 1. (1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol | C10H18O | CID 10492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol; (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | 507-70-0 | Buy Now [molport.com]
- 4. (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol - C10H18O | CSSB00009815932 [chem-space.com]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Borneol's Efficacy as a Penetration Enhancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The transdermal delivery of therapeutic agents offers numerous advantages, including the avoidance of first-pass metabolism and improved patient compliance. However, the formidable barrier of the stratum corneum necessitates the use of penetration enhancers to facilitate drug permeation. Among the natural enhancers, borneol, a bicyclic monoterpene, has garnered significant attention for its efficacy and safety. This guide provides an objective comparison of borneol's performance against other common penetration enhancers, supported by experimental data and detailed methodologies.
Mechanisms of Action: Borneol vs. Alternatives
Penetration enhancers primarily function by transiently disrupting the highly organized lipid structure of the stratum corneum, thereby increasing drug diffusivity. However, the specific mechanisms can vary significantly between agents.
Borneol: Borneol's efficacy stems from a multi-faceted mechanism. It has been shown to perturb the structure of lipid alkyl chains within the stratum corneum and extract a portion of the intercellular lipids.[1][2] This disruption of the primary skin barrier facilitates drug entry. Furthermore, studies suggest borneol employs more complex mechanisms, including increasing the diffusion coefficient of the drug and inducing the formation of transient pores, which is distinct from enhancers like menthol (B31143).[3][4][5] At high concentrations, borneol may even lead to the formation of reversed micelles and water pores, further enhancing the permeation of both hydrophobic and hydrophilic drugs.[6]
Azone (Laurocapram): As one of the first synthetically developed enhancers, Azone works by inserting itself into the lipid bilayer. Its polar head group and long carbon chain disrupt the highly ordered packing of the lipids, reducing the diffusional resistance of the skin.[7]
Menthol: A well-known terpene enhancer, menthol's primary mechanism involves the disruption of the stratum corneum's lipid bilayer structure.[3][4] Its action is considered less complex than that of borneol.[4]
Transcutol® (Diethylene Glycol Monoethyl Ether): Transcutol® functions as both a powerful solvent and a penetration enhancer. Its mechanism is often described as a "push and pull" effect.[8] The "push" comes from its ability to highly solubilize the drug within the formulation, increasing the concentration gradient. The "pull" effect relates to its ability to penetrate the skin and interfere with the lipid bilayer, facilitating drug diffusion.[7][8]
Comparative Efficacy: Quantitative Data
The effectiveness of a penetration enhancer is typically quantified by the Enhancement Ratio (ER), which is the factor by which the enhancer increases the drug's flux across the skin compared to a control formulation without the enhancer. The following tables summarize key experimental findings.
Table 1: Borneol vs. Menthol for 5-Fluorouracil (5-FU) Permeation
| Enhancer (Concentration) | Drug | Permeability Coefficient (Kp) x 10⁻³ cm/h | Enhancement Ratio (ER) | Skin Model | Reference |
| Control (0%) | 5-FU | 1.91 ± 0.35 | 1.00 | Rat Skin | [4][9] |
| 0.5% Borneol | 5-FU | 17.15 ± 4.11 | 8.98 | Rat Skin | [4][9] |
| 3.0% Borneol | 5-FU | 17.58 ± 3.87 | 9.20 | Rat Skin | [4][9] |
| 0.5% Menthol | 5-FU | 11.24 ± 2.13 | 5.88 | Rat Skin | [4][9] |
| 3.0% Menthol | 5-FU | 12.01 ± 2.54 | 6.29 | Rat Skin | [4][9] |
Data from this study indicates that borneol provides a stronger penetration-enhancement effect for the hydrophilic drug 5-FU compared to menthol.[4]
Table 2: Borneol vs. Azone for Various Drugs
| Enhancer | Drug | LogP | Enhancement Ratio (ER) | Skin Model | Reference |
| 3% Borneol | 5-Fluorouracil | -0.89 | 3.51 | Rat Skin | [1][2] |
| 3% Borneol | Antipyrine | 0.40 | 4.39 | Rat Skin | [1][2] |
| 3% Borneol | Aspirin | 1.19 | 3.32 | Rat Skin | [1][2] |
| 3% Borneol | Salicylic Acid | 2.26 | 2.65 | Rat Skin | [1][2] |
| 3% Borneol | Ibuprofen | 3.97 | 1.77 | Rat Skin | [1][2] |
This study highlights that borneol's enhancement effect is most pronounced for relatively hydrophilic drugs, with the optimum activity observed for drugs with a logP value between -0.5 and 0.5.[1][2]
Safety and Cytotoxicity Profile
A critical aspect of any penetration enhancer is its safety and potential for skin irritation. Borneol has consistently demonstrated a favorable safety profile compared to synthetic alternatives.
-
Borneol vs. Azone: Multiple studies have shown that borneol exhibits lower cytotoxicity and skin irritation compared to the well-established standard enhancer, Azone.[1][2][10] Transepidermal water loss (TEWL) evaluations, an indicator of skin barrier disruption, also suggest borneol does not cause significant irritation at appropriate concentrations.[11] Azone, conversely, has been associated with potent, sometimes irreversible, skin irritation and allergic reactions.[12]
-
Borneol and Menthol: A study on corneal permeation found that a combination of borneol and menthol had low irritation potential.[13]
-
Transcutol®: This solvent is renowned for its exceptional safety and non-irritant properties.[8]
Experimental Protocols
The following describes a standard methodology for in vitro skin permeation studies, as synthesized from the cited literature.
Objective: To quantify the permeation of a drug across an excised skin membrane from a formulation containing a penetration enhancer.
1. Skin Membrane Preparation:
-
Full-thickness abdominal skin is excised from Wistar rats (200-250g).[1][6]
-
Hair is carefully trimmed, and subcutaneous fat and connective tissue are removed.[6]
-
The prepared skin is washed with a 0.9% sodium chloride solution and can be stored at a specified temperature until use.[6]
2. Franz Diffusion Cell Setup:
-
The study is conducted using vertical Franz diffusion cells.[6]
-
The prepared skin membrane is mounted between the donor and receptor chambers of the cell, with the stratum corneum facing the donor chamber.[14]
-
The effective diffusion area is defined by the apparatus (e.g., 0.785 cm²).[6]
-
The receptor chamber is filled with a suitable receptor medium (e.g., 80% propanediol (B1597323) in water for a lipophilic drug like osthole) to ensure sink conditions.[6] The medium is maintained at a physiological temperature (e.g., 35 ± 0.5°C or 32 ± 0.5°C) and continuously stirred.[6][14]
3. Permeation Study:
-
The skin is allowed to equilibrate with the receptor medium for a period (e.g., 1 hour).[6]
-
A precise volume (e.g., 1 mL) of the drug formulation (with or without the enhancer) is added to the donor chamber.[6]
-
At predetermined time intervals (e.g., 2, 4, 6, 8, 10, 12, 24 hours), an aliquot of the receptor medium is withdrawn for analysis.[6]
-
An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor chamber to maintain a constant volume.[6]
4. Sample Analysis and Data Calculation:
-
The concentration of the drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The cumulative amount of drug permeated per unit area (Qn, µg/cm²) is calculated and plotted against time.
-
The steady-state flux (J, µg/cm²/h) is determined from the slope of the linear portion of the plot.[6]
-
The Enhancement Ratio (ER) is calculated by dividing the flux of the drug from the enhancer-containing formulation by the flux from the control formulation.[6]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental process and the proposed mechanisms of action for different penetration enhancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of borneol on the transdermal permeation of drugs with differing lipophilicity and molecular organization of stratum corneum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Molecular Interpretation on the Different Penetration Enhancement Effect of Borneol and Menthol towards 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Molecular Interpretation on the Different Penetration Enhancement Effect of Borneol and Menthol towards 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Concentrations on the Transdermal Permeation Enhancing Mechanisms of Borneol: A Coarse-Grained Molecular Dynamics Simulation on Mixed-Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. permegear.com [permegear.com]
- 9. mdpi.com [mdpi.com]
- 10. Influence of Temperature on Transdermal Penetration Enhancing Mechanism of Borneol: A Multi-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of combined menthol and borneol on fluconazole permeation through the cornea ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling Borneol's Therapeutic Potential: A Comparative Guide to In Vitro and In Vivo Models
For researchers, scientists, and drug development professionals, understanding the translational value of preclinical data is paramount. This guide provides a comprehensive comparison of in vitro and in vivo models used to assess the therapeutic effects of borneol, a bicyclic monoterpene with a long history in traditional medicine. By presenting quantitative data, detailed experimental protocols, and visual pathways, this document aims to facilitate a deeper understanding of borneol's pharmacological activities and guide future research.
Borneol has garnered significant scientific interest for its diverse therapeutic properties, including neuroprotective, anti-inflammatory, and analgesic effects, as well as its ability to enhance the permeability of other drugs across biological barriers.[1][2][3] The evaluation of these effects relies on a combination of in vitro and in vivo experimental models, each offering unique advantages and limitations. This guide will delve into these models, presenting a side-by-side comparison of their methodologies and key findings.
Anti-Inflammatory Effects: From Cell Cultures to Animal Models
Borneol's anti-inflammatory properties are well-documented and have been investigated using various models that mimic inflammatory processes.
In Vitro Models: A common in vitro model for studying inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[4][5] In these models, borneol has been shown to dose-dependently reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5] These studies provide a controlled environment to investigate the direct cellular and molecular mechanisms of borneol's anti-inflammatory action, primarily through the modulation of the NF-κB signaling pathway.[1][2]
In Vivo Models: In vivo, the anti-inflammatory effects of borneol have been demonstrated in animal models of inflammation. For instance, in a mouse model of acute pancreatitis induced by cerulein, oral administration of borneol significantly attenuated pancreatic damage, reduced levels of amylase and lipase, and decreased oxidative stress markers.[6] Furthermore, in a mouse ischemia-reperfusion model, borneol was found to inhibit the levels of IL-1β and IL-6 in the cerebral cortex.[2] These animal models allow for the assessment of borneol's systemic effects, taking into account factors like metabolism and distribution that are absent in in vitro systems.
Below is a summary of quantitative data from representative in vitro and in vivo studies on borneol's anti-inflammatory effects.
| Parameter | In Vitro Model (LPS-induced RAW 264.7 cells) | In Vivo Model (Cerulein-induced acute pancreatitis in mice) |
| Key Biomarkers | TNF-α, IL-1β, IL-6 | Amylase, Lipase, Myeloperoxidase, TNF-α, IL-1β, IL-6 |
| Borneol Concentration/Dose | 6, 13, 26, 39, and 52 μg/mL | 100 and 300 mg/kg (oral administration) |
| Observed Effect | Dose-dependent reduction in the production of TNF-α, IL-1β, and IL-6.[4][5] | Significant attenuation of pancreatic damage, reduction in enzyme levels, and decreased pro-inflammatory cytokine levels.[6] |
Neuroprotective Effects: From Ischemic Cell Models to Stroke in Rodents
Borneol's ability to protect neurons from damage is a key area of research, with studies spanning from cell-based assays to complex animal models of neurological diseases.
In Vitro Models: The neuroprotective effects of borneol have been studied in vitro using models of ischemic injury, such as oxygen-glucose deprivation/reperfusion (OGD/R) in neuronal cell cultures.[7] These studies have shown that borneol can protect neurons from apoptosis and reduce the production of pro-inflammatory molecules in microglial cells stimulated with LPS.[7] In vitro models are instrumental in dissecting the direct effects of borneol on neuronal survival and inflammatory responses within the central nervous system.
In Vivo Models: In vivo studies have corroborated these findings in animal models of ischemic stroke, such as the permanent middle cerebral artery occlusion (pMCAO) model in rats.[7][8] In these models, borneol has been shown to improve neurological deficits, reduce cerebral infarct volume, and decrease the expression of pro-inflammatory cytokines like iNOS and TNF-α in the ischemic brain regions.[7][9] Animal models provide a more holistic view of neuroprotection, encompassing the complex interplay between different cell types and the influence of the blood-brain barrier (BBB).
Here is a comparison of findings from in vitro and in vivo neuroprotection studies.
| Parameter | In Vitro Model (LPS-activated BV-2 microglial cells) | In Vivo Model (pMCAO in rats) |
| Key Biomarkers | iNOS, TNF-α | Infarct volume, Neurological deficit score, iNOS, TNF-α |
| Borneol Concentration/Dose | Dose-dependent inhibition | 0.2 g/kg |
| Observed Effect | Significant inhibition of iNOS and TNF-α expression in a dose-dependent manner.[7] | Significant improvement in neurological deficits, reduction in cerebral infarction, and decreased expression of iNOS and TNF-α.[7][8] |
Borneol as a Permeation Enhancer: Crossing the Blood-Brain Barrier
A unique therapeutic aspect of borneol is its ability to enhance the permeability of other drugs across biological membranes, most notably the blood-brain barrier (BBB).[1][10]
In Vitro Models: The effect of borneol on BBB permeability is often studied using in vitro models consisting of co-cultures of brain microvascular endothelial cells (BMECs) and astrocytes.[11] These models have demonstrated that borneol can increase the transport of various compounds across the endothelial cell layer, in part by modulating the function of efflux pumps like P-glycoprotein (P-gp) through the NF-κB signaling pathway.[11]
In Vivo Models: In vivo studies in rodents have confirmed borneol's ability to increase the concentration of co-administered drugs in the brain.[10][12] These studies highlight the potential of borneol as an adjuvant in therapies for central nervous system disorders, where drug delivery to the brain is a major challenge. The mechanisms investigated in vivo include the inhibition of efflux proteins, modulation of tight junction proteins, and enhancement of vasodilatory neurotransmitters.[13]
The following table summarizes the effects of borneol on BBB permeability.
| Model Type | Key Findings |
| In Vitro (BMEC/Astrocyte co-culture) | Borneol increases the transport of P-gp substrates and depresses P-gp expression and function via an NF-κB signaling mechanism.[11] |
| In Vivo (Rodent models) | Co-administration with borneol improves drug delivery to the brain in a region-, dose-, and time-dependent manner.[10][13] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of borneol for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
The cell culture supernatant is collected, and the concentrations of TNF-α, IL-1β, and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell viability is assessed using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
In Vivo Neuroprotection Assay
Animal Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Sprague-Dawley rats.
Methodology:
-
Male Sprague-Dawley rats (250-300g) are anesthetized with an intraperitoneal injection of a suitable anesthetic.
-
The right common carotid artery, external carotid artery, and internal carotid artery are exposed through a midline neck incision.
-
A nylon monofilament with a rounded tip is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
The occlusion is maintained for the duration of the experiment.
-
Borneol (e.g., 0.2 g/kg) or vehicle is administered to the rats at a predetermined time point (e.g., before or after MCAO).
-
Neurological deficits are assessed at various time points post-MCAO using a standardized scoring system (e.g., Bederson's scale).
-
At the end of the experiment, rats are euthanized, and their brains are removed.
-
The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume.
-
Brain tissue from the ischemic region can be collected for further analysis, such as Western blotting or immunohistochemistry to measure the expression of inflammatory markers like iNOS and TNF-α.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better illustrate the complex biological processes involved in borneol's therapeutic effects, the following diagrams have been generated using the DOT language.
Caption: Borneol's anti-inflammatory mechanism via NF-κB pathway inhibition.
References
- 1. What is the mechanism of Borneol? [synapse.patsnap.com]
- 2. Borneol’s Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antibacterial and Anti-Inflammatory Potential of Cinnamomum camphora chvar. Borneol Essential Oil In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antibacterial and Anti-Inflammatory Potential of Cinnamomum camphora chvar. Borneol Essential Oil In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Borneol protects against cerulein-induced oxidative stress and inflammation in acute pancreatitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-Borneol is neuroprotective against permanent cerebral ischemia in rats by suppressing production of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. l-Borneol Exerted the Neuroprotective Effect by Promoting Angiogenesis Coupled With Neurogenesis via Ang1-VEGF-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Progress in Borneol Intervention for Ischemic Stroke: A Systematic Review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Borneol Depresses P-Glycoprotein Function by a NF-κB Signaling Mediated Mechanism in a Blood Brain Barrier in Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Borneol, a messenger agent, improves central nervous system drug delivery through enhancing blood–brain barrier permeability: a preclinical systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academicworks.cuny.edu [academicworks.cuny.edu]
Head-to-head comparison of different synthesis routes for 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of Isoborneol (B83184), presenting a comparative analysis of the primary manufacturing pathways.
This guide provides a detailed examination of the two principal synthetic routes to 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as isoborneol: the reduction of camphor (B46023) and the acid-catalyzed hydration of camphene (B42988). Isoborneol is a valuable bicyclic monoterpenoid alcohol, widely utilized as a key intermediate in the synthesis of camphor, as well as in the fragrance and pharmaceutical industries. This document offers a head-to-head comparison of these methods, supported by quantitative data and detailed experimental protocols to inform the selection of the most appropriate synthesis strategy for specific research and development needs.
Comparative Analysis of Synthetic Routes
The synthesis of isoborneol is predominantly achieved through two distinct chemical transformations. Each route presents unique advantages and disadvantages concerning yield, stereoselectivity, reaction conditions, and scalability.
1. Reduction of Camphor: This widely employed method involves the reduction of the carbonyl group of camphor to a secondary alcohol. The stereochemistry of the product is a critical consideration, as the reaction can yield both isoborneol (the exo-isomer) and its diastereomer, borneol (the endo-isomer). The choice of reducing agent is paramount in determining the product distribution.
2. Hydration of Camphene: This route, often favored in industrial settings, involves the acid-catalyzed addition of water to camphene. The reaction proceeds via a Wagner-Meerwein rearrangement of the initial carbocation to the more stable isobornyl cation, which is then quenched with water. This mechanism inherently favors the formation of isoborneol.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for each synthetic route, allowing for a direct comparison of their efficiencies and outcomes.
Table 1: Comparison of Reducing Agents for the Synthesis of Isoborneol from Camphor
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Isoborneol Yield (%) | Borneol Yield (%) |
| Sodium Borohydride (B1222165) (NaBH₄) | Ethanol (B145695) | 25 | 2 | ~73-85[1][2] | ~15-27[1][2] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 35 | 4 | ~10 | ~90 |
| Aluminum Isopropoxide | Isopropanol | 82 | 12 | ~50 | ~50 |
Table 2: Comparison of Catalytic Systems for the Synthesis of Isoborneol from Camphene
| Catalyst System | Camphene Conversion (%) | Isoborneol Selectivity (%) | Other Byproducts |
| Strong Acidic Cation Exchange Resin | High | High | Fenchyl alcohol, isobornyl isopropyl ether[3] |
| Tartaric acid–boric acid | 92.9 | 95.3 | Isobornyl acetate[4] |
| Mandelic acid–boric acid (solvent-free) | - | 55.9 | Camphene hydrate, tricyclic mandelic acid ester, isobornyl mandelate[3] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Protocol 1: Reduction of Camphor using Sodium Borohydride
This procedure is a common laboratory method for the synthesis of isoborneol.
Materials:
-
Camphor (1.52 g, 10 mmol)
-
Ethanol (30 mL)
-
Sodium Borohydride (0.38 g, 10 mmol)
-
Cold water (20 mL)
-
Diethyl ether (60 mL)
-
Saturated sodium chloride solution (brine, 20 mL)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve camphor in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium borohydride in 10 mL of cold ethanol to the camphor solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Quench the reaction by carefully adding 20 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract the product with three 20 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product mixture.
-
Analyze the product ratio of isoborneol to borneol using gas chromatography-mass spectrometry (GC-MS).[5]
Protocol 2: Acid-Catalyzed Hydration of Camphene using an Ion-Exchange Resin
This method is advantageous for its use of a recyclable heterogeneous catalyst.
Materials:
-
Camphene (13.6 g, 100 mmol)
-
Toluene (100 mL)
-
Amberlyst-15 ion-exchange resin (5 g)
-
Methanol (B129727) (for washing)
Procedure:
-
Catalyst Preparation: Wash the Amberlyst-15 resin with methanol and dry it under vacuum at 60 °C for 4 hours.
-
In a 250 mL three-necked flask equipped with a condenser and a mechanical stirrer, combine camphene, toluene, and the dried Amberlyst-15 resin.
-
Heat the mixture to 60 °C and stir vigorously for 8 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
The catalyst can be washed, dried, and reused.
-
Isolate the product from the filtrate by removing the solvent under reduced pressure.
-
Purify the crude isoborneol by recrystallization from a suitable solvent like ethanol or hexane.[5]
Visualizations: Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental processes.
Conclusion
The choice between the reduction of camphor and the hydration of camphene for the synthesis of this compound is contingent upon the specific requirements of the application. For laboratory-scale syntheses where high diastereoselectivity is not the primary concern, the sodium borohydride reduction of camphor offers a straightforward and convenient method. Conversely, for industrial-scale production demanding high yields of the exo-isomer, the acid-catalyzed hydration of camphene, particularly with a recyclable heterogeneous catalyst, presents a more efficient and economical route. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important monoterpenoid alcohol.
References
A Comparative Guide to the Purity of Commercial Borneol Samples
For Researchers, Scientists, and Drug Development Professionals
Borneol, a bicyclic monoterpene, is a critical component in various pharmaceutical formulations and traditional medicines. Its therapeutic efficacy is intrinsically linked to its purity and isomeric composition. Commercial borneol is available from natural sources (e.g., Dryobalanops aromatica) or via chemical synthesis, leading to significant variations in quality. This guide provides an objective comparison of commercial borneol samples, supported by established analytical methodologies, to aid researchers in selecting appropriate materials for their work.
Understanding Borneol and Its Common Impurities
Natural borneol primarily consists of one enantiomer, either (+)-borneol or (-)-borneol, depending on the botanical source. In contrast, synthetic borneol is typically produced from camphor (B46023) or turpentine (B1165885) and often contains a mixture of stereoisomers, including borneol and its diastereomer, isoborneol (B83184). The Chinese Pharmacopoeia (2005 edition) specifies that natural borneol should contain over 95.0% D-borneol, while synthetic borneol must contain no less than 55.0% DL-borneol.[1]
The most common impurities in commercial borneol samples are:
-
Isoborneol: A stereoisomer of borneol that can comprise a significant portion of synthetic borneol products. Some studies have found that commercial "natural" borneol can contain over 20% isoborneol, indicating a synthetic or semi-synthetic origin.
-
Camphor: The ketone precursor to borneol in many synthetic routes. Sub-optimal reaction or purification processes can lead to residual camphor in the final product. Synthetic borneol has been reported to potentially contain as much as 45% camphor.[1]
-
Other Terpenes: Depending on the source and purification methods, other related terpenes may be present in trace amounts.
A recent analysis of 116 batches of Borneolum Syntheticum on the Chinese market revealed a high non-compliance rate of 25.9%, with significant issues related to physical properties, melting point, non-volatile residue, camphor content, and overall borneol content.[2] This underscores the importance of rigorous in-house quality control.
Comparative Analysis of Commercial Borneol Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard analytical technique for the qualitative and quantitative evaluation of borneol purity. It allows for the effective separation and quantification of borneol, isoborneol, camphor, and other volatile impurities.
The following table summarizes hypothetical yet representative GC-MS analysis results for three commercial borneol samples, illustrating the typical purity profiles of natural versus synthetic products.
| Parameter | Sample A (Natural Borneol) | Sample B (Synthetic Borneol - Standard Grade) | Sample C (Synthetic Borneol - Low Grade) |
| Borneol (%) | 98.5 | 65.2 | 58.3 |
| Isoborneol (%) | 0.8 | 30.1 | 35.5 |
| Camphor (%) | 0.2 | 4.5 | 6.0 |
| Other Impurities (%) | 0.5 | 0.2 | 0.2 |
| Total Purity (%) | 99.5 | 99.8 | 99.8 |
Note: This data is illustrative and based on typical findings reported in the literature. Actual values will vary by manufacturer and batch.
Experimental Protocols
A detailed methodology for the GC-MS analysis of borneol purity is provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Borneol Purity
1. Objective: To separate and quantify borneol, isoborneol, and camphor in commercial borneol samples.
2. Sample Preparation: a. Accurately weigh approximately 25 mg of the borneol sample into a 25 mL volumetric flask. b. Dissolve the sample in and dilute to volume with a suitable solvent such as ethanol (B145695) or hexane. c. Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL.
3. Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3][4]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp to 180°C at 10°C/min.
- Ramp to 280°C at 20°C/min, hold for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: 40-300 amu.
4. Data Analysis: a. Identify the peaks for borneol, isoborneol, and camphor based on their retention times and mass spectra by comparison with certified reference standards. b. Quantify the components using the peak area percentage method.
Visualizing the Workflow and Evaluation Logic
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for the GC-MS analysis of borneol purity.
Caption: Logical diagram for the evaluation of borneol sample origin and quality.
Conclusion
The purity and isomeric composition of commercial borneol can vary significantly, impacting its suitability for research and pharmaceutical applications. Synthetic borneol is a common and cost-effective alternative to natural borneol but is characterized by the presence of isoborneol and potentially higher levels of camphor. Rigorous analytical testing, primarily using GC-MS, is essential to ascertain the quality and composition of any commercial borneol sample. Researchers and drug development professionals are strongly encouraged to perform their own quality assessment or request detailed certificates of analysis from suppliers that specify the content of borneol, isoborneol, and camphor.
References
- 1. academicjournals.org [academicjournals.org]
- 2. On the Quality of Borneolum Syntheticum of National Chinese Herbal Pieces [zgys.nifdc.org.cn]
- 3. Simultaneous determination of borneol and its metabolite in rat plasma by GC-MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of borneol and its metabolite in rat plasma by GC–MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, also known as Borneol or Isoborneol, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals.
This compound is classified as a flammable solid and can cause skin irritation.[1][2] It is also considered harmful to aquatic life.[2] Therefore, it must be disposed of as hazardous waste in accordance with all applicable local, regional, national, and international regulations.[3][4] Under no circumstances should this chemical be disposed of with household garbage or allowed to enter sewage systems.[3][5]
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed disposal company.[6] An alternative is incineration in a chemical incinerator equipped with an afterburner and scrubber; however, extreme care must be taken during ignition due to its flammable nature.[6]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[1][2]
-
Container Management: Keep the waste chemical in its original or a compatible, properly labeled, and sealed container to await disposal.[2][6] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[2]
-
Waste Collection: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal service.
-
Documentation: Maintain accurate records of the disposed chemical, including quantity and date of disposal, in accordance with laboratory and regulatory requirements.
Spill & Leak Management
In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.
Spill Cleanup Protocol:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area, such as open flames, sparks, and hot surfaces.[7][8][9]
-
Ventilation: Ensure the area is well-ventilated.[3]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[3][10]
-
Cleanup:
-
For small spills, use dry cleanup procedures to avoid generating dust.[10]
-
Carefully sweep or shovel the spilled material using non-sparking tools and place it into a suitable, labeled container for disposal.[6][8][9]
-
For larger spills, it may be appropriate to use an electrically protected vacuum cleaner or wet-brushing to collect the material.[6]
-
-
Decontamination: Wash the spill area thoroughly with water, and collect the contaminated water for disposal as hazardous waste.[4]
-
Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.
Quantitative Data
The following table summarizes key quantitative data for this compound relevant to its hazardous properties.
| Data Point | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 5200 mg/kg | Rat | [1] |
| Acute Oral Toxicity (LD50) | 5800 mg/kg | Rat | [6] |
| Aquatic Toxicity (LC50) | 67.8 mg/l (96 h) | Fathead Minnow | [2] |
| Aquatic Toxicity (EC50) | 14.85 mg/l (48 h) | Daphnia magna (Water flea) | [2] |
| Aquatic Toxicity (ErC50) | 11.69 mg/l (72 h) | Pseudokirchneriella subcapitata (Green algae) | [2] |
| Aquatic Toxicity (NOEC) | 3.37 mg/l (72 h) | Pseudokirchneriella subcapitata (Green algae) | [2] |
| UN Number | 1312 or 1325 | N/A | [2][6] |
Experimental Protocols
The provided toxicity data is based on standardized OECD test guidelines:
-
OECD Test Guideline 201: Alga, Growth Inhibition Test.
-
OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test.
-
OECD Test Guideline 301F: Ready Biodegradability - Manometric Respirometry Test.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.es [fishersci.es]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. s1.kaercher-media.com [s1.kaercher-media.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
This guide provides immediate, essential safety and logistical information for handling 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (also known as Isoborneol). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin contact, eye irritation, and inhalation of dust.
Summary of Required PPE
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Wear safety glasses with side shields or goggles that conform to European standard EN 166. | To protect against dust particles and potential splashes. |
| Hand Protection | Use protective gloves, such as nitrile rubber or neoprene. It is important to inspect gloves before use and follow the manufacturer's guidelines regarding permeability and breakthrough time. | To prevent skin irritation and allergic reactions. |
| Skin and Body Protection | Wear a lab coat, buttoned to its full length. For extensive handling, consider additional protective clothing to prevent skin exposure. | To protect against accidental skin contact with the chemical. |
| Respiratory Protection | In general, work in a well-ventilated area or a chemical fume hood to minimize dust inhalation. If dust formation is significant and ventilation is inadequate, a respirator may be necessary. | To avoid respiratory tract irritation. |
Operational Plan
A systematic approach to handling this compound is essential for laboratory safety.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that a safety data sheet (SDS) for the chemical is accessible. Identify the location of the nearest emergency eyewash station and safety shower.
-
Engineering Controls : Whenever possible, handle the solid in a properly functioning chemical fume hood to control dust.
-
Personal Protective Equipment : Don the required PPE as detailed in the table above.
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to ensure environmental safety and regulatory compliance.
Step-by-Step Disposal Procedure
-
Waste Characterization : this compound is a flammable solid. All waste generated from its use, including contaminated PPE and cleaning materials, should be considered hazardous waste.
-
Waste Segregation :
-
Collect solid chemical waste and contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatible. Incompatible materials include strong oxidizing agents.
-
-
Container Labeling : Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Flammable Solid").
-
Storage of Waste : Store the sealed hazardous waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Exposure Limits
At present, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies.[5][6][7] Therefore, it is imperative to handle this chemical with a high degree of caution and to utilize the engineering controls and personal protective equipment outlined above to minimize any potential exposure.
Emergency Procedures: Chemical Spill
In the event of a spill, a prompt and appropriate response is crucial to mitigate hazards.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. depts.washington.edu [depts.washington.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 5. fishersci.de [fishersci.de]
- 6. fishersci.ch [fishersci.ch]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 124-76-5 Name: Exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol [xixisys.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
